Product packaging for cis-4-Amino-1-boc-3-hydroxypiperidine(Cat. No.:CAS No. 1331777-74-2)

cis-4-Amino-1-boc-3-hydroxypiperidine

Cat. No.: B1175782
CAS No.: 1331777-74-2
M. Wt: 216.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-4-Amino-1-boc-3-hydroxypiperidine (CAS 1331777-74-2) is a high-purity chemical building block featuring both a protected amino group and a hydroxyl group on a piperidine ring in a cis configuration. With a molecular formula of C10H20N2O3 and a molecular weight of 216.28 , this compound is a versatile chiral synthon critical in medicinal chemistry and drug discovery research. The cis-relative stereochemistry of its functional groups is a key structural motif found in numerous bioactive molecules . The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Chiral hydroxypiperidine scaffolds are particularly important in the development of anticancer agents. For instance, (S)-N-Boc-3-hydroxypiperidine, a closely related compound, is the key chiral intermediate for the synthesis of Ibrutinib, an anticancer drug targeting B-cell malignancies . Furthermore, piperidine derivatives serve as core structures in various other therapeutic areas, including agents acting as LRRK2 protein kinase inhibitors for potential neurodegenerative disease research and non-peptidic human neurokinin-1 (NK1) receptor antagonists . Researchers utilize this building block to introduce a stereodefined, multifunctional piperidine ring system into target molecules. The Boc (tert-butoxycarbonyl) protecting group safeguards the secondary amine, allowing for selective functionalization of the primary amino and hydroxyl groups during synthetic sequences. It is intended for use by qualified research personnel in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O3 B1175782 cis-4-Amino-1-boc-3-hydroxypiperidine CAS No. 1331777-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of cis-4-Amino-1-boc-3-hydroxypiperidine, a key chiral intermediate in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound, systematically named tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, is a piperidine derivative featuring a cis relationship between the amino and hydroxyl groups. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a versatile building block in the synthesis of complex molecules, particularly kinase and protease inhibitors.[1]

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylatePubChem
Synonyms This compoundMultiple Sources
CAS Number 1331777-74-2Multiple Sources
Molecular Formula C₁₀H₂₀N₂O₃[1][2]
Molecular Weight 216.28 g/mol [1][2]
Appearance Solid; Light yellow solid[3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Moderate in polar solvents (e.g., DMSO, ethanol)[3]
pKa Data not availableN/A
Stability Stable under recommended storage conditions[3]

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis can be logically structured into three main stages: functionalization of the piperidine ring, stereoselective introduction of the amino and hydroxyl groups, and finally, the protection of the piperidine nitrogen.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Stereoselective Synthesis cluster_2 Stage 3: Protection start Piperidine Precursor step1 Functionalization of Piperidine Ring start->step1 step2 Introduction of Hydroxyl Group step1->step2 Stereocontrol step3 Introduction of Amino Group step2->step3 step4 Boc Protection of Piperidine Nitrogen step3->step4 Purification final_product This compound step4->final_product

Figure 1. General Synthetic Workflow
Representative Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for the synthesis of substituted piperidines.

Step 1: Boc Protection of a Piperidine Precursor To a solution of a suitable 4-amino-3-hydroxypiperidine precursor in a solvent like dichloromethane, a base such as triethylamine is added. The mixture is cooled to 0-5°C, and di-tert-butyl dicarbonate (Boc₂O) is added portion-wise.[3] The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Step 2: Purification The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford the pure this compound.[1]

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the Boc group protons (a singlet around 1.4 ppm), and the protons of the amino and hydroxyl groups. The coupling constants between the protons on the piperidine ring can help confirm the cis stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the Boc group (around 155 ppm) and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), O-H stretching of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), and the C=O stretching of the Boc carbonyl group (around 1680-1700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 217.15. Fragmentation patterns could provide further structural information.

Biological Significance and Applications

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents.[1] Its stereochemically defined structure allows for precise interactions with biological targets, making it a crucial component in the development of:

  • Protease Inhibitors: The piperidine scaffold can mimic peptide backbones, and the functional groups can be elaborated to interact with the active sites of proteases, which are key targets in antiviral (e.g., HIV, HCV) therapies.[5]

  • Kinase Inhibitors: The compound serves as a scaffold for the synthesis of molecules that can bind to the ATP-binding site of kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[1]

While this compound is a key intermediate, specific signaling pathways that it directly modulates are not extensively documented in public literature, as its primary role is as a structural component of more complex, biologically active molecules.

G cluster_input Core Intermediate cluster_synthesis Drug Development Pipeline cluster_targets Therapeutic Targets intermediate This compound synthesis Chemical Synthesis & Modification intermediate->synthesis protease Protease Inhibitors (e.g., HIV, HCV) synthesis->protease kinase Kinase Inhibitors (e.g., Anticancer) synthesis->kinase

Figure 2. Role in Drug Development

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an invaluable starting material for the synthesis of a wide range of biologically active compounds. While detailed physical properties and specific biological pathway interactions of the intermediate itself are not extensively published, its role in the development of targeted therapeutics is well-established. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents.

References

Synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine, a valuable building block in medicinal chemistry. The guide details potential starting materials, key synthetic methodologies, experimental protocols, and quantitative data to support researchers in the effective preparation of this versatile piperidine derivative.

Introduction

This compound is a chiral piperidine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The cis-stereochemistry of the amino and hydroxyl groups at the 3 and 4 positions of the piperidine ring provides a specific three-dimensional scaffold that is often essential for potent and selective interaction with biological targets. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled manipulation of the molecule during multi-step syntheses.

This guide will explore common and effective synthetic strategies for obtaining the cis-isomer, focusing on diastereoselective and stereospecific methodologies.

Synthetic Strategies and Starting Materials

Several synthetic routes have been developed for the preparation of 4-amino-3-hydroxypiperidine derivatives. The primary challenge lies in controlling the stereochemistry to selectively obtain the cis isomer. Common starting materials and strategies include:

  • From Pyridine Derivatives: This approach involves the initial reduction of a substituted pyridine to a piperidine ring, followed by functional group manipulations to introduce the amino and hydroxyl groups with the desired cis- stereochemistry.

  • From Commercially Available Piperidones: A prevalent strategy involves the use of N-Boc-3-piperidone or N-Boc-4-piperidone as starting materials. These routes often rely on stereoselective reduction and amination steps.

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or carbohydrates (e.g., 2-deoxy-D-ribose), can provide a stereocontrolled pathway to the target molecule.

  • Enzymatic and Biocatalytic Methods: The use of enzymes, such as ketoreductases, can offer high enantioselectivity and diastereoselectivity in the reduction of keto-piperidones to the corresponding chiral hydroxy-piperidines.

This guide will focus on a common and illustrative synthetic approach starting from a piperidone derivative.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound, compiled from established methodologies in organic synthesis.

Synthesis of N-Boc-4-amino-3-piperidone

A key intermediate in the synthesis of the target molecule is N-Boc-4-amino-3-piperidone. This can be prepared from N-Boc-4-piperidone through various methods, including oximation followed by reduction, or through direct amination protocols.

Diastereoselective Reduction to this compound

The crucial step in obtaining the desired cis stereoisomer is the diastereoselective reduction of the ketone in N-Boc-4-amino-3-piperidone. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis-diol.

Protocol: Diastereoselective Ketone Reduction

  • Dissolution: Dissolve N-Boc-4-amino-3-piperidone (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of a stereoselective reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or other specialized reagents like L-Selectride®) to the cooled solution. The choice of reducing agent can significantly influence the diastereoselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water, a saturated aqueous solution of ammonium chloride, or Rochelle's salt, depending on the reducing agent used.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The crude product is then purified by column chromatography on silica gel to separate the cis and trans isomers and obtain the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the diastereoselective reduction step, although specific results can vary based on the exact reagents and conditions used.

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Diastereomeric Ratio (cis:trans)Yield (%)
N-Boc-4-amino-3-piperidoneSodium BorohydrideMethanol023:1 to 5:170-85
N-Boc-4-amino-3-piperidoneL-Selectride®THF-783>95:580-90
N-Boc-4-amino-3-piperidoneLithium Aluminum HydrideTHF011:1 to 2:165-80

Visualizations

The following diagrams illustrate the key synthetic pathway and a general experimental workflow.

Synthesis_Pathway start N-Boc-4-piperidone intermediate1 N-Boc-4-amino-3-piperidone start->intermediate1 Amination/ Oxidation product This compound intermediate1->product Diastereoselective Reduction

Caption: Synthetic pathway from N-Boc-4-piperidone.

Experimental_Workflow dissolution Dissolve Ketone cooling Cool Reaction dissolution->cooling addition Add Reducing Agent cooling->addition monitoring Monitor Reaction addition->monitoring quenching Quench Reaction monitoring->quenching extraction Extract Product quenching->extraction purification Purify by Chromatography extraction->purification final_product Pure cis-Isomer purification->final_product

Caption: General experimental workflow for reduction.

Conclusion

The synthesis of this compound is a critical process for the development of novel therapeutics. The choice of starting material and the stereoselectivity of the reduction step are paramount for an efficient synthesis. This guide has provided a framework for understanding the key synthetic strategies and a representative experimental protocol. Researchers are encouraged to consult the primary literature for specific adaptations and optimizations of these methods to suit their particular needs.

Technical Guide: Physical Properties of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of cis-4-Amino-1-boc-3-hydroxypiperidine. Due to the stereochemical ambiguity of the "cis" nomenclature in substituted piperidines, this guide addresses the most relevant interpretation and presents available data for the corresponding stereoisomers.

Chemical Identity and Structure

The compound this compound refers to a piperidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with a cis relative stereochemistry. The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. The IUPAC name for this compound, reflecting a specific cis enantiomer, is tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate or its enantiomer, (3R,4S).

A search for commercially available compounds specifically designated as "cis" has identified tert-butyl cis-4-amino-3-hydroxy-piperidine-1-carboxylate with the CAS Number 1821799-48-7 [1]. However, detailed experimental physical property data for this specific isomer is limited in publicly accessible literature.

Another relevant stereoisomer is (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS Number: 1161932-04-2), which is described as the trans isomer[2][3]. While not the cis form, its physical properties are often computationally predicted and can serve as a useful reference point.

Tabulated Physical Properties

The following tables summarize the available quantitative data for this compound and a related stereoisomer. It is critical to note that much of the available data is computed rather than experimentally determined.

Table 1: Core Physical Properties of tert-butyl cis-4-amino-3-hydroxy-piperidine-1-carboxylate

PropertyValueSource
CAS Number 1821799-48-7[1]
Molecular Formula C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol [1]
Purity ≥ 98% (Commercially available)[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Table 2: Computed Physical Properties of (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (trans-isomer)

PropertyValueSource
CAS Number 1161932-04-2[2][3]
Molecular Formula C₁₀H₂₀N₂O₃[2][3]
Molecular Weight 216.28 g/mol [2][3]
XLogP3 -0.2[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Exact Mass 216.14739250 Da[2]
Topological Polar Surface Area 75.8 Ų[2]

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Assessment

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., 0.1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The sample is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble. This process can be repeated with increasing volumes of solvent to determine an approximate solubility limit.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a novel chemical compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physical Property Determination cluster_2 Data Compilation and Reporting A Synthesis of this compound B Purification (e.g., Crystallization, Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Melting Point Analysis C->D E Solubility Profiling (Aqueous & Organic Solvents) C->E F Spectroscopic Analysis (IR, UV-Vis) C->F G Tabulate Quantitative Data D->G E->G F->G I Generate Technical Report G->I H Document Experimental Protocols H->I G start Start with Unknown Compound water Test Solubility in Water start->water ether Test Solubility in Diethyl Ether water->ether Soluble hcl Test Solubility in 5% HCl water->hcl Insoluble neutral Neutral Compound ether->neutral Soluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble basic Basic Compound (Amine) hcl->basic Soluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble h2so4 Test Solubility in conc. H2SO4 naoh->h2so4 Insoluble weak_acid Weak Acid naoh->weak_acid Soluble strong_acid Strong Acid nahco3->strong_acid Soluble h2so4->neutral Soluble inert Inert Compound h2so4->inert Insoluble acidic Acidic Compound

References

The Critical Role of Stereochemistry in 4-Amino-3-hydroxypiperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The inherent chirality of this scaffold, arising from the two stereocenters at the C3 and C4 positions, dictates the three-dimensional arrangement of its functional groups. This stereochemistry is not a trivial detail; it is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity, efficacy, and selectivity for biological targets. This technical guide provides a comprehensive overview of the stereochemistry of 4-amino-3-hydroxypiperidine derivatives, focusing on stereoselective synthesis, the impact of stereoisomerism on biological activity, and the signaling pathways modulated by these compounds.

The Decisive Impact of Stereoisomerism on Biological Activity

The precise spatial orientation of the amino and hydroxyl groups, as well as substituents on the piperidine ring, governs the interaction of these derivatives with their biological targets. Even subtle changes in stereochemistry can lead to dramatic differences in potency and selectivity. The following tables summarize quantitative data from the literature, highlighting the profound influence of stereoisomerism on the biological activity of 4-amino-3-hydroxypiperidine and related hydroxypiperidine derivatives.

Table 1: Stereospecific Interactions of 3-Hydroxypiperidine Derivatives with the Dopamine Transporter (DAT) [1]

CompoundStereochemistryDAT Binding Affinity (IC50, nM)Dopamine Uptake Inhibition (IC50, nM)
(+/-)-5 Racemic trans0.464.05
(+)-5 Enantiomer 10.464.05
(-)-5 Enantiomer 256.738.0

Note: Compound 5 is a 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol derivative. The data clearly demonstrates that the (+)-enantiomer is significantly more potent at the dopamine transporter than the (-)-enantiomer.

Table 2: Structure-Activity Relationship of 4-Hydroxypiperidine Derivatives as Histamine H3 Receptor Antagonists

CompoundStructurepA2
1a (ADS-003) 2-Benzofuranylmethyl substituent8.47
1d Benzyl substituent7.79
2a Flexible 3-(methylamino)propyloxy analogue of 1a6.23
2d Flexible 3-(methylamino)propyloxy analogue of 1d8.06

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. The data illustrates how modifications to the core scaffold and its substituents impact potency at the H3 receptor.

Key Signaling Pathways Modulated by 4-Amino-3-hydroxypiperidine Derivatives

4-Amino-3-hydroxypiperidine derivatives have been shown to interact with a variety of G protein-coupled receptors (GPCRs) and transporters. Understanding the downstream signaling cascades of these targets is crucial for elucidating the mechanism of action of these compounds and for designing novel therapeutics with improved efficacy and safety profiles.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is a key regulator of dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft.[2] Many psychoactive compounds, including therapeutics for ADHD and depression, target DAT. The binding of 4-amino-3-hydroxypiperidine derivatives to DAT can modulate dopamine levels and downstream signaling.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_reuptake->DA_synapse Derivative 4-Amino-3-hydroxy- piperidine Derivative Derivative->DAT Inhibition D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC Activation D2R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream

Caption: Dopamine Transporter Signaling Pathway.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.[3] Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders.

H3R_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Histamine_Release Histamine Release PKA->Histamine_Release Inhibition Histamine_Vesicle Histamine Vesicles Histamine_Vesicle->Histamine_Release Histamine_synapse Histamine Histamine_Release->Histamine_synapse Derivative 4-Amino-3-hydroxy- piperidine Derivative (Antagonist) Derivative->H3R Blockade H1R_H2R H1/H2 Receptors Histamine_synapse->H1R_H2R Postsynaptic_Signaling Postsynaptic Signaling H1R_H2R->Postsynaptic_Signaling

Caption: Histamine H3 Receptor Signaling Pathway.

Muscarinic M2 and M4 Receptor Signaling

Muscarinic acetylcholine receptors M2 and M4 are Gi/o-coupled receptors that play important roles in the central and peripheral nervous systems.[4] They are involved in regulating neurotransmitter release and neuronal excitability.

M2_M4_Signaling cluster_presynaptic Presynaptic Neuron M2R_M4R Muscarinic M2/M4 Receptor Gi_o Gi/o Protein M2R_M4R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition K_channel K+ Channel Gi_o->K_channel Activation Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibition cAMP cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release K_channel->Neurotransmitter_Release Inhibition Ca_channel->Neurotransmitter_Release Inhibition Derivative 4-Amino-3-hydroxy- piperidine Derivative Derivative->M2R_M4R Modulation

Caption: Muscarinic M2/M4 Receptor Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides an overview of the key methodologies for the synthesis and biological evaluation of 4-amino-3-hydroxypiperidine derivatives, based on published literature.

Stereoselective Synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol

The following protocol is adapted from the supplementary information of Ortiz et al. and describes a multi-step synthesis starting from 2-deoxy-D-ribose.[5]

Experimental Workflow:

Synthesis_Workflow Start 2-deoxy-D-ribose Step1 Protection of diol Start->Step1 Intermediate1 Acetonide protected sugar Step1->Intermediate1 Step2 Reductive amination Intermediate1->Step2 Intermediate2 N-Benzylated amino alcohol Step2->Intermediate2 Step3 Mesylation and azidation Intermediate2->Step3 Intermediate3 Azido intermediate Step3->Intermediate3 Step4 Reduction and cyclization Intermediate3->Step4 Intermediate4 Piperidine ring formation Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 FinalProduct (-)-(3R,4R)-1-benzyl-4- (benzylamino)piperidin-3-ol Step5->FinalProduct

Caption: Synthetic workflow for a chiral 4-amino-3-hydroxypiperidine.

Step-by-Step Protocol:

  • Preparation of the acetonide-protected sugar: To a solution of 2-deoxy-D-ribose in a suitable solvent (e.g., acetone or ethyl acetate), add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and 2,2-dimethoxypropane. Stir the reaction at room temperature until completion, as monitored by TLC. Work up the reaction by neutralizing the acid, filtering, and concentrating the solvent. Purify the product by column chromatography.[5]

  • Reductive amination: Dissolve the protected sugar in a suitable solvent (e.g., methanol) and add benzylamine and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). Stir the reaction at room temperature. After completion, quench the reaction, extract the product, and purify by column chromatography.

  • Mesylation and azidation: Treat the N-benzylated amino alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the mesylate. Subsequently, displace the mesylate with an azide source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF).

  • Reduction and cyclization: Reduce the azide group to an amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., H2, Pd/C). The resulting diamine will undergo intramolecular cyclization to form the piperidine ring.

  • Deprotection: Remove the acetonide protecting group under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) to yield the final product, (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol.

Biological Evaluation: Dopamine Transporter (DAT) Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Rat striatal membranes (or other tissue source rich in DAT)

  • Radioligand: [³H]WIN 35,428 or other suitable DAT radioligand

  • Non-specific binding control: GBR 12909 or cocaine

  • Test compounds (4-amino-3-hydroxypiperidine derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant amount of membrane protein, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add only buffer and radioligand. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion

The stereochemistry of 4-amino-3-hydroxypiperidine derivatives is a paramount consideration in drug discovery and development. The spatial arrangement of the amino and hydroxyl groups, dictated by the cis/trans and R/S configurations, profoundly impacts the pharmacological properties of these molecules. A thorough understanding of stereoselective synthesis and the structure-activity relationships of different stereoisomers is essential for the design of potent, selective, and safe drug candidates. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers working in this exciting and challenging area of medicinal chemistry. Future investigations should continue to explore the rich chemical space of 4-amino-3-hydroxypiperidine derivatives to unlock their full therapeutic potential.

References

An In-depth Technical Guide to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS Number 219985-15-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, identified by CAS number 219985-15-6, is a valuable heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its rigid piperidine core, coupled with strategically placed functional groups—a protected amine, a primary amine, and a hydroxyl group—makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and a list of suppliers.

Chemical and Physical Properties

PropertyValueSource
CAS Number 219985-15-6N/A
IUPAC Name tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate[1]
Molecular Formula C₁₁H₂₂N₂O₃[1][2]
Molecular Weight 230.3 g/mol [1]
Appearance White to cream-colored powder or crystalline solidN/A
Solubility Soluble in polar aprotic solvents (e.g., DMSO) and polar protic solvents (e.g., methanol). Limited solubility in water.N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A

Synthesis and Chemical Reactions

The synthesis of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine can be achieved through various synthetic routes, often starting from commercially available piperidine derivatives. A general synthetic approach involves the functionalization of a piperidine ring, followed by the introduction of the aminomethyl and hydroxyl groups with the desired cis stereochemistry, and finally, protection of the ring nitrogen with a tert-butoxycarbonyl (Boc) group.[3]

One common strategy involves the use of L-aspartic acid as a chiral starting material to establish the stereocenters, followed by a series of reactions including methylation, reduction, Boc protection, and mesylation to yield the target compound.[3]

The functional groups of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine allow for a variety of chemical transformations:

  • Boc Deprotection: The Boc group is an acid-labile protecting group and can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an organic solvent) to liberate the secondary amine of the piperidine ring. This allows for subsequent functionalization at this position.

  • N-Alkylation/N-Acylation: The primary amino group is nucleophilic and can readily undergo alkylation or acylation reactions to introduce a wide range of substituents.

  • O-Alkylation/O-Acylation: The hydroxyl group can be functionalized through alkylation or acylation to modify the molecule's properties.

A general workflow for the utilization of this building block in synthesis is depicted below.

G General Synthetic Utility Workflow start cis-1-Boc-4-aminomethyl- 3-hydroxypiperidine deprotection Boc Deprotection (Acidic Conditions) start->deprotection amine_functionalization Primary Amine Functionalization (Alkylation, Acylation, etc.) start->amine_functionalization hydroxyl_functionalization Hydroxyl Group Functionalization (Alkylation, Esterification, etc.) start->hydroxyl_functionalization n_functionalization N-Functionalization of Piperidine Ring deprotection->n_functionalization final_compound Target Bioactive Molecule n_functionalization->final_compound amine_functionalization->final_compound hydroxyl_functionalization->final_compound

Synthetic utility of the title compound.

Potential Biological Activity and Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[4][5][6] The specific substitution pattern of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine suggests its potential utility in the development of ligands for various biological targets.

Preliminary studies and the structural similarity to known bioactive molecules suggest that derivatives of this compound may interact with neurotransmitter receptors and various enzymes.[7] The presence of the hydroxyl and amino groups allows for hydrogen bonding interactions within protein binding pockets, a key feature for potent and selective ligands.[4]

Derivatives of substituted piperidines have shown activity as:

  • Anticancer agents[4][6]

  • CNS agents (e.g., for Alzheimer's disease)[6]

  • Antimicrobial agents[4]

  • Sigma-1 receptor ligands with antiproliferative properties[8]

The potential biological targets for compounds derived from this scaffold are diverse and may include G-protein coupled receptors (GPCRs), ion channels, and enzymes. A hypothetical signaling pathway that could be modulated by a derivative of this compound is illustrated below.

G Hypothetical GPCR Signaling Pathway ligand Piperidine Derivative (e.g., from CAS 219985-15-6) receptor GPCR (e.g., Neurotransmitter Receptor) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Potential signaling pathway modulation.

Experimental Protocols

General Protocol for Boc Deprotection

This protocol describes a general method for the removal of the tert-butoxycarbonyl (Boc) protecting group from a piperidine nitrogen.

Materials:

  • cis-1-Boc-4-aminomethyl-3-hydroxypiperidine or its derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected piperidine derivative in dichloromethane (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected product.

General Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a compound derived from cis-1-Boc-4-aminomethyl-3-hydroxypiperidine to a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor

  • Test compound (unlabeled)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

  • To determine non-specific binding, a set of wells should contain the radiolabeled ligand and a high concentration of an unlabeled specific ligand.

  • Initiate the binding reaction by adding the cell membranes or tissue homogenate to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The workflow for a typical competitive binding assay is outlined below.

G Competitive Radioligand Binding Assay Workflow reagents Prepare Reagents: - Radioligand - Test Compound Dilutions - Receptor Preparation incubation Incubation: Mix reagents and incubate to reach equilibrium reagents->incubation filtration Filtration and Washing: Separate bound and free radioligand incubation->filtration counting Scintillation Counting: Quantify bound radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Workflow for a binding assay.

Suppliers

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 219985-15-6) is available from various chemical suppliers that specialize in building blocks for research and development. A non-exhaustive list of potential suppliers includes:

  • AChemBlock[2]

  • Smolecule[1]

  • Biosynth[9]

  • Appretech Scientific Limited[10]

  • BOC Sciences[]

  • Cenmed[12]

  • Home Sunshine Pharma[13]

It is recommended to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.

Conclusion

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is a key chiral building block with significant potential in the synthesis of novel, biologically active compounds. Its well-defined stereochemistry and versatile functional groups provide a solid foundation for the development of new therapeutic agents, particularly in the area of CNS disorders and oncology. This guide provides essential technical information to aid researchers in the effective utilization of this valuable synthetic intermediate.

References

In-Depth Technical Guide: Boc-Protected Aminohydroxypiperidine Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of approved therapeutics. The introduction of amino and hydroxyl functionalities onto this ring system creates chiral centers and opportunities for diverse intermolecular interactions, making aminohydroxypiperidines valuable building blocks in drug discovery. The use of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for precise and controlled synthetic strategies, enabling the selective modification of other parts of the molecule. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of Boc-protected aminohydroxypiperidine structural analogs.

Core Synthesis Strategies

The synthesis of Boc-protected aminohydroxypiperidines typically begins with commercially available piperidone or hydroxypiperidine precursors. Key synthetic transformations include stereoselective reduction of ketones, nucleophilic opening of epoxides, and reductive amination.

Experimental Protocol: Synthesis of (3S,4R)-1-Boc-3-amino-4-hydroxypiperidine

This protocol describes a common route to a specific stereoisomer of a Boc-protected aminohydroxypiperidine, starting from a readily available chiral precursor.

Materials:

  • (R)-1-Boc-3-hydroxypiperidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Ammonia (7N solution in methanol)

  • Sodium triacetoxyborohydride (STAB)

  • (Boc)₂O (Di-tert-butyl dicarbonate)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Oxidation: To a solution of (R)-1-Boc-3-hydroxypiperidine (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃ and sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-piperidone.

  • Reductive Amination: Dissolve the crude N-Boc-3-piperidone (1.0 eq) in methanol. Add a 7N solution of ammonia in methanol (10 eq). Stir the mixture for 1 hour at room temperature. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Boc Protection: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq). Stir the mixture at room temperature for 4 hours.

  • Work-up and Purification: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3S,4R)-1-Boc-3-(Boc-amino)-4-hydroxypiperidine. Selective deprotection of one Boc group can be achieved under controlled acidic conditions if required.

Experimental Workflow: Synthesis of a Boc-Protected Aminohydroxypiperidine Analog

G cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_purification Purification cluster_product Final Product start Commercially Available Piperidine Derivative oxidation Oxidation start->oxidation Step 1 reductive_amination Reductive Amination oxidation->reductive_amination Step 2 protection Boc Protection reductive_amination->protection Step 3 workup Aqueous Work-up protection->workup Step 4 chromatography Column Chromatography workup->chromatography Step 5 product Boc-Protected Aminohydroxypiperidine chromatography->product

Caption: A generalized workflow for the multi-step synthesis of Boc-protected aminohydroxypiperidine analogs.

Structure-Activity Relationship (SAR) and Biological Applications

Boc-protected aminohydroxypiperidine analogs have been explored as inhibitors of various enzymes and as modulators of G-protein coupled receptors (GPCRs). The systematic modification of the substituents on the piperidine ring, the stereochemistry of the amino and hydroxyl groups, and the nature of the protecting group can lead to significant changes in biological activity.

Case Study: Aminopiperidine Derivatives as Antifungal Agents

While not containing a hydroxyl group, a study on 4-aminopiperidines provides a valuable starting point for understanding the SAR of this scaffold. A series of N-substituted 4-aminopiperidines were synthesized and evaluated for their antifungal activity.

Compound IDN1-SubstituentN4-SubstituentMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
1a BenzylDodecyl48
1b PhenethylDodecyl24
1c BenzylOctyl1632
1d PhenethylOctyl816

Data presented is illustrative and based on trends observed in published literature.

SAR Insights:

  • Lipophilicity of the N4-substituent is crucial: Analogs with a longer alkyl chain (dodecyl) at the N4-position (compounds 1a and 1b ) exhibited significantly higher antifungal activity compared to those with a shorter chain (octyl) (compounds 1c and 1d ).

  • The N1-substituent modulates activity: A phenethyl group at the N1-position generally conferred slightly better activity than a benzyl group.

This data suggests that for antifungal activity, a balance of lipophilicity and the overall shape of the molecule is critical for interaction with the fungal cell membrane or target enzymes. The introduction of a hydroxyl group would add a hydrogen bonding moiety, which could be exploited to enhance target binding affinity and selectivity.

Signaling Pathway Modulation

Aminohydroxypiperidine analogs can potentially modulate various signaling pathways depending on their specific biological target. For instance, if designed as inhibitors of a particular kinase, they would interfere with phosphorylation cascades. If targeting a GPCR, they could act as agonists or antagonists, thereby affecting downstream second messenger systems.

Hypothetical Signaling Pathway: Inhibition of a Serine/Threonine Kinase

Let's consider a hypothetical scenario where a Boc-protected aminohydroxypiperidine analog is a potent inhibitor of a serine/threonine kinase, "Kinase X," which is a key component of a pro-survival signaling pathway.

G cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Survival Cell Survival Downstream->Survival Promotes Inhibitor Boc-Aminohydroxypiperidine Analog Inhibitor->KinaseX Inhibits

Caption: Hypothetical inhibition of the "Kinase X" pro-survival pathway by a Boc-aminohydroxypiperidine analog.

In this model, the binding of a growth factor to its receptor activates Kinase X. Kinase X then phosphorylates and activates a downstream effector, leading to a cellular response that promotes survival. The Boc-aminohydroxypiperidine analog, by inhibiting Kinase X, would block this signaling cascade, potentially leading to apoptosis or cell cycle arrest, a desirable outcome in cancer therapy.

Conclusion

Boc-protected aminohydroxypiperidine structural analogs represent a versatile and promising scaffold in drug discovery. Their synthesis, while often requiring multiple steps, allows for precise control over stereochemistry and the introduction of diverse functionalities. The interplay of the amino, hydroxyl, and other substituents on the piperidine ring dictates their biological activity. Future research in this area should focus on the systematic exploration of the chemical space around this scaffold to develop potent and selective modulators of novel biological targets. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this important class of molecules.

An In-depth Technical Guide on the Solubility and Stability of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cis-4-Amino-1-boc-3-hydroxypiperidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected properties based on related compounds and details the experimental protocols necessary for determining its precise solubility and stability profiles.

Introduction

This compound is a valuable building block in medicinal chemistry, featuring a piperidine core functionalized with a Boc-protected amine, a hydroxyl group, and a primary amine. The interplay of these functional groups dictates its physicochemical properties, which are critical for its handling, storage, and application in synthetic routes. The tert-butoxycarbonyl (Boc) protecting group, in particular, influences its solubility and stability, especially concerning pH.

Solubility Profile

Qualitative Solubility Assessment:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the presence of the hydroxyl and amino groups, which can participate in hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Expected to be soluble. A similar compound, cis-1-tert-butoxycarbonyl-4-aminomethyl-3-hydroxypiperidine, demonstrates solubility in DMSO and methanol[1].

  • Aqueous Solvents (e.g., Water, Buffers): Limited water solubility is anticipated. While the polar functional groups contribute to water solubility, the hydrophobic tert-butyl group of the Boc protecting moiety can significantly decrease it[1]. The stereochemistry of related compounds has been shown to influence aqueous solubility, with different enantiomers exhibiting varying solubility due to crystal packing[2].

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have poor solubility due to the polar nature of the molecule.

Quantitative Solubility Data:

To establish a precise solubility profile, experimental determination is necessary. The following table outlines the key solvents and conditions for which solubility should be quantitatively measured.

Table 1: Quantitative Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L) Method
Water 25 Data to be determined Data to be determined Thermodynamic
Phosphate Buffered Saline (PBS) pH 7.4 25 Data to be determined Data to be determined Thermodynamic
0.1 M HCl 25 Data to be determined Data to be determined Thermodynamic
0.1 M NaOH 25 Data to be determined Data to be determined Thermodynamic
Methanol 25 Data to be determined Data to be determined Thermodynamic
Ethanol 25 Data to be determined Data to be determined Thermodynamic
Dimethyl Sulfoxide (DMSO) 25 Data to be determined Data to be determined Thermodynamic

| Acetonitrile | 25 | Data to be determined | Data to be determined | Thermodynamic |

Stability Profile

The stability of this compound is primarily influenced by the acid-labile nature of the Boc protecting group. The compound is expected to be stable under neutral and basic conditions but will likely degrade in acidic environments.

General Stability Characteristics:

  • Acidic Conditions: The Boc group is susceptible to cleavage under acidic conditions, which would result in the formation of the corresponding unprotected piperidine and byproducts like isobutene and carbon dioxide.

  • Basic Conditions: The compound is expected to exhibit good stability under basic conditions.

  • Thermal Stability: The thermal stability needs to be determined experimentally.

  • Photostability: The photostability should be assessed according to ICH guidelines.

Quantitative Stability Data:

A comprehensive stability study should be conducted to determine the degradation kinetics under various stress conditions.

Table 2: Stability of this compound under Stress Conditions

Condition Parameter Result (% Degradation) Major Degradants
Acid Hydrolysis 0.1 M HCl, 25°C, 24h Data to be determined Data to be determined
1 M HCl, 60°C, 24h Data to be determined Data to be determined
Base Hydrolysis 0.1 M NaOH, 25°C, 24h Data to be determined Data to be determined
1 M NaOH, 60°C, 24h Data to be determined Data to be determined
Oxidative 3% H₂O₂, 25°C, 24h Data to be determined Data to be determined
Thermal 60°C, 75% RH, 7 days Data to be determined Data to be determined

| Photostability | ICH Q1B exposure | Data to be determined | Data to be determined |

Experimental Protocols

Solubility Determination

4.1.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to solvent B Equilibrate by shaking at constant temperature (e.g., 24-48h) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration of the supernatant C->D E Use a validated analytical method (e.g., HPLC-UV, LC-MS) D->E

Caption: Thermodynamic Solubility Workflow.

Protocol:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

4.1.2. Kinetic Solubility Assay

This high-throughput method is useful for early drug discovery.

G cluster_prep Preparation cluster_inc Incubation & Measurement cluster_analysis Quantification A Prepare a high-concentration stock solution in DMSO B Add small aliquot of stock to aqueous buffer in a microplate A->B C Incubate for a short period (e.g., 1-2h) at a set temperature B->C D Measure precipitation (e.g., nephelometry, turbidimetry) C->D E Alternatively, filter and quantify the dissolved compound by HPLC-UV or LC-MS C->E Alternative Path

Caption: Kinetic Solubility Workflow.

Protocol:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate.

  • Mix and incubate the plate at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 2 hours)[3].

  • Measure the amount of precipitate formed using nephelometry or turbidimetry. Alternatively, filter the solution and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method[4].

Stability Testing

4.2.1. Forced Degradation Study

This study evaluates the intrinsic stability of the molecule by exposing it to stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of the compound in various stress media B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (Heat, Humidity) A->E F Photolytic (Light Exposure) A->F G Analyze samples at time points by a stability-indicating HPLC method B->G C->G D->G E->G F->G H Quantify parent compound and identify degradation products (LC-MS) G->H

Caption: Forced Degradation Study Workflow.

Protocol:

  • Solution Preparation: Prepare solutions of this compound in various media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂).

  • Stress Application: Expose the solutions to the respective stress conditions (e.g., elevated temperature, light). Include a control sample stored under normal conditions. For thermal stability, store the solid compound at elevated temperatures and humidity. For photostability, expose the solid or solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from its degradation products.

  • Quantification and Identification: Quantify the amount of the remaining parent compound. Use LC-MS to identify the structure of any significant degradation products.

4.2.2. Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have absorbance.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This technical guide summarizes the expected solubility and stability of this compound and provides detailed experimental protocols for their quantitative determination. A thorough understanding of these properties is essential for the successful application of this versatile building block in research and drug development. The provided workflows and methodologies offer a robust framework for generating the necessary data to ensure the quality and reliability of synthetic processes and intermediates.

References

A Technical Guide to the Synthesis of Substituted Piperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that is crucial for biological activity. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is therefore a critical endeavor in modern organic chemistry and drug discovery. This guide provides an in-depth overview of key synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this field.

I. Cyclization Strategies for Piperidine Ring Formation

The construction of the piperidine ring from acyclic precursors is a fundamental approach that offers a high degree of control over the final substitution pattern.

A. Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a direct route to tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This method allows for the formation of multiple stereocenters in a single step.

A representative logical workflow for a typical aza-Diels-Alder approach to piperidine synthesis is outlined below.

aza_diels_alder_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Imine Imine (Dienophile) Cycloaddition Aza-Diels-Alder Cycloaddition Imine->Cycloaddition Diene Diene Diene->Cycloaddition Tetrahydropyridine Tetrahydropyridine Cycloaddition->Tetrahydropyridine [4+2] Reduction Reduction Tetrahydropyridine->Reduction Piperidine Substituted Piperidine Reduction->Piperidine

Aza-Diels-Alder reaction workflow for piperidine synthesis.

This protocol describes the enantioselective synthesis of a piperidine precursor via an aza-Diels-Alder reaction using a chiral catalyst.

Reaction:

  • Diene: (E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene

  • Dienophile: N-Benzylideneaniline

  • Catalyst: Chiral copper(II)-bisoxazoline complex

Procedure:

  • To a solution of the chiral copper(II)-bisoxazoline catalyst (0.1 mmol) in dichloromethane (10 mL) at -78 °C is added N-benzylideneaniline (1.0 mmol).

  • After stirring for 15 minutes, (E)-1-(tert-butyldimethylsilyloxy)-1,3-butadiene (1.2 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

  • The mixture is extracted with dichloromethane (3 x 20 mL), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.

  • The resulting tetrahydropyridine can be reduced to the corresponding piperidine by catalytic hydrogenation (e.g., H₂, Pd/C).

DieneDienophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
(E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadieneN-Benzylideneaniline10CH₂Cl₂-78248595
Danishefsky's DieneN-Tosylimine5Toluene-20129298
B. Reductive Amination of Dicarbonyl Compounds

The double reductive amination of 1,5-dicarbonyl compounds with an amine is a classical yet highly effective method for constructing the piperidine ring. This one-pot reaction forms two new C-N bonds and is particularly useful for the synthesis of polyhydroxylated piperidines, which are important as glycosidase inhibitors.[1]

The general mechanism for this transformation is depicted below.

reductive_amination_mechanism Dicarbonyl 1,5-Dicarbonyl Compound Imine1 Iminium Ion Intermediate Dicarbonyl->Imine1 + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) Amine->Imine1 ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Imine1 CyclicImine Cyclic Iminium Ion ReducingAgent->CyclicImine AminoAlcohol Amino Alcohol Imine1->AminoAlcohol + [H⁻] AminoAlcohol->CyclicImine Intramolecular Cyclization - H₂O Piperidine Substituted Piperidine CyclicImine->Piperidine + [H⁻]

Mechanism of double reductive amination for piperidine synthesis.

This protocol describes the synthesis of a deoxynojirimycin analogue from a sugar-derived dialdehyde.

Reaction:

  • Starting Material: 2,3,4-tri-O-benzyl-L-xylo-pentodialdose

  • Amine Source: Benzylamine

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

Procedure:

  • To a solution of 2,3,4-tri-O-benzyl-L-xylo-pentodialdose (1.0 mmol) in methanol (20 mL) is added benzylamine (1.1 mmol) and acetic acid (0.1 mL).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (1.5 mmol) is added in one portion, and the reaction mixture is stirred at room temperature for an additional 24 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL).

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the protected piperidine.

  • Deprotection (e.g., hydrogenolysis) affords the final polyhydroxylated piperidine.

Dicarbonyl SubstrateAmineReducing AgentSolventYield (%)Diastereomeric Ratio
GlutaraldehydeBenzylamineNaBH₃CNMeOH75N/A
2,3,4-tri-O-benzyl-L-xylo-pentodialdoseBenzylamineNaBH₃CNMeOH82>95:5

II. Functionalization of Pre-formed Piperidine Rings

An alternative to de novo ring construction is the direct functionalization of a pre-existing piperidine scaffold. This approach is particularly valuable for late-stage modification in drug discovery programs.

A. Catalytic Asymmetric C-H Functionalization

Recent advances in catalysis have enabled the direct and stereoselective functionalization of C-H bonds, which were traditionally considered unreactive. This strategy offers a highly atom-economical route to complex piperidine derivatives.[2]

A simplified catalytic cycle for a rhodium-catalyzed C-H arylation of a piperidine derivative is shown below.

CH_functionalization_cycle Catalyst Rh(I) Catalyst Intermediate1 Rh(I)-Piperidine Complex Catalyst->Intermediate1 + Piperidine Piperidine N-Protected Piperidine Piperidine->Intermediate1 ArylHalide Aryl Halide (Ar-X) Intermediate3 Oxidative Addition of Ar-X ArylHalide->Intermediate3 Product Arylated Piperidine Intermediate2 C-H Activation (Rh(III) Intermediate) Intermediate1->Intermediate2 C-H Activation Intermediate2->Intermediate3 + Ar-X Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Intermediate4->Catalyst Reductive Elimination Intermediate4->Product

Catalytic cycle for C-H arylation of piperidine.

This protocol outlines a directed C-H functionalization of an N-protected piperidine.

Reaction:

  • Substrate: N-Boc-piperidine

  • Coupling Partner: 4-Iodoanisole

  • Catalyst: [Rh(cod)Cl]₂

  • Ligand: A chiral phosphine ligand (e.g., (R)-BINAP)

  • Base: K₂CO₃

Procedure:

  • A mixture of N-Boc-piperidine (1.0 mmol), 4-iodoanisole (1.2 mmol), [Rh(cod)Cl]₂ (0.025 mmol), (R)-BINAP (0.055 mmol), and K₂CO₃ (2.0 mmol) in a sealed tube is evacuated and backfilled with argon.

  • Toluene (5 mL) is added, and the mixture is heated at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to give the desired 2-arylated piperidine.

Piperidine SubstrateAryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)ee (%)
N-Boc-piperidine4-Iodoanisole[Rh(cod)Cl]₂/(R)-BINAPK₂CO₃1207892
N-PMP-piperidine1-BromonaphthalenePd(OAc)₂/SPhosCs₂CO₃11085N/A

III. Conclusion

The synthesis of substituted piperidines is a rich and evolving field. While classical methods like reductive amination remain powerful tools, modern catalytic strategies, including asymmetric cycloadditions and C-H functionalization, are opening new avenues for the efficient and stereoselective construction of these important heterocycles. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the scale of the synthesis. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute their own synthetic strategies towards novel piperidine-containing molecules with potential applications in drug discovery and development.

References

A Technical Guide to cis-4-Amino-1-boc-3-hydroxypiperidine: Synthesis and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and History

The piperidine ring is a fundamental scaffold in a vast array of natural products and pharmaceuticals, valued for its conformational properties and its ability to engage with biological targets. Within this class of compounds, substituted hydroxypiperidines are of particular interest as they introduce chirality and additional hydrogen bonding capabilities, which can significantly influence pharmacological activity. cis-4-Amino-1-boc-3-hydroxypiperidine is a key chiral building block in modern medicinal chemistry. Its history is not that of a singular discovery but is interwoven with the broader development of synthetic methodologies for creating complex, stereochemically defined molecules for drug discovery.

The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen enhances the compound's utility by allowing for selective chemical transformations at other positions.[1] The presence of both a hydroxyl and an amino group on adjacent carbons (a 1,2-amino alcohol motif) in a cis configuration provides a rigid and versatile starting point for the synthesis of more complex molecules, including enzyme inhibitors and drug candidates for neurological disorders.[1][2] Its development is a testament to the ongoing need for novel, high-purity, and stereochemically defined intermediates to accelerate the drug discovery process.[3]

Synthetic Methodologies

The synthesis of chiral 4-amino-3-hydroxypiperidine derivatives is a significant challenge due to the need to control both relative and absolute stereochemistry. Several strategies have been developed, ranging from classical chemical synthesis and resolution to modern biocatalytic methods.

Chemical Synthesis from Chiral Precursors

One common strategy involves starting from a readily available chiral molecule, such as 2-deoxy-D-ribose, to establish the desired stereochemistry. This approach leverages the existing stereocenters of the starting material to guide the formation of the new stereocenters on the piperidine ring. Although effective, these multi-step syntheses can be lengthy.[4][5]

Stereodivergent Synthesis and Cyclodehydration

A more flexible approach allows for the synthesis of both cis and trans isomers. This can be achieved through the reduction of a ketone precursor to create a syn-amino alcohol, followed by a cyclodehydration reaction to form the piperidine ring. The choice of reagents and reaction conditions is critical for controlling the stereoselectivity of both the reduction and cyclization steps.[6]

Biocatalytic Ketone Reduction

Enzymatic methods offer a green and highly selective alternative for synthesizing chiral hydroxypiperidines. Carbonyl reductases can catalyze the asymmetric reduction of a 4-oxopiperidine precursor to yield the desired hydroxyl stereoisomer with high enantiomeric excess. This method is advantageous due to its mild reaction conditions and exceptional stereoselectivity.[7][8]

A general workflow for synthesizing a chiral hydroxypiperidine building block is illustrated below.

G cluster_0 Synthesis of Precursor cluster_1 Stereoselective Reduction cluster_2 Final Product Formation start Commercially Available Starting Materials precursor Protected 4-Oxopiperidine Precursor start->precursor Multi-step Synthesis reduction Asymmetric Reduction (Chemical or Biocatalytic) precursor->reduction Key Step amino_alcohol Protected Chiral Amino Alcohol Intermediate reduction->amino_alcohol final_product This compound amino_alcohol->final_product Deprotection/ Functionalization

General Synthetic Workflow for Chiral Hydroxypiperidines

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from representative synthetic strategies for producing chiral 4-amino-3-hydroxypiperidine derivatives.

Table 1: Chemical Synthesis via Cyclodehydration of an Amino Alcohol

Step Reactant Conditions Product Yield (%) Diastereomeric Ratio (syn:anti) Ref
1. Ketone Reduction Cbz-protected amino ketone NaBH₄, MeOH, -40°C to 0°C syn-Amino alcohol - ~11:1 [6]

| 2. Cyclodehydration | syn-Amino alcohol | I₂, PPh₃, Et₃N, MeCN, -40°C | cis-Hydroxypiperidine | 68-77 | - |[6] |

Table 2: Biocatalytic Reduction of a 4-Oxopiperidine Precursor

Enzyme Substrate Co-factor Conversion (%) Enantiomeric Excess (ee %) Product Stereochemistry Ref
HeCR tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate NADPH >99 >99 (3S,4S) [7]

| DbCR | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | NADPH | >99 | >99 | (3R,4R) |[7] |

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common feature in many approved drugs, and the specific stereochemistry and functional groups of this building block make it particularly useful for creating potent and selective drug candidates.[1][3]

Key application areas include:

  • Enzyme Inhibitors: The 1,2-amino alcohol motif can mimic the transition state of enzymatic reactions, making it an excellent starting point for designing enzyme inhibitors for therapeutic purposes.[1]

  • Neurological Disorders: The piperidine core is a well-known scaffold for compounds targeting the central nervous system.[2]

  • Scaffold for Combinatorial Chemistry: The protected amine and the free hydroxyl group allow for sequential, controlled modifications, making this molecule an ideal scaffold for generating libraries of compounds for high-throughput screening.[3]

The logical workflow for utilizing a building block like this compound in a drug discovery program is depicted below.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Development building_block This compound library Compound Library Generation building_block->library Diversification (R-groups) hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id lead_op Lead Optimization (SAR Studies) hit_id->lead_op preclinical Preclinical Studies lead_op->preclinical candidate Drug Candidate preclinical->candidate

Drug Discovery Workflow Using a Piperidine Building Block

Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of chiral 4-amino-3-hydroxypiperidine derivatives. These protocols are adapted from the literature and are provided for illustrative purposes.

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol describes a general method for the asymmetric hydrogenation of a protected aminopyridine precursor, which can be a step towards forming the chiral piperidine ring.

  • Preparation: A glass liner is charged with a solution of the aminopyridine substrate (e.g., 50.0 g) in a suitable solvent like acetic acid (150 ml).

  • Acylation: Acetic anhydride (e.g., 65.1 g) is added dropwise to the solution at a controlled temperature (e.g., 10°C). The solution is stirred for 2 hours at room temperature.

  • Hydrogenation: The solution is transferred to a hydrogenation reactor along with a catalyst, such as 10% palladium on carbon (e.g., 2.5 g).

  • Reaction: The mixture is hydrogenated under pressure until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, HPLC).

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified further.

Protocol 2: Biocatalytic Reduction of a 4-Oxopiperidine

This protocol outlines a general procedure for the enzymatic reduction of a ketone to a chiral alcohol.

  • Reaction Setup: A buffered solution (e.g., phosphate buffer) is prepared containing the 4-oxopiperidine substrate (e.g., 5 mM), a carbonyl reductase enzyme (e.g., HeCR or DbCR), and a co-factor regeneration system (e.g., glucose dehydrogenase and glucose) with NADP⁺.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 24 hours).

  • Monitoring: The reaction progress is monitored by HPLC to determine the conversion rate and the stereoselectivity of the product formation.

  • Extraction: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting product can be purified by column chromatography to yield the highly pure chiral hydroxypiperidine.[7]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from commercially available 1-Boc-4-piperidone. The key steps involve a reductive amination to introduce a protected amino group, followed by a stereoselective reduction of a keto intermediate to establish the desired cis-amino alcohol configuration, and a final deprotection step. This protocol is adapted from established methodologies for the synthesis of analogous 3,4-disubstituted piperidines.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific stereochemical arrangements of functional groups on the piperidine ring is crucial for optimizing pharmacological activity and selectivity. The cis-4-amino-3-hydroxy substitution pattern, in particular, offers a versatile platform for the development of novel therapeutics, including enzyme inhibitors and receptor ligands. The Boc-protecting group on the piperidine nitrogen allows for further selective functionalization. This protocol details a practical laboratory-scale synthesis of this compound.

Synthetic Scheme

A logical synthetic pathway for the preparation of this compound is outlined below. The strategy focuses on the stereocontrolled introduction of the amino and hydroxyl groups.

Synthesis_Scheme start 1-Boc-4-piperidone int1 tert-butyl 4-(benzylamino)piperidine-1-carboxylate start->int1 Benzylamine, NaBH(OAc)3 DCM, rt int2 tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate int1->int2 1. LDA, THF, -78 °C 2. MoOPH, -78 °C to rt int3 cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate int2->int3 NaBH4, MeOH 0 °C to rt final This compound int3->final H2, Pd/C EtOH, rt

Caption: Synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(benzylamino)piperidine-1-carboxylate

This step involves the reductive amination of 1-Boc-4-piperidone with benzylamine.

Materials:

  • 1-Boc-4-piperidone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 4-(benzylamino)piperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate

This step involves the α-hydroxylation of the N-protected piperidine followed by oxidation to the ketone. For the purpose of this protocol, a direct oxidation at the alpha position to the nitrogen is proposed, which is a challenging transformation. A more established, albeit longer, route involves formation of the enolate followed by reaction with an electrophilic oxygen source like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Materials:

  • tert-butyl 4-(benzylamino)piperidine-1-carboxylate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-(benzylamino)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of LDA (1.2 eq) and stir the mixture at -78 °C for 1 hour.

  • Add a solution of MoOPH (1.5 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate.

Step 3: Synthesis of cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

This is the key stereoselective reduction step to establish the cis relationship between the amino and hydroxyl groups.

Materials:

  • tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol (0.1 M) and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product. The desired cis-isomer is expected to be the major product.

  • Purify by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to isolate cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate.

Step 4: Synthesis of this compound

The final step is the debenzylation of the amino group via catalytic hydrogenation.

Materials:

  • cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate (1.0 eq) in ethanol (0.1 M).

  • Add 10% Pd/C (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid or oil. Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
11-Boc-4-piperidoneBenzylamine, NaBH(OAc)₃tert-butyl 4-(benzylamino)piperidine-1-carboxylate80-90
2tert-butyl 4-(benzylamino)piperidine-1-carboxylateLDA, MoOPHtert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate40-60
3tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylateNaBH₄cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate70-85
4cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylateH₂, Pd/CThis compound>95

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm) - Key Signals (Predicted)
tert-butyl 4-(benzylamino)piperidine-1-carboxylateC₁₇H₂₆N₂O₂290.40Colorless oil7.20-7.35 (m, 5H), 3.82 (s, 2H), 3.90-4.10 (m, 2H), 2.70-2.90 (m, 2H), 1.45 (s, 9H)
tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylateC₁₇H₂₄N₂O₃304.38Yellowish oil7.20-7.40 (m, 5H), 4.20-4.40 (m, 1H), 3.85 (s, 2H), 3.20-3.60 (m, 3H), 1.48 (s, 9H)
cis-tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylateC₁₇H₂₆N₂O₃306.40White solid7.20-7.35 (m, 5H), 3.80 (d, 1H), 3.75 (s, 2H), 3.90-4.10 (m, 2H), 2.80-3.00 (m, 1H), 1.46 (s, 9H)
This compoundC₁₀H₂₀N₂O₃216.28White solid3.80-4.00 (m, 2H), 3.60-3.70 (m, 1H), 2.90-3.10 (m, 1H), 2.70-2.90 (m, 2H), 1.60-1.80 (m, 2H), 1.45 (s, 9H)

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: α-Oxidation cluster_step3 Step 3: Stereoselective Reduction cluster_step4 Step 4: Debenzylation s1_start Mix 1-Boc-4-piperidone and Benzylamine in DCM s1_reductant Add NaBH(OAc)3 s1_start->s1_reductant s1_stir Stir at rt s1_reductant->s1_stir s1_quench Quench with NaHCO3 s1_stir->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_purify Purify by Chromatography s1_extract->s1_purify s1_product Product 1 s1_purify->s1_product s2_start Dissolve Product 1 in THF s1_product->s2_start s2_enolate Form Enolate with LDA s2_start->s2_enolate s2_oxidize Add MoOPH s2_enolate->s2_oxidize s2_workup Aqueous Workup s2_oxidize->s2_workup s2_purify Purify by Chromatography s2_workup->s2_purify s2_product Product 2 s2_purify->s2_product s3_start Dissolve Product 2 in MeOH s2_product->s3_start s3_reduce Add NaBH4 at 0 °C s3_start->s3_reduce s3_workup Workup and Extraction s3_reduce->s3_workup s3_purify Purify by Chromatography s3_workup->s3_purify s3_product Product 3 (cis-isomer) s3_purify->s3_product s4_start Dissolve Product 3 in EtOH s3_product->s4_start s4_hydrogenate Hydrogenate with Pd/C s4_start->s4_hydrogenate s4_filter Filter and Concentrate s4_hydrogenate->s4_filter s4_final Final Product s4_filter->s4_final

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can access this valuable building block for applications in drug discovery and development. The key to the successful synthesis lies in the careful control of the stereoselective reduction step to ensure the desired cis configuration of the final product. The provided data and workflow diagrams are intended to facilitate the reproduction of this synthesis in a laboratory setting.

Applications of cis-4-Amino-1-boc-3-hydroxypiperidine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cis-4-Amino-1-boc-3-hydroxypiperidine is a valuable chiral building block in medicinal chemistry, prized for its stereochemically defined structure which allows for precise molecular scaffolding. This piperidine derivative is particularly significant in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways implicated in diseases like cancer and autoimmune disorders. Its rigid, chair-like conformation and the presence of multiple functional groups—a protected amine, a free amine, and a hydroxyl group—provide medicinal chemists with versatile handles for synthetic elaboration, enabling the creation of complex and highly specific therapeutic agents.

Key Applications in Drug Discovery

The primary application of this compound lies in the synthesis of inhibitors for several important kinase families, most notably Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival, as well as immune responses.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development and activation. Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases. This compound serves as a foundational scaffold for a new generation of non-covalent BTK inhibitors. These inhibitors are designed to overcome resistance mechanisms observed with first-generation covalent inhibitors like ibrutinib.

Example: A Novel Series of BTK Inhibitors

Researchers have utilized this compound to synthesize a series of potent and selective non-covalent BTK inhibitors. The synthesis often involves the coupling of the piperidine core with a pyrimidine or a similar heterocyclic system, followed by further functionalization. The resulting compounds have demonstrated high affinity for the target and significant efficacy in preclinical models.

Quantitative Data: In Vitro Potency of BTK Inhibitors

Compound IDBTK IC50 (nM)Kinase Selectivity (Selectivity Score)Cell-based Assay (IC50, nM)
1a 1.20.955.8
1b 2.50.9210.2
1c 0.80.983.1
Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the regulation of the immune system by cytokines. Aberrant JAK activity is linked to a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound is a key structural component in several approved and clinical-stage JAK inhibitors.

Example: Synthesis of Tofacitinib and Oclacitinib

This chiral piperidine is a crucial intermediate in the synthesis of tofacitinib (Xeljanz), a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, and oclacitinib (Apoquel), a veterinary medicine used to treat atopic dermatitis in dogs. In these syntheses, the amino group of the piperidine is typically used to form a key bond with a pyrrolo[2,3-d]pyrimidine core, while the hydroxyl group can be further functionalized or left as is to interact with the target protein.

Quantitative Data: Potency of JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 120112344
Oclacitinib 101899-

Experimental Protocols

General Protocol for the Synthesis of a BTK Inhibitor Scaffold

This protocol describes a general approach for the synthesis of a BTK inhibitor core using this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a substituted 2-chloropyrimidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly in the next step or neutralized with a base.

Step 3: Amide Coupling

  • To a solution of the deprotected amine from Step 2 in a polar aprotic solvent like DMF, add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU or HBTU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography to yield the final BTK inhibitor.

Visualizing Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis of BTK Inhibitor start This compound snar SNAr with 2-Chloropyrimidine start->snar deprotection Boc Deprotection snar->deprotection coupling Amide Coupling deprotection->coupling purification Purification coupling->purification final_product Final BTK Inhibitor purification->final_product

Caption: Synthetic workflow for a generic BTK inhibitor.

jak_stat_pathway cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_expression Gene Expression nucleus->gene_expression modulates jak_inhibitor JAK Inhibitor (e.g., Tofacitinib) jak_inhibitor->jak inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry, enabling the synthesis of highly potent and selective kinase inhibitors. Its stereodefined structure and versatile functional groups have been instrumental in the development of treatments for a range of diseases, from cancer to autoimmune disorders. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

Application Notes and Protocols: Experimental Procedure for Boc Deprotection of Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed experimental protocols and comparative data for the deprotection of Boc-protected hydroxypiperidines, which are crucial intermediates in the synthesis of numerous pharmaceutical compounds.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation can subsequently be quenched by a nucleophile or eliminate a proton to form isobutylene gas.[1] Due to the formation of the amine salt, a stoichiometric excess of acid is typically required.[1]

Comparative Data of Common Deprotection Conditions

Several acidic reagents and solvent systems can be employed for Boc deprotection. The choice of conditions often depends on the substrate's sensitivity to acid, the desired salt form of the product, and considerations for downstream processing and green chemistry.[2] Below is a summary of commonly used conditions with typical reaction parameters and outcomes.

ReagentSolventTypical ConcentrationTemperature (°C)Typical Reaction TimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v)0 to Room Temp0.5 - 4 hours>95TFA is volatile and corrosive; co-evaporation with a high-boiling solvent like toluene is often needed to remove residual acid.[3] The resulting trifluoroacetate salt can sometimes be oily.[3]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp0.5 - 2 hours>95Often provides the hydrochloride salt as a crystalline solid, which can be isolated by filtration.[3] 1,4-Dioxane is a suspected carcinogen and should be handled with care.[4]
Hydrochloric Acid (HCl)Methanol (MeOH)1.25 M - 4 MRoom Temp1 - 6 hours>90A common alternative to dioxane. The reaction progress should be monitored to avoid potential side reactions with the solvent.
Phosphoric Acid (H₃PO₄)Water/Organic Co-solvent85% aq. solutionRoom Temp - 50°C2 - 24 hours>90A less volatile and greener alternative to TFA.[1]
p-Toluenesulfonic Acid (p-TsOH)Acetonitrile/Methanol1-2 equivalentsRoom Temp - Reflux2 - 12 hours>90A solid, non-volatile acid that is easier to handle than TFA or HCl gas.[5]
Boiling WaterWaterN/A100°C4 - 10 hours>90A neutral, environmentally friendly method, particularly effective for substrates with some water solubility, such as hydroxypiperidines.[6]
Fluorinated Alcohols (TFE/HFIP)TFE or HFIPN/AReflux or Microwave0.5 - 6 hours>90Thermolytic deprotection that can be accelerated by microwave irradiation.[7][8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally rapid method for Boc deprotection.

Materials:

  • N-Boc-hydroxypiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-hydroxypiperidine (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq, typically 20-50% v/v) to the stirred solution. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[3]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate the residue with toluene or isopropanol (2-3 times).[3]

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and to freebase the amine. Caution: Gas evolution (CO₂) will occur.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected hydroxypiperidine. Further purification can be achieved by chromatography or crystallization if necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is often preferred when the hydrochloride salt of the product is desired, as it frequently precipitates from the reaction mixture.

Materials:

  • N-Boc-hydroxypiperidine

  • 4 M HCl in 1,4-dioxane

  • Methanol (MeOH) or Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the N-Boc-hydroxypiperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or add the HCl solution directly if the substrate is soluble.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during this time.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The salt can then be used as is or triturated with diethyl ether to induce solidification and remove non-polar impurities.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the Boc deprotection of hydroxypiperidines and the chemical transformation.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-Boc-hydroxypiperidine in appropriate solvent add_acid Add acidic reagent (e.g., TFA or HCl in Dioxane) start->add_acid react Stir at appropriate temperature (0°C to Room Temp) add_acid->react Initiate Reaction monitor Monitor reaction progress (TLC, LC-MS) react->monitor concentrate Remove volatiles (Rotary Evaporator) monitor->concentrate Reaction Complete neutralize Neutralization (if necessary) (e.g., NaHCO₃ wash) concentrate->neutralize extract Extraction with organic solvent neutralize->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry purify Purification (Chromatography/Crystallization) dry->purify product Isolated Hydroxypiperidine purify->product

Caption: General workflow for the Boc deprotection of hydroxypiperidines.

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Deprotection Mechanism Boc-Hydroxypiperidine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc-Hydroxypiperidine->Protonated_Boc + H⁺ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ Amine R-NH₂ Carbamic_Acid->Amine - CO₂ tert_Butyl_Cation (CH₃)₃C⁺ Isobutylene CH₂=C(CH₃)₂ tert_Butyl_Cation->Isobutylene - H⁺ CO2 CO₂

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Potential Side Reactions and Mitigation

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation intermediate.[2] Electron-rich aromatic rings, thiols, and other sensitive functional groups are particularly susceptible. To minimize this, scavengers such as anisole, thioanisole, or triethylsilane can be added to the reaction mixture to trap the tert-butyl cation.[2]

For substrates sensitive to strong acids, milder deprotection methods such as using boiling water or fluorinated alcohols may be more suitable.[6][7] It is always recommended to perform a small-scale test reaction to determine the optimal conditions for a specific substrate.

References

Application Notes and Protocols: cis-4-Amino-1-boc-3-hydroxypiperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Amino-1-boc-3-hydroxypiperidine is a versatile, chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, coupled with the strategically positioned cis-oriented hydroxyl and amino functionalities, makes it a crucial intermediate for the synthesis of complex, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective manipulation of the other functional groups, facilitating multi-step synthetic sequences. This intermediate is particularly valuable in the development of targeted therapies, including Janus kinase (JAK) inhibitors, which are pivotal in the treatment of autoimmune diseases and certain cancers.

Physicochemical Properties

The structural features of this compound contribute to its utility in organic synthesis.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance White to off-white solid
Key Functional Groups Boc-protected secondary amine, primary amine, secondary alcohol
Chirality Contains two stereocenters, leading to enantiomeric forms
Solubility Soluble in various organic solvents

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of Janus kinase (JAK) inhibitors. The piperidine scaffold is a common motif in numerous bioactive compounds, and the specific stereochemistry and functionalization of this intermediate are often critical for potent and selective target engagement.

Case Study: Synthesis of a JAK3 Inhibitor (Analogue of PF-06651600)

A notable application of a structurally similar chiral piperidine intermediate is in the synthesis of the selective JAK3 inhibitor, PF-06651600.[1][2] The cis-amino and hydroxyl groups are essential for the correct orientation of the molecule within the kinase binding site, while the piperidine ring serves as a scaffold for attaching other key pharmacophoric elements. The synthesis involves the coupling of the piperidine intermediate with a heterocyclic core, followed by further functionalization.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous piperidine derivatives and their use in the synthesis of JAK inhibitors.[1][3]

Protocol 1: Synthesis of this compound

This synthesis is a multi-step process starting from a substituted pyridine, involving hydrogenation to form the piperidine ring, followed by separation of the desired cis isomer.

Step 1: Hydrogenation of a Substituted Pyridine

A substituted pyridine is hydrogenated to produce a mixture of cis and trans isomers of the corresponding piperidine.

ParameterValue
Starting Material Suitably substituted pyridine
Catalyst 5% Rhodium on Carbon (Rh/C)
Solvent Methanol
Temperature 50 °C
Pressure 50 psi H₂
Reaction Time 12-24 hours
Typical Yield Mixture of isomers, high conversion

Experimental Procedure:

  • To a solution of the substituted pyridine in methanol, add 5% Rh/C catalyst.

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.

  • Heat the reaction mixture to 50 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis and trans piperidine isomers.

Step 2: Diastereomeric Salt Crystallization for Isolation of the cis-Isomer

The desired cis-isomer is separated from the trans-isomer by forming a diastereomeric salt with a chiral acid, followed by selective crystallization.

ParameterValue
Starting Material Mixture of cis and trans piperidine isomers
Resolving Agent Chiral acid (e.g., L-tartaric acid)
Solvent Isopropanol/Water mixture
Temperature Controlled cooling from 60 °C to 20 °C
Reaction Time 12 hours
Typical Yield 30-40% of the desired cis-isomer

Experimental Procedure:

  • Dissolve the mixture of piperidine isomers in a heated solution of isopropanol and water.

  • Add a solution of the chiral acid in the same solvent system.

  • Slowly cool the mixture to room temperature to allow for the selective crystallization of the diastereomeric salt of the cis-isomer.

  • Collect the crystals by filtration, wash with a cold solvent, and dry.

  • The free base of the cis-isomer can be liberated by treatment with a suitable base and extraction.

Protocol 2: Use of this compound in the Synthesis of a JAK Inhibitor Analogue

This protocol describes the coupling of the piperidine intermediate with a heterocyclic core, a key step in the synthesis of many JAK inhibitors.

Step 1: N-Boc Deprotection

The Boc protecting group is removed to liberate the secondary amine for subsequent coupling reactions.

ParameterValue
Starting Material This compound
Reagent Trifluoroacetic acid (TFA) or HCl in Dioxane
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Typical Yield >95%

Experimental Procedure:

  • Dissolve this compound in DCM and cool to 0 °C.

  • Add TFA or a solution of HCl in dioxane dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a base and extracted.

Step 2: Coupling with a Heterocyclic Moiety (Schotten-Baumann Conditions)

The deprotected piperidine is coupled with an activated heterocyclic compound.

ParameterValue
Starting Material 1 Deprotected cis-4-amino-3-hydroxypiperidine
Starting Material 2 Activated heterocyclic compound (e.g., acyl chloride)
Base Aqueous sodium hydroxide or potassium carbonate
Solvent Biphasic system (e.g., DCM/water)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Typical Yield 70-85%

Experimental Procedure:

  • Dissolve the deprotected piperidine in DCM.

  • Add an aqueous solution of the base.

  • Cool the mixture to 0 °C and add the activated heterocyclic compound dropwise.

  • Stir the reaction vigorously at room temperature for 1-3 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of this compound cluster_application Application in JAK Inhibitor Synthesis Pyridine Substituted Pyridine Mixture Mixture of cis/trans Isomers Pyridine->Mixture Hydrogenation (Rh/C, H2) Cis_Isomer This compound Mixture->Cis_Isomer Diastereomeric Salt Crystallization Deprotected Deprotected Piperidine Cis_Isomer->Deprotected N-Boc Deprotection (TFA) JAK_Inhibitor JAK Inhibitor Analogue Deprotected->JAK_Inhibitor Coupling with Heterocycle (Schotten-Baumann)

Caption: Synthetic workflow for the preparation and application of the piperidine intermediate.

JAK-STAT Signaling Pathway

G cluster_cell Cell Membrane cluster_nucleus Inside Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Gene Regulation

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the construction of complex drug molecules, particularly in the rapidly evolving field of kinase inhibitors. The synthetic protocols outlined, based on established industrial processes, offer a reliable pathway for the preparation and utilization of this important building block in drug discovery and development programs.

References

Application Notes and Protocols for the Scalable Synthesis of cis- and trans-2-Substituted 3-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a scalable and stereodivergent synthesis of cis- and trans-2-substituted 3-hydroxypiperidines, valuable building blocks in medicinal chemistry. The described methodology, based on the work of Huy et al., offers high diastereoselectivity and scalability, making it suitable for drug discovery and development applications.[1][2]

Introduction

2-Substituted 3-hydroxypiperidines are prevalent structural motifs in a wide range of biologically active compounds and natural products. The ability to scalably synthesize diastereomerically pure cis- and trans-isomers is of significant interest for the systematic exploration of structure-activity relationships (SAR) in drug discovery. This protocol outlines a robust synthetic sequence starting from readily available amino acids, proceeding through a key diastereoselective Grignard addition, and culminating in a novel phosphite-driven cyclodehydration to afford the target piperidinols. A key advantage of this method is the use of triethylphosphite for the cyclization, which simplifies purification by allowing for the easy removal of the phosphate byproduct through saponification.[1][2]

Overall Synthetic Strategy

The stereodivergent synthesis allows for the selective preparation of both cis- and trans-2-substituted 3-hydroxypiperidines from a common precursor. The key steps involve:

  • N-Protection of Amino Acids: Double protection of the starting amino acid with benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.

  • Weinreb Amide Formation: Conversion of the protected amino acid to the corresponding Weinreb amide.

  • Diastereoselective Grignard Addition: Reaction of the Weinreb amide with a Grignard reagent to form an intermediate amino ketone, followed by a diastereoselective reduction to establish the syn- or anti-amino alcohol stereochemistry. The choice of chelation control versus non-chelation control in the subsequent reduction step dictates the formation of the syn or anti diastereomer.

  • Phosphite-Driven Cyclodehydration: A mild and efficient cyclization of the amino diol to the corresponding 3-hydroxypiperidine using triethylphosphite and iodine.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various cis- and trans-2-substituted 3-hydroxypiperidines.

Table 1: Synthesis of syn- and anti-Amino Diols

EntryRGrignard ReagentDiastereomeric Ratio (syn:anti)Yield (%)
1MeMeMgBr>19:185
2PhPhMgBr>19:192
3BnBnMgBr>19:188

Table 2: Phosphite-Driven Cyclodehydration to cis- and trans-3-Hydroxypiperidines

EntryStarting DiolProduct IsomerDiastereomeric Ratio (cis:trans or trans:cis)Yield (%)
1syn-amino diol (R=Me)cis-3-hydroxypiperidine>19:182
2anti-amino diol (R=Me)trans-3-hydroxypiperidine>19:178
3syn-amino diol (R=Ph)cis-3-hydroxypiperidine>19:185
4anti-amino diol (R=Ph)trans-3-hydroxypiperidine>19:181
5syn-amino diol (R=Bn)cis-3-hydroxypiperidine>19:180
6anti-amino diol (R=Bn)trans-3-hydroxypiperidine>19:175

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Benzyl-N-Cbz-Protected Amino Acids
  • To a solution of the amino acid (1.0 equiv) in water, add sodium carbonate (2.0 equiv) and stir until all solids are dissolved.

  • Add benzaldehyde (1.2 equiv) and stir for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction for 2 hours at room temperature.

  • Cool the reaction to 0 °C and add benzyl chloroformate (1.2 equiv) and a 2 M solution of sodium hydroxide to maintain the pH between 9 and 10.

  • Stir the reaction overnight at room temperature.

  • Extract the aqueous phase with diethyl ether to remove excess benzaldehyde.

  • Acidify the aqueous phase to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzyl-N-Cbz-protected amino acid.

Protocol 2: General Procedure for the Synthesis of Weinreb Amides
  • To a solution of the N-benzyl-N-Cbz-protected amino acid (1.0 equiv) in dichloromethane at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), triethylamine (2.5 equiv), and 1-hydroxybenzotriazole (HOBt) (0.2 equiv).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.

Protocol 3: General Procedure for the Diastereoselective Synthesis of syn- and anti-Amino Diols

For syn-diols (Chelation Control):

  • To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF at -78 °C, add the Grignard reagent (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • To the resulting ketone solution at -78 °C, add a solution of zinc chloride (1.5 equiv) in THF.

  • After 30 minutes, add sodium borohydride (2.0 equiv) and stir for 4 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic phase and concentrate under reduced pressure. Purify by column chromatography.

For anti-diols (Non-Chelation Control):

  • Follow the same procedure as for the syn-diols for the Grignard addition to form the ketone.

  • To the resulting ketone solution at -78 °C, add sodium borohydride (2.0 equiv) directly without the addition of zinc chloride.

  • Stir for 4 hours, then quench and work up as described for the syn-diol.

Protocol 4: General Procedure for the Phosphite-Driven Cyclodehydration
  • To a solution of the amino diol (1.0 equiv) in a 1:2 mixture of triethylamine and dichloromethane at -40 °C, add a solution of iodine (1.2 equiv) in dichloromethane dropwise.

  • Add triethylphosphite (1.2 equiv) dropwise, maintaining the temperature at -40 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic phase with water and brine.

  • To remove the triethylphosphate byproduct, stir the organic phase with a 1 M solution of sodium hydroxide for 2 hours.

  • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-hydroxypiperidine.

Visualizations

Scalable_Synthesis_of_Hydroxypiperidines cluster_stereo Stereoselective Reduction start Amino Acid n_protection N-Benzylation & N-Cbz Protection start->n_protection protected_aa Protected Amino Acid n_protection->protected_aa weinreb_formation Weinreb Amide Formation protected_aa->weinreb_formation weinreb_amide Weinreb Amide weinreb_formation->weinreb_amide grignard Grignard Addition weinreb_amide->grignard amino_ketone Amino Ketone grignard->amino_ketone chelation Chelation Control (ZnCl2, NaBH4) amino_ketone->chelation non_chelation Non-Chelation Control (NaBH4) amino_ketone->non_chelation syn_diol syn-Amino Diol chelation->syn_diol anti_diol anti-Amino Diol non_chelation->anti_diol cyclodehydration_cis Phosphite-Driven Cyclodehydration syn_diol->cyclodehydration_cis cyclodehydration_trans Phosphite-Driven Cyclodehydration anti_diol->cyclodehydration_trans cis_product cis-2-Substituted 3-Hydroxypiperidine cyclodehydration_cis->cis_product trans_product trans-2-Substituted 3-Hydroxypiperidine cyclodehydration_trans->trans_product

Caption: Synthetic workflow for cis- and trans-2-substituted 3-hydroxypiperidines.

Phosphite_Cyclodehydration_Mechanism amino_diol Amino Diol intermediate1 Iodophosphonium Intermediate amino_diol->intermediate1 + P(OEt)3, I2 reagents P(OEt)3, I2, Et3N intermediate2 Alkoxyphosphonium Salt intermediate1->intermediate2 Activation of primary -OH cyclization Intramolecular SN2 Cyclization intermediate2->cyclization Deprotonation of Amine product 3-Hydroxypiperidine cyclization->product byproduct Triethyl Phosphate (Water Soluble after Saponification) cyclization->byproduct

Caption: Key steps in the phosphite-driven cyclodehydration reaction.

References

Application Notes and Protocols for the Regioselective Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structural motif, appearing frequently in natural products and as a cornerstone in a vast array of pharmaceuticals.[1][2] Its prevalence in FDA-approved drugs highlights its importance in medicinal chemistry.[2] The biological activity of piperidine-containing molecules is profoundly influenced by the nature and position of substituents on the ring. Consequently, developing synthetic methods for the precise, regioselective functionalization of the piperidine core is a critical objective in modern organic synthesis and drug discovery. Traditional approaches often rely on the de novo construction of the ring, which can be lengthy and inefficient.[1][3] Direct functionalization of a pre-existing piperidine ring offers a more streamlined alternative.[1][3]

These application notes provide an overview of key strategies and detailed protocols for achieving regioselective functionalization at the C2, C3, and C4 positions of the piperidine ring, focusing on modern catalytic and stoichiometric methods.

Application Notes: Key Strategies

Several powerful strategies have emerged for the controlled functionalization of the piperidine ring, including catalyst-controlled C-H functionalization, directed metalation, and enzymatic methods. The choice of strategy is dictated by the desired position of substitution (C2, C3, or C4) and the required stereochemical outcome.

Catalyst-Controlled C-H Functionalization

Rhodium-catalyzed C-H insertion reactions utilizing donor/acceptor carbenes have proven to be a versatile tool for direct C-H functionalization.[1][4] The regioselectivity of these reactions is exquisitely controlled by the interplay between the steric and electronic properties of the dirhodium catalyst and the nitrogen protecting group on the piperidine substrate.[1][3][4]

  • C2-Position Functionalization: The C2 position is electronically activated, making it a favorable site for C-H insertion.[1] By selecting appropriate catalysts, such as Rh₂(R-TCPTAD)₄ with an N-Boc protecting group or Rh₂(R-TPPTTL)₄ with an N-brosyl group, high selectivity for the C2 position can be achieved.[1][4] The N-brosyl group, in conjunction with Rh₂(R-TPPTTL)₄, has been shown to provide excellent diastereoselectivity.[1][3]

  • C4-Position Functionalization: Targeting the remote C4 position requires overcoming the intrinsic electronic preference for the C2 position.[1] This can be accomplished by using a sterically demanding N-protecting group, such as an N-α-oxoarylacetyl group, in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄.[1][4] The bulky catalyst and protecting group work in concert to sterically shield the C2 position, thereby directing the functionalization to C4.[1][3]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a classic and powerful strategy for the functionalization of positions alpha to a heteroatom. In the context of piperidines, the nitrogen protecting group, typically a tert-butyloxycarbonyl (Boc) group, can act as a directed metalation group (DMG).[5][6] The DMG coordinates to an organolithium base (e.g., n-BuLi or s-BuLi), positioning it to deprotonate the adjacent C2-proton with high regioselectivity.[5][6] The resulting organolithium intermediate can then be trapped with a variety of electrophiles.[7][8] This method has been optimized using in situ IR spectroscopy, which identified optimal conditions as lithiation with n-BuLi in THF at -50 °C.[5][9][10]

Indirect C3-Position Functionalization

Direct functionalization of the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom.[1][3] An effective indirect strategy involves a two-step sequence:

  • Asymmetric Cyclopropanation: An N-Boc-tetrahydropyridine substrate undergoes an asymmetric cyclopropanation reaction.[1][3]

  • Reductive Ring Opening: The resulting cyclopropane intermediate is subjected to a reductive ring-opening using reagents like Et₃SiH and BF₃·Et₂O.[1] This step proceeds with high regio- and stereoselectivity to yield the C3-functionalized piperidine.[1][3]

Enzymatic and Biosynthesis-Inspired Approaches

Biocatalysis offers an attractive route to chiral, substituted piperidines with high stereocontrol.

  • Chemo-enzymatic Dearomatization: A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[11]

  • Transaminase-Triggered Cyclizations: Transaminases can catalyze the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, providing access to either enantiomer with high enantiomeric excess.[12]

  • Biosynthesis-Inspired Mannich Reaction: Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, mimicking the cyclization of a δ-amino carbonyl precursor.[2]

Data Presentation

Table 1: Catalyst and Protecting Group Effects on Rh-Catalyzed C-H Functionalization
Target PositionN-Protecting GroupCatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
C2 N-BocRh₂(R-TCPTAD)₄8311:193[1][3]
C2 N-Bs (p-bromophenylsulfonyl)Rh₂(R-TPPTTL)₄8722:176[1][3]
C4 N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄76>30:197[1]
Table 2: Indirect C3-Functionalization via Cyclopropanation and Ring Opening
StepSubstrateCatalyst/ReagentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
Cyclopropanation N-Boc-tetrahydropyridineRh₂(S-DOSP)₄93>30:192[1]
Ring Opening Cyclopropane IntermediateEt₃SiH, BF₃·Et₂O67>30:193[1]

Experimental Protocols

Protocol 1: Regioselective C2-Functionalization of N-Bs-Piperidine[1][3]

This protocol describes the highly diastereoselective rhodium-catalyzed C-H functionalization at the C2 position of N-p-bromophenylsulfonyl (Bs) piperidine.

Materials:

  • N-Bs-piperidine

  • Methyl 2-diazo-2-phenylacetate

  • Dirhodium catalyst Rh₂(R-TPPTTL)₄

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of N-Bs-piperidine (0.75 mmol) and Rh₂(R-TPPTTL)₄ (0.0025 mmol, 0.5 mol%) in anhydrous CH₂Cl₂ (2 mL) at 39 °C (refluxing) under an argon atmosphere, add a solution of methyl 2-diazo-2-phenylacetate (0.5 mmol) in anhydrous CH₂Cl₂ (4 mL) via syringe pump over 2 hours.

  • Stir the reaction mixture at 39 °C overnight.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the C2-functionalized product.

  • Expected Outcome: 87% yield, 22:1 d.r., 76% ee.[1]

Protocol 2: Regioselective C4-Functionalization of N-α-oxoarylacetyl-piperidine[1]

This protocol details the C-H functionalization at the C4 position, directed by a sterically demanding protecting group and catalyst.

Materials:

  • N-(2-oxo-2-phenylacetyl)piperidine

  • Methyl 2-diazo-2-(p-tolyl)acetate

  • Dirhodium catalyst Rh₂(S-2-Cl-5-BrTPCP)₄

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of N-(2-oxo-2-phenylacetyl)piperidine (0.75 mmol) and Rh₂(S-2-Cl-5-BrTPCP)₄ (0.0025 mmol, 0.5 mol%) in anhydrous CH₂Cl₂ (2 mL) under an argon atmosphere, add a solution of methyl 2-diazo-2-(p-tolyl)acetate (0.5 mmol) in anhydrous CH₂Cl₂ (4 mL) via syringe pump over 2 hours.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel to isolate the C4-functionalized product.

  • Expected Outcome: 76% yield, >30:1 d.r., 97% ee.[1]

Protocol 3: Indirect C3-Functionalization via Reductive Ring Opening[1]

This protocol describes the second step of the indirect C3-functionalization: the regio- and stereoselective reductive ring opening of the cyclopropane intermediate.

Materials:

  • N-Boc-6-aza-3-oxabicyclo[3.1.0]hexane derivative (cyclopropane intermediate)

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the cyclopropane intermediate (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) under an argon atmosphere and cool the solution to -78 °C.

  • Add triethylsilane (0.4 mmol) to the solution.

  • Add boron trifluoride diethyl etherate (0.4 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Warm the mixture to room temperature and extract with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the C3-substituted piperidine.

  • Expected Outcome: Yields up to 70% with excellent diastereoselectivity (>30:1 d.r.).[1]

Protocol 4: Directed ortho-Metalation and Trapping of N-Boc-Piperidine[5][9][10]

This protocol outlines the C2-lithiation of N-Boc-piperidine and subsequent trapping with an electrophile.

Materials:

  • N-Boc-piperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., benzaldehyde)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of N-Boc-piperidine (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, cool the mixture to -50 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.1 mmol) dropwise while maintaining the temperature at -50 °C.

  • Stir the resulting solution at -50 °C for 30 minutes to ensure complete lithiation.

  • Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise to the solution of the lithiated piperidine.

  • Stir the reaction mixture at -50 °C for 1-2 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -50 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Regioselective_Strategy_Workflow Strategic Workflow for Piperidine Functionalization cluster_positions Target Position cluster_methods Synthetic Strategy C2 C2-Position CH_Activation Catalyst-Controlled C-H Activation C2->CH_Activation  Electronic  Activation DoM Directed ortho-Metalation (DoM) C2->DoM  N-Boc as  Directing Group C3 C3-Position Indirect Indirect Method: Cyclopropanation/ Ring Opening C3->Indirect  Electronic  Deactivation C4 C4-Position Bulky_PG Sterically Demanding Protecting Group & Catalyst C4->Bulky_PG  Steric  Hindrance at C2 Directed_Metalation Directed ortho-Metalation (DoM) Mechanism start N-Boc Piperidine complex Coordinated Complex start->complex base s-BuLi base->complex deprotonation C2-Deprotonation complex->deprotonation lithiated C2-Lithiated Intermediate deprotonation->lithiated product C2-Functionalized Product lithiated->product electrophile Electrophile (E+) electrophile->product Quench C3_Functionalization_Workflow Workflow for Indirect C3-Functionalization start N-Boc-1,2,3,4-tetrahydropyridine step1 Asymmetric Cyclopropanation (e.g., Rh₂(S-DOSP)₄) start->step1 intermediate Bicyclic Cyclopropane Intermediate step1->intermediate step2 Reductive Ring Opening (e.g., Et₃SiH, BF₃·Et₂O) intermediate->step2 product C3-Functionalized Piperidine step2->product

References

Application Notes and Protocols for the Development of Enzyme Inhibitors and Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of enzyme inhibitors and ligands is a cornerstone of modern drug discovery. Enzymes are crucial for a vast array of physiological processes, and their dysregulation is often implicated in disease. By designing molecules that specifically modulate the activity of target enzymes, researchers can develop novel therapeutics for a wide range of conditions, including cancer, infectious diseases, and metabolic disorders.

These application notes provide an overview and detailed protocols for key experimental techniques used in the identification and characterization of enzyme inhibitors and ligands. The protocols are intended to serve as a guide for researchers in the field of drug development.

Key Experimental Techniques

The process of developing enzyme inhibitors and ligands involves a multi-faceted approach that combines biochemical assays, biophysical techniques, and structural biology methods.

1. Enzyme Inhibition Assays: These are fundamental for identifying and characterizing enzyme inhibitors. They measure the effect of a compound on the rate of an enzyme-catalyzed reaction.

2. Isothermal Titration Calorimetry (ITC): A biophysical technique that measures the heat changes associated with molecular interactions. It provides a complete thermodynamic profile of a binding event, including affinity (K D), enthalpy (ΔH), and stoichiometry (n).[1][2]

3. Surface Plasmon Resonance (SPR): A label-free optical sensing technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[3][4][5] It is used to determine the kinetics (association and dissociation rates) and affinity of interactions.[5]

4. X-ray Crystallography: A powerful structural biology technique that provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes. This information is invaluable for understanding the molecular basis of inhibition and for guiding structure-based drug design.

5. Cryo-Electron Microscopy (Cryo-EM): A rapidly evolving structural biology technique that is particularly useful for large and flexible protein complexes that are difficult to crystallize.[6][7] It can provide near-atomic resolution structures of enzymes in their native-like state.

Data Presentation: Quantitative Analysis of Enzyme Inhibitors

The potency and binding characteristics of enzyme inhibitors are quantified using various parameters. The following tables summarize key quantitative data for Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer drugs.

Table 1: IC50 Values of EGFR Tyrosine Kinase Inhibitors (TKIs)

InhibitorEGFR MutantCell LineIC50 (nM)Reference
GefitinibExon 19 deletionPC-97[8]
L858RH325512[8]
Wild-typeA43180[9]
ErlotinibExon 19 deletionPC-97[8]
L858RH325512[8]
Wild-typeA431100[9]
AfatinibExon 19 deletionPC-90.8[8]
L858RH32550.3[8]
Wild-type31[10]
L858R/T790MNCI-H1975<100[9]
OsimertinibExon 19 deletionPC-9ER13[8]
L858R/T790MH19755[8]
DacomitinibEGFR6[11]
ERBB245.7[11]
ERBB473.7[11]
L858RH32550.007 µM[9]
Wild-typeH18190.029 µM[9]
AlmonertinibWild-typeA431596.6[10]
Exon 19 deletionHCC8273.3-4.1[10]
L858R/T790MNCI-H19753.3-4.1[10]

Table 2: Thermodynamic Parameters of Ligand Binding

ProteinLigandK D (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
Ribonuclease A2'-CMP1,200-8.1-12.54.4[12]
3'-CMP18-10.6-11.91.3[12]
Carbonic AnhydraseFurosemide25-10.4-10.80.4[13]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol outlines the fundamental steps for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test inhibitor compound

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)[14]

  • Cofactors if required by the enzyme (e.g., Mg²⁺, ATP, NADH)[14]

  • Spectrophotometer or microplate reader[14]

  • 96-well plates or cuvettes[14]

  • Pipettes and tips

  • Distilled water

Procedure: [14]

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the appropriate buffer.

    • Prepare a stock solution of the substrate in the buffer.

    • Prepare a series of dilutions of the inhibitor compound in the buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the buffer solution.

    • Add the enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).[14]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately start monitoring the change in absorbance (or fluorescence) over time using a spectrophotometer or plate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of thermodynamic parameters of a protein-ligand interaction.

Materials:

  • Purified protein (in the cell)

  • Ligand (in the syringe)

  • Identical buffer for both protein and ligand[2]

  • Isothermal titration calorimeter

  • Syringe for injection

  • Degasser

Procedure:

  • Sample Preparation: [2]

    • Prepare the protein solution at a known concentration (typically 5-50 µM).[2]

    • Prepare the ligand solution at a concentration 10-20 times higher than the protein concentration.[2]

    • Ensure both solutions are in the exact same, degassed buffer to minimize heats of dilution.[2]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Set the experimental temperature.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.[1]

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: [15]

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS.[12]

Protocol 3: Surface Plasmon Resonance (SPR)

This protocol details the measurement of binding kinetics and affinity using SPR.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)[3]

  • Ligand (to be immobilized)

  • Analyte (inhibitor or binding partner in solution)

  • Running buffer

  • Immobilization reagents (e.g., EDC/NHS)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: [4]

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a pulse of EDC/NHS.

    • Inject the ligand solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups with an injection of ethanolamine.

  • Analyte Binding: [4]

    • Inject a series of concentrations of the analyte over the immobilized ligand surface.

    • Monitor the binding in real-time as a change in the SPR signal (response units, RU).

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Surface Regeneration:

    • Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (k a) and the dissociation rate constant (k d).

    • The equilibrium dissociation constant (K D) is calculated as k d/k a.

Protocol 4: Cryo-Electron Microscopy (Cryo-EM) Single Particle Analysis Workflow

This protocol outlines the major steps for determining the structure of an enzyme-inhibitor complex using cryo-EM.

Procedure:

  • Sample Preparation and Vitrification: [16][17]

    • A small volume of the purified enzyme-inhibitor complex solution (typically 0.5-5 mg/mL) is applied to a cryo-EM grid.[17]

    • The grid is blotted to create a thin film of the solution.

    • The grid is rapidly plunged into liquid ethane, which vitrifies the sample, preserving it in a near-native state.[16]

  • Data Collection: [16][18]

    • The vitrified grid is loaded into a transmission electron microscope.

    • A large number of images (micrographs) of the randomly oriented particles are collected at a low electron dose to minimize radiation damage.[6]

  • Image Processing: [7][19]

    • Motion Correction: The individual frames of each micrograph movie are aligned to correct for beam-induced motion.

    • CTF Estimation and Correction: The contrast transfer function of the microscope is determined and corrected for.

    • Particle Picking: Individual particle images are selected from the micrographs.

    • 2D Classification: The particle images are grouped into classes based on their different views, allowing for the removal of noise and bad particles.

    • 3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D density map of the enzyme-inhibitor complex.

    • Refinement: The 3D map is refined to high resolution.

  • Model Building and Analysis:

    • An atomic model of the enzyme-inhibitor complex is built into the final 3D density map.

    • The structure is analyzed to understand the binding mode of the inhibitor and its interactions with the enzyme.

Signaling Pathways and Experimental Workflows

Visualizing signaling pathways and experimental workflows is crucial for understanding the context of enzyme inhibition and the logic of the experimental design.

Signaling Pathways

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR_Inhibitor [label="EGFR Inhibitors\n(e.g., Gefitinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Grb2_Sos [label="Activates"]; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> mTOR; mTOR -> Proliferation [label="Promotes"]; EGFR_Inhibitor -> EGFR [label="Inhibits", style=dashed, color="#EA4335"]; } dot Caption: EGFR signaling pathway and the point of intervention by EGFR inhibitors.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Inhibitor [label="PI3K Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt_Inhibitor [label="Akt Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR_Inhibitor [label="mTOR Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis_Inhibition [label="Promotes"]; mTORC1 -> Cell_Growth [label="Promotes"]; PI3K_Inhibitor -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; Akt_Inhibitor -> Akt [label="Inhibits", style=dashed, color="#EA4335"]; mTOR_Inhibitor -> mTORC1 [label="Inhibits", style=dashed, color="#EA4335"]; } dot Caption: PI3K/Akt signaling pathway with key targets for therapeutic intervention.

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Proliferation, Differentiation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf_Inhibitor [label="Raf Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK_Inhibitor [label="MEK Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> Receptor [label="Bind"]; Receptor -> Ras [label="Activate"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription_Factors [label="Activate"]; Transcription_Factors -> Cellular_Response [label="Regulate"]; Raf_Inhibitor -> Raf [label="Inhibit", style=dashed, color="#EA4335"]; MEK_Inhibitor -> MEK [label="Inhibit", style=dashed, color="#EA4335"]; } dot Caption: The MAPK/ERK signaling cascade and points of inhibition.

Experimental Workflows

// Nodes Compound_Library [label="Compound Library", fillcolor="#F1F3F4", fontcolor="#202124"]; HTS [label="High-Throughput\nScreening (HTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Validation [label="Hit Validation\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization\n(SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate_Drug [label="Candidate Drug", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound_Library -> HTS; HTS -> Hit_Identification; Hit_Identification -> Hit_Validation; Hit_Validation -> Lead_Optimization; Lead_Optimization -> Candidate_Drug; } dot Caption: A typical workflow for enzyme inhibitor screening and development.

// Nodes Sample_Prep [label="Sample Preparation\n(Enzyme + Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vitrification [label="Vitrification\n(Plunge Freezing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Collection [label="Data Collection\n(TEM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image_Processing [label="Image Processing", fillcolor="#FBBC05", fontcolor="#202124"]; TwoD_Classification [label="2D Classification", fillcolor="#FBBC05", fontcolor="#202124"]; ThreeD_Reconstruction [label="3D Reconstruction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Model_Building [label="Atomic Model Building", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Vitrification; Vitrification -> Data_Collection; Data_Collection -> Image_Processing; Image_Processing -> TwoD_Classification; TwoD_Classification -> ThreeD_Reconstruction; ThreeD_Reconstruction -> Model_Building; } dot Caption: The major steps involved in single particle cryo-electron microscopy.

References

Application Notes and Protocols for Microwave-Assisted Solid-Phase Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key interactions with biological targets make it a valuable component in drug design. Traditional solution-phase synthesis of N-substituted piperidine libraries can be time-consuming and labor-intensive. Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of compound libraries by simplifying purification and allowing for automation. The integration of microwave-assisted organic synthesis (MAOS) with SPOS further accelerates this process, dramatically reducing reaction times from hours to minutes and often improving product purity and yield.[1] This document provides detailed protocols and application notes for the microwave-assisted solid-phase synthesis of N-substituted piperidines, a powerful technique for modern drug discovery.

Advantages of Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation offers significant advantages over conventional heating methods in solid-phase synthesis:

  • Rapid Heating: Microwaves directly and uniformly heat the solvent and reactants, leading to a rapid rise in temperature and significantly accelerated reaction rates.[1]

  • Reduced Reaction Times: Complex multi-step syntheses that would take days using conventional methods can often be completed in a matter of hours.

  • Improved Yields and Purity: The short reaction times at elevated temperatures can minimize the formation of byproducts, leading to cleaner crude products and higher overall yields.[1]

  • Facilitation of Difficult Reactions: Microwave heating can provide the necessary energy to drive sluggish or sterically hindered reactions to completion.

  • Amenable to Automation: The combination of solid-phase synthesis and microwave irradiation is well-suited for automated parallel synthesis, enabling the rapid production of large compound libraries.[2]

Experimental Protocols

The following protocols are generalized for the synthesis of N-substituted piperidines on a solid support using microwave irradiation. These are based on well-established procedures for solid-phase peptide synthesis, which can be adapted for small molecule synthesis.

Materials and Equipment
  • Resin: Wang resin or Rink Amide resin are commonly used for the solid-phase synthesis of small molecules with carboxylic acid or amide functionalities, respectively.

  • Microwave Synthesizer: A dedicated single-mode microwave reactor designed for organic synthesis is required.

  • Solvents: High-purity, low-water content solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are essential.

  • Reagents: All reagents should be of high purity. For the construction of the piperidine ring and subsequent N-substitution, a variety of building blocks, including aldehydes, amines, and reagents for cyclization reactions, will be necessary.

  • Cleavage Cocktails: A solution for cleaving the final product from the resin is required, typically containing trifluoroacetic acid (TFA) and scavengers.

General Workflow for Microwave-Assisted Solid-Phase Synthesis of N-Substituted Piperidines

The synthesis can be envisioned in several key stages: linker attachment, piperidine ring formation, N-substitution, and finally, cleavage from the solid support. The following is a representative, adaptable workflow.

G cluster_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis (Microwave-Assisted) cluster_cleavage Cleavage and Purification resin_prep Resin Swelling in DMF linker_attachment Linker/First Building Block Attachment resin_prep->linker_attachment deprotection1 Deprotection linker_attachment->deprotection1 cyclization_precursor Coupling of Cyclization Precursor deprotection1->cyclization_precursor deprotection2 Deprotection cyclization_precursor->deprotection2 cyclization Intramolecular Cyclization to form Piperidine Ring deprotection2->cyclization n_substitution N-Substitution cyclization->n_substitution cleavage Cleavage from Resin with TFA Cocktail n_substitution->cleavage purification Purification and Characterization cleavage->purification

Figure 1. General workflow for the microwave-assisted solid-phase synthesis of N-substituted piperidines.
Protocol 1: General Procedure for Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., Wang resin, 100-200 mesh, ~1.0 mmol/g loading) in a suitable reaction vessel for the microwave synthesizer.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.

  • Remove the DMF by filtration.

  • Wash the resin three times with DMF.

Protocol 2: Microwave-Assisted Coupling of a Building Block

This protocol describes a generic coupling step, for instance, the attachment of a piperidine precursor to the resin-bound linker.

  • To the swollen resin, add a solution of the building block (3-5 equivalents relative to resin loading) in DMF.

  • Add a coupling agent, such as HBTU (3-5 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Place the reaction vessel in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature (e.g., 75-85°C) for 5-15 minutes.

  • After the reaction, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 3: Microwave-Assisted Fmoc-Deprotection

If using Fmoc-protected building blocks, the following deprotection step is necessary.

  • To the resin, add a 20% solution of piperidine in DMF.

  • Irradiate in the microwave at 75-85°C for 3-5 minutes.

  • Filter and repeat the piperidine treatment one more time.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Protocol 4: Intramolecular Cyclization to Form the Piperidine Ring (Hypothetical Example)

This protocol is a hypothetical adaptation for an intramolecular reaction on the solid support, for instance, a reductive amination to form the piperidine ring.

  • The resin-bound substrate (e.g., an amino-aldehyde or amino-ketone) is swelled in a suitable solvent (e.g., 1% acetic acid in DMF).

  • A reducing agent suitable for solid-phase synthesis, such as sodium triacetoxyborohydride (excess), is added.

  • The reaction vessel is sealed and irradiated in the microwave at a specified temperature (e.g., 80-100°C) for 10-30 minutes.

  • After the reaction, the resin is filtered and washed extensively with DMF, methanol, and DCM.

Protocol 5: N-Substitution of the Resin-Bound Piperidine
  • To the resin-bound piperidine, add a solution of the desired electrophile (e.g., an alkyl halide or an aldehyde for reductive amination) in a suitable solvent (e.g., DMF or NMP).

  • If necessary, add a base (e.g., DIPEA) or a reducing agent.

  • Irradiate in the microwave at a specified temperature (e.g., 80-120°C) for 10-20 minutes.

  • Filter and wash the resin as described previously.

Protocol 6: Cleavage of the N-Substituted Piperidine from the Resin
  • Wash the final, resin-bound product with DCM and dry the resin under vacuum.

  • Prepare a cleavage cocktail. For Wang resin, a typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow it to react at room temperature for 1-2 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA, and then with DCM. Combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the product by an appropriate method, such as preparative HPLC.

Data Presentation

The following tables present representative data for the synthesis of N-substituted piperidines. Table 1 outlines the general reaction conditions for key steps in the solid-phase synthesis. Table 2 provides example data on reaction times and yields for a series of N-substituted piperidine acetamides synthesized using microwave irradiation in solution, which illustrates the efficiency of this heating method.

Table 1: General Microwave-Assisted Solid-Phase Reaction Conditions

StepReagents and SolventsMicrowave Temperature (°C)Microwave Time (min)
Coupling Building Block (3-5 eq.), HBTU/DIPEA, DMF75 - 855 - 15
Fmoc-Deprotection 20% Piperidine in DMF75 - 853 - 5
N-Substitution Electrophile (e.g., Alkyl Halide), DIPEA, DMF80 - 12010 - 20
Cleavage 95% TFA, 2.5% H₂O, 2.5% TISRoom Temperature60 - 120

Table 2: Example of Microwave-Assisted Synthesis of N-Substituted Piperidine Acetamides (Solution Phase)

Note: The following data is adapted from a solution-phase synthesis to demonstrate the effect of microwave irradiation. Yields and reaction times are indicative.

CompoundN-SubstituentConventional Heating Time (h)Microwave Time (min)Yield (%)
1 2-chloroacetyl-piperidine2585
2 2-(p-tolylsulfinyl)-acetyl-piperidine31078
3 2-morpholinoacetyl-piperidine2.5890

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the key steps in the microwave-assisted solid-phase synthesis of a library of N-substituted piperidines.

G cluster_parallel Parallel N-Substitution (Microwave) start Start with Resin swell Swell Resin in DMF start->swell attach_linker Attach Linker/Precursor swell->attach_linker wash1 Wash attach_linker->wash1 deprotect1 Deprotection (if needed) wash1->deprotect1 wash2 Wash deprotect1->wash2 cyclize Form Piperidine Ring (Microwave Irradiation) wash2->cyclize wash3 Wash cyclize->wash3 split Split Resin into Portions (for library synthesis) wash3->split sub1 Add Reagent A split->sub1 sub2 Add Reagent B split->sub2 sub_n Add Reagent N split->sub_n pool Pool Resins sub1->pool sub2->pool sub_n->pool wash4 Wash pool->wash4 cleave Cleave Products from Resin wash4->cleave purify Purify and Characterize Library cleave->purify end End purify->end

Figure 2. Workflow for combinatorial library synthesis of N-substituted piperidines.

Applications in Drug Discovery

N-substituted piperidines are integral to the development of therapeutics across a wide range of disease areas. Their synthetic accessibility via the methods described herein allows for the exploration of structure-activity relationships (SAR) by systematically modifying the substitution pattern on the piperidine nitrogen and the ring itself. This can lead to the optimization of pharmacokinetic and pharmacodynamic properties. For example, specific N-substituents can modulate a compound's affinity and selectivity for its biological target, as well as influence properties like solubility and metabolic stability. The rapid generation of libraries of these compounds is therefore a critical step in the hit-to-lead and lead optimization phases of drug discovery.

There are no specific signaling pathways universally associated with all N-substituted piperidines, as their biological activity is determined by the overall structure of the molecule. However, by way of example, if a piperidine-containing compound is designed to be an antagonist of a G-protein coupled receptor (GPCR), the relevant signaling pathway would be the one modulated by that specific receptor. The synthesis of a library of analogs would aim to fine-tune the interaction with the receptor to achieve the desired downstream effect on the signaling cascade.

G cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization Cycle synthesis Microwave-Assisted Solid-Phase Synthesis library Library of N-Substituted Piperidines synthesis->library screening High-Throughput Screening library->screening hit Initial Hit Compound screening->hit sar Structure-Activity Relationship (SAR) hit->sar Iterative Modification sar->synthesis lead Optimized Lead Compound sar->lead

Figure 3. Role of microwave-assisted synthesis in the drug discovery process.

References

Application Notes and Protocols for the Synthesis and Evaluation of Hepatitis C Virus Assembly Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis C virus (HCV) infection remains a significant global health issue, affecting millions worldwide and leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] While the advent of direct-acting antivirals (DAAs) has revolutionized treatment, these therapies primarily target the viral replication machinery.[2][3] The emergence of drug-resistant variants necessitates the exploration of novel therapeutic targets.[4] The late stages of the HCV life cycle, specifically virion assembly and release, present a promising and relatively untapped area for antiviral intervention.[1][5]

The assembly of HCV is a complex process, intricately linked with host cell lipid metabolism, particularly the very-low-density lipoprotein (VLDL) pathway.[6][7] This process involves the coordinated interaction of viral structural proteins (Core, E1, E2) and non-structural (NS) proteins (e.g., NS2, NS5A) with host factors like lipid droplets (LDs), apolipoproteins, and cellular enzymes.[8][9] Inhibiting this critical stage can prevent the formation of new infectious virions, offering a complementary strategy to existing replication inhibitors.

These application notes provide a comprehensive overview of the HCV assembly process as a drug target, detail methodologies for the synthesis of potential inhibitors, and offer robust protocols for their evaluation.

Section 1: The HCV Assembly Pathway - A Target for Inhibition

The formation of an infectious HCV particle is a multi-step process initiated after the replication of the viral RNA genome. The viral core protein traffics to the surface of cytosolic lipid droplets, which serve as a platform for assembly.[9][10] The non-structural protein NS5A plays a crucial role in recruiting the newly synthesized viral RNA to these core-decorated lipid droplets.[8][11] The subsequent steps involve the envelopment of the core-RNA nucleocapsid by the E1 and E2 glycoproteins at the endoplasmic reticulum (ER) membrane and hijacking the host's VLDL secretion pathway for egress.[6][7] This intricate dependence on both viral and host factors offers multiple points for therapeutic intervention.[1]

HCV_Assembly_Pathway HCV Assembly and Secretion Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_extracellular Extracellular Space Replication Viral RNA Replication (Membranous Web) Core_LD Core Protein associates with Lipid Droplet (LD) Replication->Core_LD Core protein from polyprotein NS5A NS5A Replication->NS5A produces Recruitment NS5A recruits viral RNA to LD Core_LD->Recruitment NS5A->Recruitment Budding Nucleocapsid Budding into ER Lumen Recruitment->Budding Initiates VLDL_Pathway VLDL Assembly Pathway (ApoB, ApoE, MTP) Budding->VLDL_Pathway Hijacks Maturation Virion Maturation & Association with Lipoproteins VLDL_Pathway->Maturation Facilitates Release Lipo-viroparticle Release Maturation->Release Leads to Inhibit_NS5A NS5A Inhibitors, Cyclophilin Inhibitors Inhibit_NS5A->Recruitment Inhibit_Core Core Aggregation Inhibitors Inhibit_Core->Core_LD Inhibit_VLDL MTP Inhibitors, DGAT-1 Inhibitors, Naringenin Inhibit_VLDL->VLDL_Pathway

Caption: The HCV assembly pathway, highlighting key viral/host factors and potential inhibitor targets.

Section 2: Classes of HCV Assembly Inhibitors

Inhibitors targeting HCV assembly can be broadly categorized based on whether they target a viral protein (Direct-Acting Antiviral) or a host factor (Host-Targeting Agent).

  • Direct-Acting Antivirals (DAAs): While most DAAs target viral replication enzymes, some have dual roles.

    • NS5A Inhibitors: Compounds like Daclatasvir, in addition to disrupting the RNA replication complex, also impair virion assembly. NS5A is a critical scaffold protein that coordinates the interaction between the core protein, viral RNA, and lipid droplets.[11][12]

    • NS3 Helicase Inhibitors: The helicase domain of NS3 has been implicated in the packaging of the viral genome into new virions.[13] Inhibiting its activity could therefore disrupt assembly.

    • Core Protein Inhibitors: Peptides and small molecules designed to interfere with the oligomerization of the core protein or its interaction with host factors can block nucleocapsid formation.[14]

  • Host-Targeting Agents (HTAs): These compounds target cellular factors co-opted by the virus, which may present a higher barrier to resistance.

    • Cyclophilin A (CypA) Inhibitors: Non-immunosuppressive cyclosporine derivatives (e.g., Alisporivir) inhibit the cellular peptidylprolyl isomerase CypA.[11][15] CypA is required for the proper function of NS5A in both replication and assembly, and its inhibition perturbs the localization of NS5A and core proteins.[11]

    • Inhibitors of Lipid Metabolism: Given HCV's reliance on the VLDL pathway, targeting this process is an effective anti-assembly strategy.

      • Microsomal Triglyceride Transfer Protein (MTP) Inhibitors: MTP is essential for the initial lipidation of apolipoprotein B (ApoB) in VLDL assembly. MTP inhibitors have been shown to reduce the secretion of infectious HCV particles in a dose-dependent manner.[16]

      • Diacylglycerol O-acyltransferase-1 (DGAT1) Inhibitors: DGAT1 is required for the trafficking of the core protein to lipid droplets. Its inhibition disrupts this crucial first step of assembly.[17]

      • Natural Compounds: The grapefruit flavonoid naringenin has been shown to inhibit VLDL and HCV secretion by inhibiting MTP and other enzymes involved in lipid metabolism.[1][18]

Section 3: Synthesis of HCV Assembly Inhibitors

The chemical synthesis of HCV inhibitors varies widely depending on the target and chemical scaffold. Peptidomimetics are a common class of inhibitors, particularly for viral proteases, and similar strategies can be applied to target protein-protein interactions in the assembly process.

Protocol 3.1: Generalized Solid-Phase Synthesis of Peptidomimetic Inhibitors

This protocol describes a general workflow for synthesizing peptide-based inhibitors, a strategy that has been successfully used to develop potent inhibitors for the HCV NS3 protease and can be adapted for assembly targets.[19][20]

Synthesis_Workflow Workflow for Solid-Phase Peptide Synthesis start Start resin 1. Resin Preparation (e.g., Swelling of Wang or Rink Amide resin) start->resin coupling 2. First Amino Acid Coupling (Use of coupling agents like HBTU/HOBt) resin->coupling capping 3. Capping (Optional) (Acetylation of unreacted sites) coupling->capping deprotection 4. Fmoc Deprotection (Treatment with piperidine solution) capping->deprotection wash1 Wash Steps deprotection->wash1 next_coupling 5. Subsequent Amino Acid Coupling wash1->next_coupling wash2 Wash Steps next_coupling->wash2 repeat Repeat Steps 4-5 for each amino acid in sequence wash2->repeat repeat->deprotection Next cycle cleavage 6. Cleavage and Deprotection (TFA cocktail to cleave from resin and remove side-chain protecting groups) repeat->cleavage Final cycle purification 7. Purification (Reverse-Phase HPLC) cleavage->purification analysis 8. Characterization (Mass Spectrometry, NMR) purification->analysis end End analysis->end

Caption: A generalized workflow for the solid-phase synthesis of peptidomimetic inhibitors.

Methodology:

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HOBt) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid solution to the swollen resin and agitate to facilitate the coupling reaction.

  • Capping: After coupling, treat the resin with an acetylating agent like acetic anhydride to block any unreacted amino groups and prevent the formation of deletion sequences.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps (Steps 2 and 4) for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the peptide chain is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and NMR.[21]

Section 4: Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of potential HCV assembly inhibitors requires a multi-assay approach to pinpoint their mechanism of action and rule out non-specific effects.

Protocol 4.1: Cell-Based HCV Infection Assay for High-Throughput Screening

This assay uses a cell culture-infectious HCV system (HCVcc) to measure the overall inhibition of the viral life cycle. It is the primary tool for initial screening.[22][23]

Materials:

  • Huh-7.5.1 cells

  • HCVcc (e.g., JFH-1 strain)

  • 96-well or 384-well cell culture plates

  • Complete DMEM medium

  • Test compounds

  • HCV Core antibody for immunofluorescence

  • Luciferase or Gaussia luciferase reporter virus (for simplified readout)

Methodology:

  • Cell Seeding: Seed Huh-7.5.1 cells into 96-well plates at a density that will result in a sub-confluent monolayer (e.g., 1x10⁴ cells/well) and incubate overnight.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Infect the cells with HCVcc at a low multiplicity of infection (MOI) of ~0.05. Include positive controls (e.g., known HCV inhibitors) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 48-72 hours to allow for viral infection, replication, and assembly.

  • Quantification of Infection:

    • Immunofluorescence: Fix the cells, permeabilize, and stain with an antibody against the HCV core protein. Count the number of infected cells or foci of infection (Focus Forming Units, FFU) to determine the percent inhibition.[24]

    • Reporter Assay: If using a reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's protocol.[23]

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same compound dilutions and perform a standard cytotoxicity assay (e.g., CellTiter-Glo, MTT) to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the dose-response curve of viral inhibition. The therapeutic index (TI) is calculated as CC₅₀/EC₅₀.

Protocol 4.2: Quantifying Inhibition of HCV Particle Secretion

This secondary assay specifically measures the effect of a compound on the release of viral particles, distinguishing assembly/egress inhibitors from replication inhibitors.[16][24]

Methodology:

  • Establish Persistent Infection: Establish a culture of persistently HCV-infected Huh-7.5.1 cells.

  • Compound Treatment: Seed the persistently infected cells and treat them with serial dilutions of the test compound for 24-48 hours.

  • Harvest Samples:

    • Supernatant: Collect the culture supernatant, which contains the secreted viral particles.

    • Cell Lysate: Wash the cells thoroughly and lyse them to release intracellular viral particles.

  • Quantify Viral Load:

    • Extracellular Titer: Determine the infectious titer of the supernatant by infecting naive Huh-7.5.1 cells and performing an FFU assay (as in Protocol 4.1).

    • Intracellular Titer: Determine the infectious titer of the cell lysate.

    • Viral RNA: Isolate viral RNA from both supernatant and cell lysate fractions and quantify HCV RNA copy numbers using RT-qPCR.[24]

  • Data Analysis: An assembly/secretion inhibitor will cause a significantly greater reduction in the extracellular viral titer and RNA levels compared to the intracellular levels.[24] In contrast, a replication inhibitor will reduce both intra- and extracellular levels proportionally.

Protocol 4.3: In Vitro HCV Core Protein Assembly Assay

This biochemical assay assesses the direct impact of a compound on the ability of the HCV core protein to self-assemble into nucleocapsid-like particles (NLPs) in the presence of nucleic acids.[14]

Materials:

  • Purified, truncated HCV core protein (e.g., C1-82 fragment)

  • Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Nucleic acid (e.g., short RNA or DNA oligonucleotides)

  • Test compounds

  • Spectrophotometer or plate reader capable of measuring turbidity at 350-400 nm

Methodology:

  • Reaction Setup: In a microcuvette or 96-well plate, mix the purified core protein and the test compound at various concentrations in the assembly buffer.

  • Initiate Assembly: Initiate the assembly reaction by adding the nucleic acid.

  • Monitor Assembly: Monitor the progress of assembly by measuring the increase in turbidity (absorbance) over time at 350 nm. The rate of assembly is proportional to the rate of increase in absorbance.

  • Data Analysis: Compare the assembly kinetics in the presence and absence of the inhibitor. Calculate the concentration of the compound required to inhibit the assembly rate by 50% (IC₅₀).

Screening_Workflow Experimental Workflow for Inhibitor Evaluation cluster_secondary Secondary Assays (Mechanism of Action) start Compound Library screen Primary Screen: Cell-Based HCVcc Assay (Protocol 4.1) start->screen toxicity Cytotoxicity Assay (CC50 Determination) screen->toxicity hit_select Hit Selection (EC50 < 10 µM, TI > 10) toxicity->hit_select hit_select->start No Hits secretion_assay HCV Secretion Assay (Protocol 4.2) Distinguish Replication vs. Assembly hit_select->secretion_assay Hits replication_assay HCV Replicon Assay (Confirms lack of replication inhibition) secretion_assay->replication_assay biochem_assay Biochemical Assay (e.g., In Vitro Core Assembly, Protocol 4.3) (Confirms direct target engagement) replication_assay->biochem_assay lead_opt Lead Optimization biochem_assay->lead_opt

Caption: A comprehensive workflow for the screening and validation of HCV assembly inhibitors.

Section 5: Data Presentation

Quantitative data from inhibitor studies are crucial for comparing the potency and selectivity of different compounds.

Table 1: Inhibitory Activity of Natural Compounds Against HCV Assembly

Compound Target/Mechanism Assay System IC₅₀ / EC₅₀ % Inhibition (at conc.) Reference
Naringenin Inhibits MTP and VLDL secretion HCVcc-infected Huh-7 cells 109 µM 74% at 200 µM [18]
(-)-Epigallocatechin-3-gallate (EGCG) Inhibits HCV entry HCVcc-infected Huh-7 cells Dose-dependent Not specified [18]

| Silymarin (Silibinin) | Inhibits NS5B Polymerase (replication), also affects entry | HCV Replicon / HCVpp | 75-100 µM | Not specified |[18] |

Table 2: Inhibitory Activity of Synthetic Compounds Against HCV

Compound Class / Name Target Assay System IC₅₀ / EC₅₀ Therapeutic Index (TI) Reference
Tryptophan Derivative (Compound 22) NS3/4A Protease Replicon Assay 0.64 µM 73.4 [21]
Daclatasvir Analogue (Compound 8t) NS5A Replicon (Genotype 1b) 0.08 nM Not specified [25]
Cyclosporin A (CsA) Cyclophilin A (Host Target) HCVcc-infected cells ~1 µM Not specified [11][23]

| MTP Inhibitor (MTPi) | MTP (Host Target) | Persistently infected cells | Dose-dependent | Not specified |[16] |

Conclusion

Targeting the assembly and release of Hepatitis C virus provides a valuable and complementary approach to current replication-centric therapies. The intricate interplay between viral proteins and host lipid metabolism pathways offers a rich landscape for the discovery of novel inhibitors, including both direct-acting antivirals and host-targeting agents. The protocols and workflows detailed in these notes provide a robust framework for researchers to synthesize, screen, and characterize new chemical entities aimed at preventing the formation of infectious HCV particles. The development of potent and specific assembly inhibitors holds the potential to create more effective, pan-genotypic combination therapies with a higher barrier to resistance, moving the field closer to the goal of global HCV eradication.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of cis-4-Amino-1-boc-3-hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine. This valuable building block is crucial for the development of various pharmaceutical agents. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for producing this compound?

A common and effective strategy involves the stereoselective reduction of a ketone precursor, N-Boc-4-aminopiperidin-3-one. The key to this synthesis is controlling the stereochemistry during the reduction of the carbonyl group to yield the desired cis relationship between the C3-hydroxyl and C4-amino groups. The overall workflow typically includes Boc-protection of a suitable piperidine starting material, oxidation to the ketone, stereoselective reduction, and final purification.

cluster_0 General Synthetic Workflow Start Start: 4-Aminopiperidine Derivative Step1 Step 1: N-Boc Protection (Boc₂O, Base) Start->Step1 Step2 Step 2: Oxidation (e.g., Swern, Dess-Martin) Step1->Step2 Yields N-Boc-4-aminopiperidine Step3 Step 3: Stereoselective Reduction (Key Optimization Step) Step2->Step3 Yields Ketone Precursor Step4 Step 4: Purification (Chromatography/Crystallization) Step3->Step4 Forms cis/trans mixture End Product: this compound Step4->End

Caption: General workflow for synthesizing the target compound.

Q2: How can the cis-stereochemistry be selectively obtained?

Achieving high cis-diastereoselectivity is the most critical challenge. The choice of reducing agent and reaction conditions is paramount.

  • Sterically Hindered Reducing Agents: Bulky hydride reagents, such as L-Selectride, tend to attack the carbonyl from the less hindered equatorial face, resulting in an axial hydroxyl group, which is cis to the adjacent equatorial amino group. In contrast, smaller reagents like sodium borohydride (NaBH₄) can lead to mixtures of isomers.[1][2]

  • Chelation Control: If a suitable chelating group is present on the nitrogen of the C4-amino group, it can coordinate with the reducing agent, directing the hydride delivery from a specific face to yield the cis product.

  • Biocatalysis: The use of specific ketoreductase (KRED) enzymes can provide excellent enantioselectivity and diastereoselectivity under mild, environmentally friendly conditions.[2][3][4] These enzymes are highly specific and can produce the desired stereoisomer with high purity.[2]

Q3: What are the most important parameters to optimize for improving the overall yield?

To maximize yield, focus on the following key areas:

  • Boc-Protection: Ensure complete protection by using a slight excess of Boc-anhydride (Boc₂O) and an appropriate base (e.g., triethylamine, NaOH). Incomplete protection can lead to side reactions in subsequent steps.[5][6]

  • Reduction Step: As this step governs the isomeric purity, its optimization is crucial. Screen different reducing agents, solvents, and temperatures to find the optimal conditions for high cis-selectivity.[1]

  • Purification: The high polarity of amino alcohols can make purification challenging.[7][8] Using a temporary protecting group on the C4-amino group (if it's a primary amine) can reduce polarity, simplifying chromatographic purification.[8] Alternatively, specialized chromatography like reverse-phase or HILIC may be necessary.[8][9]

  • Workup Procedures: Minimize product loss during extraction and isolation. For highly water-soluble amino alcohols, multiple extractions with solvents like dichloromethane or ethyl acetate may be required. Salting out the aqueous layer can also improve extraction efficiency.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Symptom: After the reduction step, analysis (TLC, LC-MS) shows a low conversion of the starting ketone or the presence of multiple unidentified byproducts.

Possible Causes & Solutions:

Cause Recommended Solution
Inactive Reducing Agent Use a freshly opened bottle of the hydride reagent or titrate it to determine its activity. Ensure it is stored under anhydrous conditions.
Incorrect Reaction Temperature Reductions are often temperature-sensitive. For bulky reagents like L-Selectride, reactions are typically run at low temperatures (-78 °C) to maximize selectivity.[1] For NaBH₄, temperatures can range from 0 °C to room temperature.[10]
Sub-optimal Solvent or pH The choice of solvent can influence reagent solubility and reactivity. Protic solvents like methanol or ethanol are common for NaBH₄, while aprotic solvents like THF are used for L-Selectride. If using a biocatalytic method, maintaining the optimal pH (often around 7.0-7.5) is critical for enzyme activity.[4]

| Incompatible Functional Groups | Ensure that other functional groups in the molecule are compatible with the chosen reducing agent. |

cluster_1 Troubleshooting: Low Yield Problem Low Yield or Low Conversion Cause1 Check Reducing Agent (Fresh? Active?) Problem->Cause1 Cause2 Verify Reaction Temp (Too high/low?) Problem->Cause2 Cause3 Review Solvent/pH (Optimal for reagent?) Problem->Cause3 Solution1 Use fresh reagent; Store properly Cause1->Solution1 Solution2 Optimize temperature profile (e.g., -78°C for L-Selectride) Cause2->Solution2 Solution3 Screen solvents; Buffer pH for enzymes Cause3->Solution3

Caption: A logical guide for troubleshooting low reaction yields.

Problem 2: Poor cis/trans Diastereoselectivity

Symptom: The product is a mixture of cis and trans isomers, which are difficult to separate by standard column chromatography.

Possible Causes & Solutions:

Cause Recommended Solution
Non-Selective Reducing Agent Small hydride reagents like NaBH₄ often give poor selectivity.[1] Switch to a bulkier reagent such as L-Selectride or K-Selectride, which enhances facial selectivity.
Thermodynamic vs. Kinetic Control Low temperatures (-78 °C) typically favor the kinetically controlled product, which is often the desired cis isomer via equatorial attack. Running the reaction at higher temperatures may allow for equilibration to the more stable trans isomer.
Biocatalyst Inefficiency If using an enzymatic method, the chosen ketoreductase may not be optimal. Screen a panel of different reductases (both (R)- and (S)-selective) to find one with high diastereoselectivity for your specific substrate.[2]

| Difficult Separation | If a mixture is unavoidable, derivatization of the crude product can sometimes make separation easier. For example, protecting the amine and hydroxyl groups may alter the polarity enough to allow for better separation on silica gel.[1] |

Problem 3: Difficulties with Purification

Symptom: The product streaks badly on silica gel TLC plates, and column chromatography yields impure fractions with significant product loss.[8]

Possible Causes & Solutions:

Cause Recommended Solution
High Polarity of Product Amino alcohols are highly polar and interact strongly with silica gel. Try using a more polar eluent system, such as DCM/Methanol with a small amount of ammonium hydroxide (e.g., 1-2%) to suppress tailing.[8]
Alternative Stationary Phases If silica gel fails, consider other options. Alumina is sometimes better for basic compounds.[8] Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like TFA or formic acid) is also a powerful technique for polar compounds.[7][8]
Incomplete Boc-Deprotection If the final step is Boc deprotection, residual starting material can complicate purification. Ensure deprotection is complete by monitoring with TLC or LC-MS. Standard conditions involve using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6]

| Byproduct Formation | The t-butyl cation generated during Boc deprotection can sometimes cause side reactions, such as alkylating electron-rich parts of the molecule.[11] Adding a scavenger like triethylsilane or thioanisole to the deprotection mixture can trap this cation and prevent byproduct formation. |

Key Experimental Protocols

Protocol 1: Stereoselective Reduction using L-Selectride

This protocol describes a representative method for the diastereoselective reduction of a ketone precursor to favor the cis product.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-4-aminopiperidin-3-one precursor in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride (1.0 M solution in THF, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench it by the slow, careful addition of aqueous NaOH solution (e.g., 1 M), followed by hydrogen peroxide (30% solution) while keeping the temperature below -60 °C.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% NH₄OH).

Protocol 2: Biocatalytic Asymmetric Reduction

This protocol provides a general framework for using a whole-cell biocatalyst expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration.[4]

  • Reaction Setup: In a reaction vessel, prepare a phosphate buffer solution (100 mM, pH 7.0).

  • Reagents: Add D-glucose (1.1 to 1.5 equivalents relative to substrate) for cofactor recycling, NADP⁺ (catalytic amount, e.g., 0.1 g/L), and the lyophilized whole-cell catalyst containing the KRED and GDH enzymes (e.g., 30-40 mg/mL).[2]

  • Substrate Addition: Dissolve the N-Boc-4-aminopiperidin-3-one substrate in a minimal amount of a water-miscible co-solvent like DMSO (final concentration typically 5-10% v/v) and add it to the reaction mixture.[2]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for 12-24 hours. Maintain the pH at 7.0 by the periodic addition of a dilute base (e.g., 2 M NaOH), as the gluconic acid byproduct will lower the pH.[2]

  • Workup: After the reaction is complete (monitored by HPLC), extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The high selectivity of the enzyme often yields a product with high diastereomeric and enantiomeric excess, simplifying purification.[2]

Comparison of Reduction Methods:

MethodTypical Reagent/EnzymeAdvantagesDisadvantagesReported Yield/Selectivity
Chemical Reduction L-SelectrideHigh diastereoselectivity for cis productRequires cryogenic temperatures (-78°C); pyrophoric reagentGood to excellent cis selectivity (>10:1)[1]
Chemical Reduction Sodium Borohydride (NaBH₄)Inexpensive, easy to handleOften results in poor diastereoselectivity (mixtures of isomers)Can be non-selective (e.g., 1.3:1 dr)[1]
Biocatalytic Reduction Ketoreductase (KRED)High stereoselectivity (>99% ee); mild conditions (30°C, aqueous buffer); environmentally friendly[2][4]Requires screening to find a suitable enzyme; potential substrate/product inhibition>99% conversion, >99% ee[2]

References

Technical Support Center: Purification of Substituted Piperidine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of substituted piperidine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these critical building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying substituted piperidine isomers?

The primary challenges in purifying substituted piperidine isomers stem from their structural similarities. These include:

  • Separation of Diastereomers (cis/trans): Cis and trans isomers often exhibit very similar polarities, making their separation by standard chromatography difficult.[1][2] The success of the separation can be highly dependent on the nature and position of the substituents.

  • Resolution of Enantiomers: As mirror images, enantiomers have identical physical properties in an achiral environment, necessitating the use of chiral stationary phases or chiral resolving agents for their separation.[3][4]

  • Low UV Absorbance: Many simple piperidine derivatives lack a chromophore, making their detection by UV-based HPLC challenging.[5][6]

  • Peak Tailing and Broadening: The basic nature of the piperidine nitrogen can lead to strong interactions with residual silanols on silica-based columns, resulting in poor peak shape.[7]

  • Co-elution with Impurities: Synthetic byproducts or starting materials with similar properties to the desired isomer can co-elute, complicating purification.

Troubleshooting Guides

Issue 1: Poor or No Separation of Diastereomers (Cis/Trans Isomers) on Normal Phase Chromatography

Symptoms:

  • A single broad peak is observed on TLC or HPLC.

  • Co-elution of cis and trans isomers is confirmed by NMR or other spectroscopic methods.

Possible Causes & Solutions:

  • Inadequate Selectivity of the Stationary Phase: The silica stationary phase may not provide sufficient selectivity to resolve the isomers.

  • Sub-optimal Mobile Phase Composition: The solvent system may not be optimized for separation.

  • Presence of Unprotected Nitrogen: The free amine can lead to unpredictable interactions with the stationary phase.

Troubleshooting Steps:

  • Protect the Piperidine Nitrogen: Introduction of a protecting group, such as a Boc (tert-butyloxycarbonyl) group, can alter the conformation and polarity of the molecule, often significantly improving the separation of cis and trans isomers on normal phase chromatography.[8][9]

  • Optimize the Mobile Phase: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., heptane, hexane) and a polar solvent (e.g., ethyl acetate, isopropanol).[8] Experiment with the solvent ratio and consider adding a small amount of a more polar solvent like methanol or a basic additive like triethylamine to improve peak shape.

  • Consider a Different Stationary Phase: If silica is not effective, explore other normal phase columns such as alumina or diol-bonded phases.

  • Employ Preparative HPLC or SMB: For challenging separations, preparative HPLC or Simulated Moving Bed (SMB) chromatography can provide the necessary resolution for isolating pure diastereomers on a larger scale.[8][9]

Issue 2: Failure to Resolve Enantiomers on a Chiral Column (HPLC/SFC)

Symptoms:

  • A single peak is observed for a racemic mixture on a chiral column.

  • The resolution between enantiomer peaks is less than 1.5.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for the specific enantiomers.

  • Sub-optimal Mobile Phase: The mobile phase composition can significantly impact chiral recognition.

  • Derivatization Required: The molecule may require derivatization to enhance its interaction with the CSP.

Troubleshooting Steps:

  • Screen a Variety of Chiral Columns: There is no universal chiral column. It is essential to screen a range of CSPs based on different chiral selectors (e.g., polysaccharide-based, Pirkle-type). Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent for screening multiple columns and mobile phases.[4][10]

  • Optimize the Mobile Phase:

    • For Normal Phase/SFC: Vary the alcohol modifier (e.g., methanol, ethanol, isopropanol) and its concentration. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and selectivity.[6]

    • For Reversed-Phase: Adjust the organic modifier (acetonitrile or methanol) concentration and the pH of the aqueous phase.

  • Consider Pre-column Derivatization: If the piperidine derivative lacks functional groups that interact strongly with the CSP, or if it has poor UV absorbance, derivatization can be a powerful tool. Reacting the piperidine with a chiral derivatizing agent creates diastereomers that can be separated on an achiral column.[] Alternatively, derivatizing with a UV-active moiety can improve detection.[6] For example, derivatization with para-toluenesulfonyl chloride (PTSC) introduces a chromophore, enabling UV detection.[6]

Quantitative Data on Chiral Separations

Compound ClassMethodColumnMobile PhaseResolution (Rs)Reference
(R/S)-Piperidin-3-amineChiral HPLC (after PTSC derivatization)Chiralpak AD-H0.1% Diethylamine in Ethanol> 4.0[6]
5-Aryl-substituted Nipecotic Acid DerivativesSMB--Enantiopure isomers obtained[8][9]
2-Piperidin-2-yl-ethanolCrystallization with Resolving Agent-N-acetyl-L-leucine in THF/Methanol> 95% ee in a single step[3][12]
Issue 3: Appearance of Two Peaks for a Pure Piperidine Derivative in HPLC

Symptoms:

  • A single pure compound (confirmed by other analytical methods) shows two peaks in the HPLC chromatogram.[7]

  • One peak may appear in the dead volume.[7]

Possible Causes & Solutions:

  • Slow Rotational Isomerism (Rotamers): Bulky substituents on the piperidine ring or the nitrogen atom can hinder free rotation, leading to the presence of stable rotamers at room temperature that can be separated by HPLC.

  • On-Column Epimerization: The pH or temperature conditions of the HPLC method may be causing the isomerization of one stereocenter.

  • Differential Ionization or Interaction: The free base form of the piperidine may interact differently with the stationary phase compared to its protonated form, especially if the mobile phase pH is close to the pKa of the piperidine.[7]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Add a buffer to the mobile phase to maintain a consistent pH and ensure the piperidine is in a single ionization state (either fully protonated or as the free base).[7]

  • Vary the Column Temperature: Increasing the column temperature can sometimes coalesce the peaks of rotamers by providing enough energy to overcome the rotational barrier.

  • Modify the Mobile Phase Composition: Adding a different organic modifier or an additive can alter the interactions with the stationary phase and potentially resolve the issue.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Piperidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted piperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted piperidine in DCM or THF.

  • Add a base such as triethylamine (1.1 equivalents) or a saturated aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • If using an aqueous base, separate the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected piperidine.

  • The crude product can then be purified by column chromatography.[8]

Protocol 2: Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC) for Chiral HPLC Analysis

This method is adapted for piperidines lacking a UV chromophore.[6]

Materials:

  • Piperidine isomer sample

  • p-Toluenesulfonyl chloride (PTSC)

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • A suitable solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve a known amount of the piperidine sample in the chosen solvent.

  • Add the base, followed by a solution of PTSC.

  • Stir the reaction at room temperature until completion (monitor by TLC or a suitable method).

  • Quench the reaction if necessary (e.g., with water).

  • Extract the derivatized product into an organic solvent.

  • Dry and concentrate the organic layer.

  • Dissolve the residue in the HPLC mobile phase for injection.

  • Analyze using a chiral HPLC method, monitoring at a wavelength where the toluenesulfonyl group absorbs (e.g., 228 nm).[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Substituted Pyridine hydrogenation Catalytic Hydrogenation start->hydrogenation mixture Cis/Trans Mixture hydrogenation->mixture protection Boc Protection mixture->protection diastereomer_sep Normal Phase Chromatography protection->diastereomer_sep cis_racemate Cis Racemate diastereomer_sep->cis_racemate trans_racemate Trans Racemate diastereomer_sep->trans_racemate enantiomer_sep Chiral Separation (SFC/SMB) cis_racemate->enantiomer_sep trans_racemate->enantiomer_sep cis_enantiomers Cis Enantiomers enantiomer_sep->cis_enantiomers trans_enantiomers Trans Enantiomers enantiomer_sep->trans_enantiomers

Caption: General workflow for the synthesis and purification of substituted piperidine isomers.

troubleshooting_flowchart decision decision action action stop stop start Poor/No Separation of Isomers is_diastereomer Diastereomers (cis/trans)? start->is_diastereomer is_enantiomer Enantiomers? is_diastereomer->is_enantiomer No protect_n Protect Piperidine-N (e.g., Boc) is_diastereomer->protect_n Yes is_enantiomer->stop No (Other issue) screen_csp Screen Chiral Columns (CSP) using HPLC or SFC is_enantiomer->screen_csp Yes optimize_np Optimize Normal Phase (Solvents, Column) protect_n->optimize_np resolved Separation Achieved optimize_np->resolved optimize_chiral Optimize Chiral Mobile Phase (Modifiers, Additives) screen_csp->optimize_chiral derivatize Consider Derivatization optimize_chiral->derivatize derivatize->resolved

Caption: Troubleshooting decision tree for piperidine isomer separation.

References

Technical Support Center: Diastereoselective Hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the diastereoselective synthesis of hydroxypiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in hydroxypiperidine synthesis?

A1: The key strategies for controlling diastereoselectivity in hydroxypiperidine synthesis can be broadly categorized as:

  • Substrate Control: Utilizing existing stereocenters in the starting material to direct the stereochemical outcome of a reaction. This is often achieved through steric hindrance or chelation control.

  • Reagent Control: Employing chiral reagents, catalysts, or auxiliaries to induce stereoselectivity. This includes the use of bulky reducing agents, chiral catalysts for hydrogenations, and removable chiral auxiliaries that direct the approach of reactants.[1][2]

  • Reaction Condition Optimization: Fine-tuning parameters such as solvent, temperature, pressure, and the choice of Lewis or Brønsted acids can significantly influence the diastereomeric ratio of the product.[3][4]

Q2: How can I favor the formation of cis- or trans-isomers during the catalytic hydrogenation of substituted pyridines?

A2: The diastereoselectivity of pyridine hydrogenation is highly dependent on the catalyst, solvent, and substrate substitution pattern. Generally, heterogeneous catalysis using platinum or rhodium catalysts in acidic media tends to favor the formation of cis-isomers.[3][5] For instance, the hydrogenation of substituted pyridines using catalysts like PtO2 or Rh/C in acetic acid often yields high cis selectivity.[3] The acidic conditions protonate the pyridine nitrogen, which can then coordinate to the catalyst surface, influencing the direction of hydrogen addition.[3] In some cases, increasing hydrogen pressure can also favor the formation of the cis product.

Q3: What is the role of a chiral auxiliary in diastereoselective piperidine synthesis?

A3: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] The auxiliary creates a chiral environment around the reactive center, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral auxiliaries for the enantioselective synthesis of polysubstituted piperidines.[1] Similarly, carbohydrate-based auxiliaries like D-arabinopyranosylamine have been used to achieve high diastereoselectivity in the synthesis of piperidine derivatives.[6]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of a 4-Piperidone

Problem: The reduction of a 4-piperidone derivative is resulting in a low diastereomeric ratio (d.r.) of the corresponding 4-hydroxypiperidine.

Possible Causes and Solutions:

  • Steric Hindrance of the Reducing Agent: Small reducing agents like sodium borohydride (NaBH₄) may show poor diastereoselectivity. The use of bulkier reducing agents can enhance selectivity by favoring hydride delivery from the less sterically hindered face of the piperidone ring.

    • Troubleshooting Workflow:

      G start Low d.r. in 4-piperidone reduction reagent Evaluate reducing agent start->reagent bulky Use bulkier reducing agent (e.g., L-Selectride, K-Selectride) reagent->bulky Steric control chelation Consider chelation control reagent->chelation Chelation possible? result Improved Diastereoselectivity bulky->result lewis_acid Add a Lewis acid (e.g., CeCl₃) chelation->lewis_acid solvent Optimize solvent lewis_acid->solvent polar Use polar solvent for chelation solvent->polar Enhance chelation nonpolar Use non-polar solvent for steric control solvent->nonpolar Enhance steric effects temp Adjust temperature polar->temp nonpolar->temp low_temp Lower the reaction temperature temp->low_temp low_temp->result

      Caption: Troubleshooting workflow for poor diastereoselectivity in 4-piperidone reduction.

  • Chelation Control: If the substrate has a chelating group (e.g., an ester or other Lewis basic group) near the carbonyl, using a reducing agent in the presence of a Lewis acid like cerium(III) chloride (Luche reduction) can favor a specific diastereomer through the formation of a rigid chelated intermediate.

  • Solvent Effects: The choice of solvent can influence the transition state geometry. Non-polar solvents may enhance steric effects, while polar, coordinating solvents can favor chelation-controlled pathways.

  • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.

Quantitative Data: Diastereoselective Reduction of 4-Piperidones

EntrySubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (axial:equatorial)Reference
1N-Boc-4-piperidoneNaBH₄MeOH0~1:1[7]
2N-Boc-4-piperidoneL-SelectrideTHF-78>95:5Fictional Example
3N-Boc-4-piperidoneK-SelectrideTHF-78>95:5Fictional Example
4N-Boc-4-piperidoneNaBH₄, CeCl₃·7H₂OMeOH-7810:90Fictional Example
Issue 2: Low Diastereoselectivity in Aza-Prins Cyclization for Hydroxypiperidine Synthesis

Problem: The aza-Prins cyclization of a homoallylic amine with an aldehyde is yielding a mixture of diastereomeric hydroxypiperidines.

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice of Brønsted or Lewis acid is crucial for promoting the cyclization and influencing the stereochemical outcome. Trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·OEt₂) are commonly used. The nature of the counterion can also affect the selectivity of the nucleophilic trapping step.

  • Solvent Choice: The polarity and coordinating ability of the solvent can impact the stability of the intermediate N-acyliminium ion and the transition state of the cyclization. Acetonitrile and dichloromethane are often effective solvents.

  • Substrate Structure: The stereochemistry of the final product is often influenced by the geometry of the homoallylic amine and the steric bulk of its substituents. A chair-like transition state is often invoked, and substituents will preferentially occupy equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed stereocenters.

    • Reaction Mechanism and Stereochemical Model:

      G start Homoallylic Amine + Aldehyde iminium N-Acyliminium Ion Intermediate start->iminium Acid Catalyst cyclization Aza-Prins Cyclization (Chair-like Transition State) iminium->cyclization carbocation Piperidinyl Carbocation cyclization->carbocation Favors equatorial substituents trapping Nucleophilic Trapping (e.g., H₂O) carbocation->trapping product Diastereomerically Enriched 4-Hydroxypiperidine trapping->product

      Caption: Simplified mechanism of the aza-Prins cyclization leading to hydroxypiperidines.

Quantitative Data: Solvent and Acid Effects in Aza-Prins Cyclization

EntryHomoallylic AmineAldehydeAcidSolventDiastereomeric Ratio (cis:trans)Reference
1N-benzylhomoallylamineFormaldehydeTFACH₂Cl₂85:15Fictional Example
2N-benzylhomoallylamineFormaldehydeBF₃·OEt₂CH₂Cl₂10:90Fictional Example
3N-benzylhomoallylamineFormaldehydeTFACH₃CN90:10Fictional Example
4N-PMP-homoallylamineVariousSynergistic Lewis/Brønsted Acid-Prefers trans[8]
5Free homoallylamineVariousSynergistic Lewis/Brønsted Acid-Single cis diastereomer[8]

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine

This protocol is a general guideline for the cis-selective hydrogenation of a substituted pyridine derivative.

Materials:

  • Substituted pyridine (1.0 mmol)

  • Platinum(IV) oxide (PtO₂, 10 mol%) or 10% Palladium on carbon (Pd/C)

  • Glacial acetic acid (5 mL)

  • Methanol (for workup)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (anhydrous)

  • Hydrogen gas

Procedure:

  • To a high-pressure reaction vessel, add the substituted pyridine (1.0 mmol) and the catalyst (PtO₂ or Pd/C).

  • Add glacial acetic acid (5 mL) to the vessel.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-80 bar).

  • Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude piperidine product.

  • Purify the product by flash column chromatography if necessary.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.

Protocol 2: Diastereoselective Reduction of N-Boc-4-piperidone using L-Selectride

This protocol describes the reduction of N-Boc-4-piperidone to the corresponding axial alcohol with high diastereoselectivity.

Materials:

  • N-Boc-4-piperidone (1.0 mmol, 199 mg)

  • L-Selectride (1.0 M solution in THF, 1.2 mL, 1.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Sodium hydroxide (1 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the L-Selectride solution (1.2 mL, 1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of water (1 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M aqueous NaOH solution (2 mL) followed by the slow, careful addition of 30% aqueous H₂O₂ (2 mL) (Caution: exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel to afford the desired N-Boc-4-hydroxypiperidine.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

References

Technical Support Center: Synthesis of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-aminopiperidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-aminopiperidine derivatives, offering potential causes and solutions.

Issue 1: Poor yield of the desired mono-N-alkylated 4-aminopiperidine derivative and formation of a significant amount of di-N-alkylated byproduct.

  • Question: I am trying to perform a mono-N-alkylation on a 4-aminopiperidine derivative, but I am observing a low yield of my desired product and a significant amount of a higher molecular weight byproduct, which I suspect is the di-alkylated compound. How can I improve the selectivity for mono-alkylation?

  • Answer: Over-alkylation is a common side reaction when alkylating primary or secondary amines, as the product of the initial alkylation is often more nucleophilic than the starting amine.[1][2] Here are several strategies to minimize the formation of the di-alkylated byproduct:

    • Control of Stoichiometry: Using a large excess of the 4-aminopiperidine derivative relative to the alkylating agent can favor mono-alkylation. However, this may not be practical if the aminopiperidine is a valuable intermediate.

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting again.

    • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction's selectivity. For instance, using a solid-supported base like potassium carbonate in a non-polar solvent can sometimes reduce the rate of the second alkylation. Some studies have shown that cesium carbonate in DMF can be effective in promoting mono-N-alkylation of primary amines while suppressing dialkylation.[3]

    • Use of Protecting Groups: The most reliable method to ensure mono-alkylation is to use a protecting group on the 4-amino position if you are alkylating the piperidine nitrogen, or on the piperidine nitrogen if you are modifying the 4-amino group. The tert-butoxycarbonyl (Boc) group is a common choice.[4] After the alkylation, the protecting group can be removed.

    • Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination. This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by reduction.[1] This method is generally more controllable for producing mono-alkylated products.

Issue 2: Formation of C-alkylated side products in addition to the expected N-alkylated product.

  • Question: During the N-alkylation of my 4-aminopiperidine derivative, I have isolated a product with the correct mass but with different spectroscopic (NMR) properties than expected for the N-alkylated compound. I suspect C-alkylation might be occurring. Is this a known side reaction?

  • Answer: Yes, C-alkylation of the piperidine ring can occur, particularly at the 3-position, leading to a complex mixture of products. The regioselectivity between N- and C-alkylation can be influenced by the reaction conditions, including the choice of base and the structure of the piperidine derivative. The formation of an enamine intermediate can facilitate C-alkylation. To favor N-alkylation, it is crucial to use conditions that do not promote enamine formation. This can include the use of non-basic or sterically hindered bases and carefully controlling the reaction temperature.

Issue 3: Difficulty in synthesizing sterically hindered tertiary amines from a secondary 4-aminopiperidine derivative and a ketone.

  • Question: I am attempting to synthesize a sterically hindered tertiary amine via reductive amination of a secondary 4-aminopiperidine derivative with a ketone, but the reaction is very slow and gives a low yield. What could be the issue?

  • Answer: The synthesis of sterically demanding tertiary amines via direct reductive amination of ketones with secondary amines can be challenging. The increased steric hindrance around both the ketone and the secondary amine can make the formation of the intermediate iminium ion very difficult and thermodynamically unfavorable. To overcome this, you can try the following:

    • Use of a Lewis Acid Catalyst: A Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be added to activate the ketone towards nucleophilic attack by the secondary amine.

    • Alternative Reducing Agents: While sodium borohydride or sodium cyanoborohydride are common, other reducing agents like sodium triacetoxyborohydride (STAB) might be more effective in certain cases.

    • Reaction Conditions: Increasing the reaction temperature and using a solvent that can effectively solvate the intermediates may help to drive the reaction forward.

Issue 4: Unexpected deprotection or side reactions with protecting groups.

  • Question: I am using a Boc-protected 4-aminopiperidine derivative, but I am observing some loss of the Boc group or other unexpected side reactions during my synthesis. What could be the cause?

  • Answer: The Boc group is generally stable under basic and nucleophilic conditions but is sensitive to acid. If your reaction conditions are acidic, even mildly, you may experience premature deprotection. Ensure your reaction is performed under strictly neutral or basic conditions. Some Lewis acids can also cleave Boc groups. If you are using a Lewis acid catalyst, consider one that is known to be compatible with Boc protection. Additionally, some reagents may have unexpected reactivity with the Boc group. Always perform a small-scale test reaction to check for compatibility if you are using a new reagent.

Data Presentation

The following table summarizes typical yields for mono- and di-alkylation products under different reaction conditions to help guide your experimental design.

Starting AmineAlkylating AgentBaseSolventTemperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)Reference
4-AminopiperidineBenzyl Bromide (1.1 eq)K₂CO₃ (2 eq)AcetonitrileReflux~40-50%~30-40%General observation
4-AminopiperidineBenzyl Bromide (1.1 eq)Cs₂CO₃ (2 eq)DMFRoom Temp>70%<10%[3]
N-Boc-4-aminopiperidineBenzyl Bromide (1.1 eq)NaH (1.2 eq)DMF0 to Room Temp>90%Not observedGeneral procedure
PiperidineBenzyl Chloride (1.1 eq)NoneEthanolRefluxMajor productMinor productGeneral observation

Experimental Protocols

Protocol 1: Selective Mono-N-benzylation of 4-Aminopiperidine using a Boc Protecting Group

This protocol describes a reliable method to achieve selective mono-N-benzylation of the piperidine nitrogen by first protecting the 4-amino group.

Step 1: Protection of the 4-amino group with Boc anhydride

  • Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-aminopiperidine.

Step 2: N-benzylation of N-Boc-4-aminopiperidine

  • Dissolve N-Boc-4-aminopiperidine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at 0 °C for 15-30 minutes.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-N-Boc-4-aminopiperidine.

Step 3: Deprotection of the Boc group

  • Dissolve the N-benzyl-N-Boc-4-aminopiperidine in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).

  • If the free base is required, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. Dry the organic layer and concentrate to obtain the desired 1-benzyl-4-aminopiperidine.

Visualizations

Diagram 1: General Reaction Scheme for N-alkylation and the Over-alkylation Side Reaction

G 4-Aminopiperidine 4-Aminopiperidine Mono_Alkylated Mono-N-alkylated 4-Aminopiperidine (Desired Product) 4-Aminopiperidine->Mono_Alkylated + Base Alkyl_Halide_1 R-X (1 eq) Alkyl_Halide_1->Mono_Alkylated Di_Alkylated Di-N-alkylated 4-Aminopiperidine (Side Product) Mono_Alkylated->Di_Alkylated + Base Alkyl_Halide_2 R-X Alkyl_Halide_2->Di_Alkylated

Caption: N-alkylation of 4-aminopiperidine can lead to the desired mono-alkylated product or an over-alkylated side product.

Diagram 2: Troubleshooting Logic for Over-alkylation in N-alkylation of 4-Aminopiperidine

G Start Low yield of mono-alkylated product & High di-alkylation Check_Stoichiometry Is a large excess of 4-aminopiperidine used? Start->Check_Stoichiometry Use_Excess_Amine Increase excess of 4-aminopiperidine Check_Stoichiometry->Use_Excess_Amine No Check_Addition Was the alkylating agent added slowly? Check_Stoichiometry->Check_Addition Yes Use_Excess_Amine->Check_Addition Slow_Addition Implement slow, dropwise addition of alkylating agent Check_Addition->Slow_Addition No Consider_Protecting_Group Is a protecting group strategy feasible? Check_Addition->Consider_Protecting_Group Yes Slow_Addition->Consider_Protecting_Group Use_Protecting_Group Protect 4-amino group with Boc, alkylate, then deprotect Consider_Protecting_Group->Use_Protecting_Group Yes Consider_Reductive_Amination Is direct alkylation necessary? Consider_Protecting_Group->Consider_Reductive_Amination No End Improved selectivity for mono-alkylation Use_Protecting_Group->End Use_Reductive_Amination Switch to reductive amination for better control Consider_Reductive_Amination->Use_Reductive_Amination No Consider_Reductive_Amination->End Yes Use_Reductive_Amination->End

Caption: A decision-making workflow for troubleshooting and minimizing over-alkylation during the N-alkylation of 4-aminopiperidine.

References

Stability issues of Boc-protected amines during reaction workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Boc-protected amines during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its stability is highly dependent on the pH of the environment. Generally, the Boc group is:

  • Labile in acidic conditions: It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically at room temperature.[1][2]

  • Stable in basic and nucleophilic conditions: The Boc group is resistant to cleavage by most bases and nucleophiles, making it orthogonal to other protecting groups like Fmoc.[3]

  • Thermally labile at high temperatures: While generally stable at moderate temperatures, the Boc group can be cleaved by heating, often at temperatures above 100°C.[4][5]

Q2: Can I perform an aqueous workup with a Boc-protected amine?

Yes, an aqueous workup is generally possible, but the pH must be carefully controlled. It is crucial to avoid strongly acidic conditions. A typical workup involves extraction with an organic solvent after adjusting the pH of the aqueous layer to be neutral or slightly basic.[6]

Q3: Is the Boc group stable during silica gel chromatography?

The stability of the Boc group on silica gel depends on the grade of silica and the eluent system. Standard silica gel can be slightly acidic and may cause partial cleavage of sensitive Boc-protected amines. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, using a less acidic support or a neutral purification technique may be necessary.

Q4: At what pH is the Boc group considered unstable?

The Boc group is sensitive to acidic conditions, and its lability increases with decreasing pH. While it is generally stable at pH 4 and above at room temperature, it can be cleaved at pH values below this.[7] Significant cleavage can occur at pH < 1 at room temperature.[7]

Troubleshooting Guides

Issue 1: Loss of Boc group during aqueous workup.
  • Symptom: NMR or LC-MS analysis of the crude product after workup shows the presence of the deprotected amine.

  • Potential Cause: The aqueous layer was too acidic during the extraction. This can happen if the reaction was quenched with a strong acid, or if acidic byproducts were not sufficiently neutralized.

  • Solution:

    • Monitor pH: During the workup, ensure the pH of the aqueous layer is neutral (pH 7) or slightly basic (pH 8-9) before extraction. Use a pH meter or pH paper for accurate measurement.

    • Use weak acids for quenching: If an acidic quench is necessary, consider using a weaker acid like citric acid or a dilute solution of a stronger acid and neutralize promptly.

    • Bicarbonate wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

Issue 2: Cleavage of Boc group during silica gel chromatography.
  • Symptom: Fractions from column chromatography show the presence of the deprotected amine, often as a streaking spot on TLC.

  • Potential Cause: The silica gel is acidic enough to cause cleavage of the Boc group.

  • Solution:

    • Neutralize the silica gel: Prepare a slurry of the silica gel in the desired eluent system containing a small amount of triethylamine (e.g., 0.1-1%).

    • Use a different eluent modifier: Instead of acidic additives like acetic acid, use neutral or basic modifiers if compatible with your compound.

    • Alternative purification methods: Consider other purification techniques such as flash chromatography with neutral alumina, preparative HPLC with a neutral mobile phase, or crystallization.

Issue 3: Unexpected deprotection during heating.
  • Symptom: The Boc group is lost after heating the reaction mixture or during solvent evaporation.

  • Potential Cause: The Boc group is thermally labile, especially in the presence of even trace amounts of acid. High temperatures during reaction or rotary evaporation can lead to deprotection.[4]

  • Solution:

    • Lower reaction temperature: If possible, run the reaction at a lower temperature.

    • Careful solvent removal: When concentrating the product, use a rotary evaporator at a lower temperature and pressure. Avoid heating the flask excessively.

    • Neutralize before concentration: If the reaction mixture is acidic, neutralize it before solvent removal.

Data Presentation

Table 1: Qualitative Stability of the Boc Group under Various Conditions

ConditionStabilityNotes
pH
< 1 (RT)LabileRapid cleavage.[7]
1-3 (RT)Potentially LabileCleavage can occur, rate is substrate-dependent.
4-8 (RT)StableGenerally stable for typical workup times.[7]
> 9 (RT)StableResistant to basic conditions.[3][7]
Temperature
Room TemperatureStable (in neutral/basic media)Standard condition for handling Boc-protected amines.
40-50 °CGenerally StableProlonged heating may cause issues with sensitive substrates.
> 100 °CPotentially LabileThermal deprotection can occur, especially in the presence of trace acid.[4][5]
Chromatography
Standard Silica GelPotentially LabileAcidity of silica can cause cleavage.
Neutralized Silica GelStablePre-treatment with a base like triethylamine improves stability.
Neutral AluminaStableA good alternative to silica gel for acid-sensitive compounds.

Experimental Protocols

Protocol 1: General Aqueous Workup for Boc-Protected Amines
  • Quenching: Cool the reaction mixture to room temperature. If the reaction is acidic, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the pH of the aqueous phase is between 7 and 8. If the reaction is basic, it can be diluted directly with water and an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Shake the funnel gently, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Purification of a Boc-Protected Amine using Neutralized Silica Gel Chromatography
  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial eluent system (e.g., 9:1 hexanes:ethyl acetate) containing 0.5% triethylamine. Stir the slurry gently to ensure all the silica is wetted and to allow for neutralization.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen eluent system. Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

cluster_0 Troubleshooting Workflow: Boc Deprotection During Workup start Boc Deprotection Observed check_workup Aqueous Workup? start->check_workup check_chromatography Silica Gel Chromatography? check_workup->check_chromatography No acidic_workup Potential Cause: Aqueous layer too acidic check_workup->acidic_workup Yes check_heating Heating Step Involved? check_chromatography->check_heating No acidic_silica Potential Cause: Silica gel is acidic check_chromatography->acidic_silica Yes thermal_cleavage Potential Cause: Thermal lability check_heating->thermal_cleavage Yes solve_workup Solution: - Monitor and adjust pH to 7-9 - Use weak acid for quench - Wash with NaHCO3 acidic_workup->solve_workup solve_chromatography Solution: - Neutralize silica with Et3N - Use neutral alumina - Alternative purification acidic_silica->solve_chromatography solve_heating Solution: - Lower reaction temperature - Careful solvent removal - Neutralize before concentration thermal_cleavage->solve_heating

Caption: Troubleshooting workflow for Boc deprotection during workup.

cluster_1 Logical Relationship of Boc Group Stability boc_amine Boc-Protected Amine acid Acidic Conditions (e.g., TFA, HCl, pH < 4) boc_amine->acid base Basic/Nucleophilic Conditions (e.g., NaOH, Et3N) boc_amine->base heat High Temperature (>100°C) boc_amine->heat silica Standard Silica Gel boc_amine->silica deprotection Deprotection (Cleavage of Boc group) acid->deprotection stable Stable (Boc group remains intact) base->stable heat->deprotection can cause silica->deprotection can cause

Caption: Factors influencing the stability of the Boc protecting group.

References

Strategies to control stereochemistry in piperidine ring formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

I. Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of substituted pyridines is a common and atom-economical method for accessing piperidines. However, controlling the stereoselectivity of this transformation can be challenging. This section provides guidance on troubleshooting common issues and answers frequently asked questions related to this method.

Troubleshooting Guide: Catalytic Hydrogenation

Question: I am observing low diastereoselectivity in the hydrogenation of my substituted pyridine. What are the potential causes and how can I improve it?

Answer:

Low diastereoselectivity in pyridine hydrogenation can stem from several factors, including the choice of catalyst, solvent, and the nature of the substrate itself. Here are some troubleshooting steps to improve the cis/trans ratio of your piperidine product:

  • Catalyst Selection: The choice of catalyst is crucial. While Pd/C is a common choice, ruthenium-based catalysts, such as Ru on carbon or novel heterogeneous ruthenium catalysts, have been shown to provide high cis-selectivity.[1][2] Platinum oxide (PtO₂) is another effective catalyst, particularly when used in acidic media like acetic acid, which can promote cis-isomer formation.[3][4]

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome. Protic solvents like trifluoroethanol (TFE) have been shown to promote high cis-selectivity in rhodium-catalyzed hydrogenations.[2] Experiment with a range of protic and aprotic solvents to find the optimal conditions for your substrate.

  • Substrate and Protecting Groups: The substituents on the pyridine ring and the nitrogen protecting group can direct the stereochemical outcome. Bulky protecting groups on the nitrogen can influence the approach of the substrate to the catalyst surface. For N-Boc protected methyl pipecolinates, conformational control can be used to favor the formation of the trans isomer via epimerization after an initial hydrogenation that may favor the cis product.[5]

  • Reaction Conditions: Hydrogen pressure and temperature can impact diastereoselectivity. In some cases, increasing hydrogen pressure has been shown to favor the formation of the cis isomer.[4] A systematic screening of these parameters is recommended.

Question: My catalytic hydrogenation reaction is sluggish or incomplete. What should I investigate?

Answer:

Incomplete conversion can be due to catalyst deactivation, insufficient catalyst loading, or suboptimal reaction conditions.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center, leading to catalyst inhibition.[6] The presence of acidic additives like hydrochloric acid or acetic acid can protonate the pyridine nitrogen, preventing this coordination and improving catalyst activity.[4][7] However, be aware that strongly acidic conditions can sometimes lead to side reactions.

  • Catalyst Loading: Ensure you are using an adequate catalyst loading. For challenging substrates, increasing the catalyst percentage (mol%) may be necessary.

  • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or low temperature can lead to slow reaction rates. Gradually increase these parameters, while monitoring for potential side reactions or loss of selectivity.

  • Purity of Starting Material: Impurities in the pyridine substrate can sometimes poison the catalyst. Ensure your starting material is of high purity.

Frequently Asked Questions (FAQs): Catalytic Hydrogenation

Q1: What are some common side reactions during the catalytic hydrogenation of pyridines?

A1: Common side reactions include:

  • Partial Hydrogenation: Formation of tetrahydropyridine intermediates. This can sometimes be addressed by increasing reaction time, hydrogen pressure, or temperature.[8]

  • Dehalogenation: If your pyridine substrate contains halogen substituents, reductive dehalogenation can occur, leading to a mixture of products.[4]

  • Ring Opening: In some cases, particularly with functionalized pyridines, ring-opening side reactions can occur.[2]

Q2: How can I achieve enantioselective hydrogenation of pyridines?

A2: Direct enantioselective hydrogenation of pyridines is challenging. A common strategy involves the use of N-iminopyridinium ylides, which can be hydrogenated with high enantioselectivity using chiral rhodium or iridium catalysts.[9] Another approach is the use of chiral auxiliaries attached to the pyridine ring to direct the stereochemical outcome of the hydrogenation.[7]

Q3: Can I use heterogeneous catalysts for stereoselective pyridine hydrogenation?

A3: Yes, heterogeneous catalysts are widely used and often preferred for their ease of separation. Novel heterogeneous ruthenium catalysts have been developed that show excellent cis-diastereoselectivity under mild conditions and can be recycled multiple times.[1]

Data Presentation: Diastereoselective Hydrogenation of Substituted Pyridines

EntrySubstrateCatalystSolventPressure (bar)Temp (°C)Major IsomerDiastereomeric Ratio (cis:trans)Yield (%)Reference
12,6-LutidineRh/KBH₂OAmbientAmbientcis>99:195[8]
2Ethyl Nicotinate10% Pt/CAcetic Acid3070cis-95 (partial)[4]
32-PicolineRh₂O₃TFE540--98[2]
43,5-Lutidine10% Pd/C---trans30:7068 (total)[5]
52-PhenylpyridineRu/CH₂O5080cis>99:199[1]

Experimental Protocols: Catalytic Hydrogenation

Protocol 1: Diastereoselective cis-Hydrogenation of 2,6-Lutidine using a Rhodium on Carbon Black Catalyst [8]

  • Catalyst Preparation: Prepare a carbon-supported rhodium catalyst (Rh/KB) by impregnating Ketjenblack carbon with a rhodium precursor followed by reduction.

  • Electrolyzer Setup: Use an anion-exchange membrane (AEM) electrolyzer with the Rh/KB catalyst as the cathode.

  • Reaction Execution:

    • Place a solution of 2,6-lutidine (1f) in the catholyte compartment.

    • Conduct the electrolysis at a constant current density of 25 mA cm⁻² under a circular catholyte flow.

    • Continue the electrolysis until a sufficient charge has passed for complete conversion (e.g., 9 F mol⁻¹).

  • Work-up and Analysis:

    • After the reaction, extract the catholyte with a suitable organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. The cis-isomer is obtained with high diastereoselectivity.

Visualization: Catalytic Hydrogenation Workflow

hydrogenation_workflow sub Substituted Pyridine react Catalytic Hydrogenation sub->react cat Catalyst (e.g., Ru/C, PtO2, Rh2O3) cat->react solv Solvent (e.g., Acetic Acid, TFE) solv->react cond Reaction Conditions (H2 Pressure, Temperature) cond->react workup Work-up and Purification react->workup prod Diastereomerically Enriched Piperidine workup->prod analysis Stereochemical Analysis (NMR, HPLC) prod->analysis

Caption: General workflow for the catalytic hydrogenation of substituted pyridines.

II. Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of the piperidine ring, allowing for the formation of multiple stereocenters in a single step. This section addresses common challenges and questions related to this cycloaddition.

Troubleshooting Guide: Aza-Diels-Alder Reaction

Question: My aza-Diels-Alder reaction is giving a low yield of the desired piperidine product. What are the possible reasons and solutions?

Answer:

Low yields in aza-Diels-Alder reactions can be attributed to several factors, including the reactivity of the diene and imine, catalyst issues, and side reactions.

  • Diene and Imine Reactivity: The electronic nature of both the diene and the imine is critical. Electron-rich dienes generally react better with electron-poor imines. If your reaction is sluggish, consider modifying the electronics of your substrates. For example, using a more electron-withdrawing group on the imine nitrogen can increase its reactivity.

  • Lewis Acid Catalyst: Many aza-Diels-Alder reactions are catalyzed by Lewis acids.

    • Catalyst Choice: The choice of Lewis acid can have a significant impact on the yield. Common Lewis acids include BF₃·OEt₂, ZnCl₂, and various chiral complexes for asymmetric versions. Screen a variety of Lewis acids to find the most effective one for your system.

    • Catalyst Loading and Purity: Ensure you are using the correct catalyst loading and that the Lewis acid is not deactivated due to moisture or other impurities.

  • Side Reactions:

    • Imine Polymerization: Imines can be prone to polymerization, especially in the presence of strong acids. Using a milder Lewis acid or lower reaction temperatures can sometimes mitigate this.

    • Mannich-type Reaction: In some cases, a stepwise Mannich-Michael pathway may compete with the concerted Diels-Alder reaction, potentially leading to different products or lower yields of the desired cycloadduct.[10] The reaction mechanism can sometimes be influenced by the solvent and catalyst.

Question: I am struggling to control the stereoselectivity of my aza-Diels-Alder reaction. What factors should I consider?

Answer:

Controlling stereoselectivity in the aza-Diels-Alder reaction often involves the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the diene or the imine can effectively control the facial selectivity of the cycloaddition. The auxiliary can then be removed in a subsequent step.

  • Chiral Catalysts: The use of chiral Lewis acid catalysts is a powerful strategy for enantioselective aza-Diels-Alder reactions. The catalyst coordinates to the imine, creating a chiral environment that directs the approach of the diene.

  • Substrate Control: The inherent stereochemistry of the diene or imine can also influence the stereochemical outcome of the reaction. For example, using a diene with pre-existing stereocenters can lead to a diastereoselective cycloaddition.

Frequently Asked Questions (FAQs): Aza-Diels-Alder Reaction

Q1: What is the difference between a concerted and a stepwise mechanism in the aza-Diels-Alder reaction?

A1: A concerted [4+2] cycloaddition involves the simultaneous formation of the two new sigma bonds. A stepwise mechanism, often a Mannich-Michael type reaction, involves the initial formation of a single bond to form an intermediate, which then undergoes a subsequent ring-closing step. The operative mechanism can depend on the specific substrates and reaction conditions.[10]

Q2: How can I synthesize the imine precursor for my aza-Diels-Alder reaction?

A2: Imines are typically synthesized by the condensation of an amine with an aldehyde or ketone. This reaction is often carried out in the presence of a dehydrating agent or with azeotropic removal of water to drive the equilibrium towards the imine product. In some cases, the imine can be generated in situ in the aza-Diels-Alder reaction mixture.[11]

Experimental Protocols: Aza-Diels-Alder Reaction

Protocol 2: Lewis Acid Catalyzed Aza-Diels-Alder Reaction of an Imine with a Diene [12]

  • Imine Formation (if not pre-formed):

    • To a solution of the primary amine in a suitable solvent (e.g., CH₂Cl₂), add the aldehyde or ketone.

    • Add a dehydrating agent (e.g., anhydrous MgSO₄) and stir at room temperature until imine formation is complete (monitored by TLC or NMR).

    • Filter off the dehydrating agent and use the imine solution directly in the next step.

  • Cycloaddition Reaction:

    • Cool the solution of the imine to the desired temperature (e.g., -78 °C).

    • Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.

    • Add the diene to the reaction mixture and stir until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Visualization: Aza-Diels-Alder Decision Pathway

aza_diels_alder_troubleshooting start Low Yield or Poor Stereoselectivity q1 Is the reaction sluggish or incomplete? start->q1 a1_yes Increase Reactivity: - More electron-poor imine - More electron-rich diene - Screen Lewis acids q1->a1_yes Yes q2 Is stereoselectivity the main issue? q1->q2 No a1_yes->q2 a2_yes Control Stereochemistry: - Chiral auxiliary - Chiral Lewis acid catalyst - Substrate control q2->a2_yes Yes q3 Are there significant side products? q2->q3 No a2_yes->q3 a3_yes Minimize Side Reactions: - Milder Lewis acid - Lower temperature - Optimize solvent q3->a3_yes Yes end Improved Reaction Outcome q3->end No a3_yes->end

Caption: Troubleshooting decision tree for the aza-Diels-Alder reaction.

III. Stereoselective Reductive Amination

Intramolecular reductive amination of δ-amino carbonyl compounds is a versatile method for the synthesis of substituted piperidines. Controlling the stereochemistry of the newly formed stereocenters is a key aspect of this strategy.

Troubleshooting Guide: Stereoselective Reductive Amination

Question: I am obtaining a mixture of diastereomers in my intramolecular reductive amination. How can I improve the diastereoselectivity?

Answer:

The diastereoselectivity of intramolecular reductive amination is influenced by the reducing agent, the reaction conditions, and the substrate's inherent stereochemistry.

  • Choice of Reducing Agent: Different reducing agents can exhibit different levels of stereoselectivity.

    • Bulky Reducing Agents: Sterically hindered reducing agents like sodium triacetoxyborohydride (STAB) can provide higher diastereoselectivity by favoring attack from the less hindered face of the iminium ion intermediate.

    • Catalytic Hydrogenation: Catalytic hydrogenation over Pd/C or PtO₂ can also be highly diastereoselective, and the outcome can be influenced by the solvent and additives.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can affect the rate of iminium ion formation and reduction, which in turn can influence the diastereomeric ratio. Mildly acidic conditions are often optimal.

    • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity.

  • Substrate Control: The existing stereocenters in the δ-amino carbonyl substrate will have a significant directing effect on the stereochemical outcome of the cyclization. The relative stereochemistry of the substituents will determine the preferred conformation of the cyclic iminium ion intermediate, leading to a diastereoselective reduction.

Question: My reductive amination is producing byproducts. What are the common side reactions and how can I avoid them?

Answer:

Common byproducts in reductive amination include the over-reduction of the carbonyl group to an alcohol before imine formation, or the formation of dimeric or polymeric materials.

  • Competitive Carbonyl Reduction: To avoid premature reduction of the aldehyde or ketone, use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or STAB.[11] Alternatively, pre-forming the imine before adding the reducing agent can circumvent this issue.

  • Dimerization/Polymerization: This is more common in intermolecular reductive aminations but can occur intramolecularly if the reaction conditions are too harsh. Using milder conditions and ensuring a high dilution may help to minimize these side reactions.

Frequently Asked questions (FAQs): Stereoselective Reductive Amination

Q1: Can I perform a one-pot reductive amination without isolating the intermediate amino carbonyl compound?

A1: Yes, tandem reactions where the amino carbonyl intermediate is generated and cyclized in a single pot are common and efficient. For example, a conjugate addition of an amine to an α,β-unsaturated ester followed by reduction and intramolecular reductive amination can be performed in one pot.

Q2: How does the nitrogen protecting group affect the reductive amination?

A2: The choice of nitrogen protecting group can influence the reactivity and the stereochemical outcome. Bulky protecting groups can sterically hinder one face of the iminium ion, leading to higher diastereoselectivity. However, some protecting groups may not be stable to the reaction conditions, so their compatibility should be considered.

Experimental Protocols: Stereoselective Reductive Amination

Protocol 3: Diastereoselective Intramolecular Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Reaction Setup:

    • Dissolve the δ-amino ketone/aldehyde in a suitable aprotic solvent (e.g., dichloroethane or THF).

    • Add a weak acid (e.g., acetic acid) to facilitate iminium ion formation.

  • Addition of Reducing Agent:

    • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting piperidine derivative by column chromatography.

Visualization: Reductive Amination Mechanism

reductive_amination_mechanism cluster_0 Iminium Ion Formation cluster_1 Diastereoselective Reduction start δ-Amino Carbonyl imine Cyclic Iminium Ion start->imine + H+ product Substituted Piperidine imine->product Hydride Attack reductant Reducing Agent (e.g., STAB) reductant->product

References

Technical Support Center: Reductive Amination of 4-amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 4-amino-1-Boc-piperidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination reaction is showing low to no yield of the desired product. What are the common causes?

A1: Low or no yield in the reductive amination of 4-amino-1-Boc-piperidine can stem from several factors:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the primary amine of 4-amino-1-Boc-piperidine and the carbonyl compound (aldehyde or ketone) is a crucial equilibrium step. This equilibrium may not favor the imine/iminium ion intermediate.

  • Sub-optimal pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5).[1][2][3] If the reaction medium is too neutral or basic, the reaction can be slow. Conversely, if it's too acidic, the amine nucleophile will be protonated and rendered unreactive.[2]

  • Steric Hindrance: A sterically hindered ketone or aldehyde, or a bulky substituent on the 4-amino-1-Boc-piperidine, can slow down or prevent the initial nucleophilic attack.

  • Decomposition of Reagents: The reducing agent may have decomposed upon storage, or the solvent may not be anhydrous, leading to the deactivation of the reducing agent.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. Some, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone in addition to the imine, leading to the formation of alcohol byproducts and a lower yield of the desired amine.[2]

Troubleshooting Steps:

  • Optimize pH: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Pre-form the Imine: Consider a two-step process where the imine is formed first, often with the removal of water using a Dean-Stark apparatus or molecular sieves, before adding the reducing agent.[4]

  • Choice of Reducing Agent: For one-pot reactions, use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5][6] These reagents are more selective for the iminium ion over the carbonyl starting material.[2][5]

  • Check Reagent Quality: Use freshly opened or properly stored reducing agents and anhydrous solvents.

Q2: I am observing a significant amount of a dialkylated byproduct. How can I prevent this?

A2: Dialkylation occurs when the secondary amine product of the initial reductive amination reacts with another molecule of the aldehyde/ketone, leading to a tertiary amine byproduct. This is a common issue when working with primary amines.[2]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the 4-amino-1-Boc-piperidine relative to the carbonyl compound to favor the formation of the mono-alkylated product.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of the product amine available to react further.

  • Tandem N-Boc Protection: In some cases, a one-pot tandem reductive amination/N-Boc protection can be employed. The addition of (Boc)₂O to the reaction mixture can trap the secondary amine product as its N-Boc derivative, preventing it from undergoing a second alkylation.[7]

Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I avoid this side reaction?

A3: The reduction of the starting carbonyl compound is a common side reaction, especially when using strong reducing agents like sodium borohydride in a one-pot procedure.[2]

Troubleshooting Steps:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for one-pot reductive aminations as they are less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[2][5][6]

  • Two-Step Procedure: First, form the imine, and after confirming its formation (e.g., by TLC or NMR), add a less selective reducing agent like sodium borohydride.[4]

Q4: The reaction seems to stop at the imine stage and is not proceeding to the final product. What should I do?

A4: If the imine is formed but not reduced, the issue likely lies with the reduction step.

Troubleshooting Steps:

  • Activate the Reducing Agent: The reduction is often more efficient on the protonated imine (iminium ion). The addition of a catalytic amount of acetic acid can facilitate this.

  • Check Reducing Agent Activity: Ensure your reducing agent is active and has not decomposed.

  • Consider an Alternative Reducing Agent: If borohydride reagents are ineffective, catalytic hydrogenation (e.g., H₂, Pd/C) can be an alternative, provided other functional groups in the molecule are compatible.[8]

Q5: How can I effectively purify my final product? I'm having trouble with column chromatography.

A5: Purification of the N-alkylated-4-amino-1-Boc-piperidine can be challenging. The basicity of the product can lead to streaking on silica gel chromatography. Additionally, if the alkyl group lacks a chromophore, visualization by UV light can be difficult.

Troubleshooting Steps:

  • Acid-Base Extraction: An initial workup using an acid-base extraction can help to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.

  • Chromatography Additives: When performing column chromatography, adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent can help to reduce tailing and improve separation.

  • Alternative Staining: If the product is not UV-active, use a stain for visualization on TLC plates, such as potassium permanganate or ninhydrin (if the secondary amine is deprotected).

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) might facilitate purification by crystallization.

Data Presentation

The following table summarizes typical reaction parameters for the reductive amination of 4-amino-1-Boc-piperidine. Note that optimal conditions will vary depending on the specific carbonyl compound used.

ParameterAldehyde ReactantKetone Reactant
Amine to Carbonyl Ratio 1:1 to 1.2:11:1 to 1.5:1
Reducing Agent NaBH(OAc)₃ or NaBH₃CNNaBH(OAc)₃ or NaBH₃CN
Equivalents of Reducing Agent 1.2 - 2.01.5 - 2.5
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)
Catalyst (optional) Acetic Acid (catalytic)Acetic Acid (catalytic)
Reaction Temperature Room TemperatureRoom Temperature to 40°C
Typical Reaction Time 4 - 24 hours12 - 48 hours
Typical Yield 60 - 95%40 - 85%

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of 4-amino-1-Boc-piperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add acetic acid (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, often using a gradient of methanol in dichloromethane, sometimes with a small percentage of triethylamine to prevent tailing.

Mandatory Visualization

Below is a troubleshooting workflow for the reductive amination of 4-amino-1-Boc-piperidine.

Troubleshooting_Reductive_Amination start Start Reaction check_conversion Low or No Conversion? start->check_conversion no_conversion_path Yes check_conversion->no_conversion_path conversion_path No check_conversion->conversion_path check_imine Imine Formation Issue no_conversion_path->check_imine optimize_ph Optimize pH (add AcOH) check_imine->optimize_ph preform_imine Pre-form Imine (e.g., with molecular sieves) check_imine->preform_imine check_reagents Check Reagent Quality (amine, carbonyl, solvent) check_imine->check_reagents check_byproducts Byproducts Observed? conversion_path->check_byproducts byproducts_path Yes check_byproducts->byproducts_path no_byproducts_path No check_byproducts->no_byproducts_path dialkylation Dialkylation? byproducts_path->dialkylation dialkylation_yes Yes dialkylation->dialkylation_yes dialkylation->dialkylation_yes dialkylation_no No dialkylation->dialkylation_no control_stoichiometry Adjust Stoichiometry (excess amine) dialkylation_yes->control_stoichiometry slow_addition Slow Addition of Reducing Agent dialkylation_yes->slow_addition carbonyl_reduction Carbonyl Reduction? dialkylation_no->carbonyl_reduction carbonyl_reduction_yes Yes carbonyl_reduction->carbonyl_reduction_yes carbonyl_reduction->carbonyl_reduction_yes carbonyl_reduction_no No carbonyl_reduction->carbonyl_reduction_no use_selective_reductant Use Selective Reductant (e.g., NaBH(OAc)3) carbonyl_reduction_yes->use_selective_reductant two_step_procedure Two-Step Procedure carbonyl_reduction_yes->two_step_procedure purify_product Purify Product carbonyl_reduction_no->purify_product no_byproducts_path->purify_product end End purify_product->end

A troubleshooting workflow for the reductive amination of 4-amino-1-Boc-piperidine.

References

Technical Support Center: Optimizing Catalytic Conditions for Asymmetric Reduction of N-Boc-3-piperidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the asymmetric reduction of N-Boc-3-piperidone to the chiral intermediate (S)-N-Boc-3-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric reduction of N-Boc-3-piperidone?

A1: The two primary methods are biocatalytic reduction and chemical catalysis. Biocatalytic reduction often employs ketoreductases (KREDs) or whole-cell systems (e.g., engineered E. coli, Baker's yeast) and is favored for its high enantioselectivity and mild reaction conditions.[1][2] Chemical catalysis typically involves transition metal catalysts, such as those based on Ruthenium or Rhodium for asymmetric hydrogenation or transfer hydrogenation, or stoichiometric reductants with chiral auxiliaries like the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts.

Q2: Why is cofactor regeneration crucial in biocatalytic reductions?

A2: Ketoreductases require a hydride source, typically from nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), to reduce the ketone. These cofactors are expensive, making their stoichiometric use impractical for large-scale synthesis.[3] Therefore, a cofactor regeneration system is essential. This is commonly achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the active NADPH/NADH.[4][5]

Q3: What are the advantages of using a whole-cell biocatalyst over an isolated enzyme?

A3: Whole-cell biocatalysts, such as recombinant E. coli co-expressing a ketoreductase and a regeneration enzyme (e.g., GDH), can be more cost-effective as they eliminate the need for enzyme purification.[3] The cellular machinery can also handle cofactor regeneration internally, sometimes just by adding glucose to the medium.[5] However, cell-free extracts can sometimes offer higher catalytic efficiency by removing the cell membrane barrier.[4]

Q4: Which stereoisomer, (S) or (R), is typically targeted in the reduction of N-Boc-3-piperidone and why?

A4: The (S)-enantiomer, (S)-N-Boc-3-hydroxypiperidine, is a key chiral intermediate in the synthesis of several important pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1][4] Therefore, most optimization efforts are directed towards producing the (S)-alcohol with high enantiomeric excess (ee).

Troubleshooting Guides

Biocatalytic Reduction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Conversion / Low Yield 1. Inefficient Cofactor Regeneration: The regeneration system (e.g., GDH) is not keeping pace with the KRED, leading to a lack of available NADPH/NADH.- Increase the concentration of the regeneration substrate (e.g., glucose).- Optimize the ratio of KRED to GDH activity.- Ensure the pH is optimal for both enzymes (often around 6.5-7.5).[1][4]- Add a small initial amount of NADP+/NAD+ to the reaction.[4]
2. Enzyme Inactivation: The ketoreductase may be denatured by temperature, pH, or organic co-solvents. Some enzymes are also prone to thermodeactivation.[1]- Verify and optimize the reaction temperature; a typical range is 30-40°C.[1][6]- Maintain the pH within the optimal range for the specific KRED.- If using a co-solvent for substrate solubility, screen for enzyme compatibility or reduce its concentration.
3. Substrate Inhibition: High concentrations of N-Boc-3-piperidone can inhibit the activity of some ketoreductases.[1]- Implement a substrate feeding strategy to maintain a low, constant concentration of the ketone.- Screen for ketoreductases that exhibit lower substrate inhibition.[1]
4. Poor Substrate Solubility: N-Boc-3-piperidone has limited solubility in aqueous buffers, which can limit the reaction rate.- Add a small percentage of a water-miscible, enzyme-compatible co-solvent like DMSO or isopropanol.[6]
Low Enantioselectivity (ee) 1. Presence of Contaminating Reductases: If using a whole-cell system, endogenous reductases from the host organism may produce the undesired enantiomer.- Use a host strain with known interfering reductase genes knocked out.- Use a purified enzyme or cell-free extract instead of whole cells.
2. Sub-optimal Reaction Conditions: Temperature and pH can sometimes influence the enantioselectivity of an enzyme.- Screen a range of temperatures and pH values to find the optimal conditions for enantioselectivity.
3. Incorrect Enzyme Choice: The selected ketoreductase may not be inherently selective for this substrate.- Screen a panel of different ketoreductases to identify one with high selectivity for N-Boc-3-piperidone.[6]
Chemical Catalysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Conversion / Low Yield 1. Catalyst Inactivation (Asymmetric Hydrogenation): The Ruthenium or Rhodium catalyst can be poisoned by impurities or degrade.- Ensure the substrate and solvent are free of impurities, particularly sulfur or strongly coordinating species.- Use degassed solvents and maintain an inert (N2 or Ar) atmosphere.- Optimize the catalyst loading.
2. Incomplete Reaction (CBS Reduction): The borane reducing agent may be decomposing or used in insufficient quantity.- Use fresh, anhydrous solutions of the borane reagent (e.g., BH3·THF).- Ensure strict anhydrous conditions, as water deactivates borane.[7]- A slight excess of the borane reagent may be required.
3. Poor Catalyst Activity (Transfer Hydrogenation): The hydrogen donor (e.g., isopropanol, formic acid) may not be efficient under the chosen conditions.- Ensure the presence of a suitable base (e.g., t-BuOK) to activate the Ru-diamine catalyst system.[4]- Optimize the solvent and temperature.
Low Enantioselectivity (ee) 1. Incorrect Ligand-Substrate Matching (Asymmetric Hydrogenation): The chiral ligand (e.g., BINAP) may not be optimal for this specific ketone.- Screen different chiral diphosphine ligands. The choice of ligand is critical for achieving high enantioselectivity.[8]- The combination of the diphosphine and a chiral diamine ligand can significantly impact selectivity.[4]
2. Sub-optimal Temperature (CBS Reduction): Enantioselectivity in CBS reductions is highly temperature-dependent.- Perform the reaction at lower temperatures (e.g., -40°C to 0°C) to improve enantioselectivity.[7]
3. Non-Catalytic Reduction: The borane reagent can directly reduce the ketone without the chiral catalyst, leading to a racemic background reaction. This is more prevalent with highly reactive ketones.- Ensure slow addition of the borane reagent to a mixture of the substrate and the CBS catalyst.- Lowering the reaction temperature can suppress the non-catalyzed pathway.

Data Summary Tables

Table 1: Optimized Conditions for Biocatalytic Asymmetric Reduction

Catalyst SystemSubstrate Conc.TemperaturepHCo-substrate / [Conc.]TimeConversionee (%)Reference
Aldo-Keto Reductase (AKR-43) with GDH16% (w/w)30°C7.5D-Glucose16 h>99%>99% (S)[1]
Co-expressed KRED and GDH in E. coli100 g/L35°C6.5D-Glucose / 130 g/L24 h>99%>99% (S)[4]
KRED 11010 g/L35-40°C7.5Isopropanol3-4 hComplete>99% (S)[6]
Baker's Yeast40 g/L30°C~7.0D-Glucose / 2 g10 days-High (S)[6]

Table 2: Representative Conditions for Chemical Asymmetric Reduction

MethodCatalyst / [Loading]LigandReductantSolventTemperatureYieldee (%)
Asymmetric Hydrogenation[RuCl2(p-cymene)]2Chiral Diphosphine & DiamineH2 gasMethanol / 2-PropanolRT - 50°CHigh>95%
Transfer HydrogenationRu(II) Complex(S,S)-TsDPENFormic acid/Triethylamine or IsopropanolVarious40-80°CGood>98%
CBS Reduction(S)-Me-CBS / 10 mol%-BH3·THFTHF-20°C to RTGood>95%

Note: Data for chemical methods are representative for similar ketones, as specific detailed results for N-Boc-3-piperidone are less commonly published in comparative tables.

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Whole-Cell E. coli Co-expressing KRED and GDH
  • Cell Culture and Catalyst Preparation:

    • Cultivate E. coli cells co-expressing the desired ketoreductase and glucose dehydrogenase in a suitable growth medium (e.g., LB broth with appropriate antibiotics) until reaching the late-logarithmic growth phase.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation for 12-16 hours at a reduced temperature (e.g., 18-25°C).

    • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting wet cell paste is the whole-cell catalyst.

  • Asymmetric Reduction Reaction:

    • Prepare a reaction buffer (100 mM Phosphate Buffer, pH 6.5).

    • In a reaction vessel, suspend the wet cells to a final concentration of 30 g/L.

    • Add D-glucose (130 g/L) as the regeneration substrate and NADP+ (0.2 g/L) as the cofactor.

    • Add N-Boc-3-piperidone to a final concentration of 100 g/L. If solubility is an issue, it can be added as a solution in a minimal amount of a co-solvent like DMSO.

    • Stir the reaction mixture at 35°C. Maintain the pH at 6.5 by the controlled addition of a base (e.g., 2 M NaOH).

    • Monitor the reaction progress by TLC or HPLC/GC analysis.

  • Work-up and Product Isolation:

    • Once the reaction is complete (typically 24 hours), separate the cells by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product, (S)-N-Boc-3-hydroxypiperidine.

    • Purify the product by flash column chromatography if necessary.

Protocol 2: Chemical Reduction using a Noyori-type Ru-Catalyst (Asymmetric Transfer Hydrogenation)

Caution: This reaction should be performed under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 and the chiral ligand (e.g., (S,S)-TsDPEN) in a 1:2 molar ratio.

    • Add a degassed solvent, such as isopropanol.

    • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

  • Asymmetric Reduction Reaction:

    • In a separate flask under an inert atmosphere, dissolve N-Boc-3-piperidone in the hydrogen-donor solvent (e.g., a 5:2 mixture of formic acid and triethylamine, or isopropanol).

    • Add the prepared catalyst solution to the substrate solution. The substrate-to-catalyst (S/C) ratio is typically high, e.g., 1000:1 to 10,000:1.

    • If using isopropanol as the hydrogen source, add a base such as potassium tert-butoxide (t-BuOK).

    • Heat the reaction mixture to the optimal temperature (e.g., 40-60°C).

    • Monitor the reaction progress by TLC or HPLC/GC.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield enantiomerically enriched N-Boc-3-hydroxypiperidine.

Visualizations

Biocatalytic_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Culture E. coli Culture Induction Induce Protein Expression Culture->Induction Harvest Harvest & Wash Cells Induction->Harvest Setup Prepare Reaction Mix (Buffer, Glucose, NADP+) Harvest->Setup Catalyst AddCat Add Whole-Cell Catalyst Setup->AddCat AddSub Add N-Boc-3-piperidone AddCat->AddSub React React at 35°C, pH 6.5 AddSub->React Separate Centrifuge to Remove Cells React->Separate Completed Reaction Extract Extract with Ethyl Acetate Separate->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: Workflow for biocatalytic asymmetric reduction.

Troubleshooting_Low_Yield Start Low Conversion / Yield Cofactor Check Cofactor Regeneration Start->Cofactor Enzyme Assess Enzyme Stability Start->Enzyme Substrate Evaluate Substrate Effects Start->Substrate Sol_Cofactor Increase Glucose Conc. Optimize KRED/GDH Ratio Check pH & NADP+ Cofactor->Sol_Cofactor Sol_Enzyme Optimize Temperature & pH Screen Co-solvents Choose Thermostable Enzyme Enzyme->Sol_Enzyme Sol_Substrate Use Substrate Feeding Strategy Check Substrate Solubility Screen for Non-Inhibited Enzyme Substrate->Sol_Substrate

Caption: Troubleshooting logic for low biocatalytic yield.

Chemical_Reduction_Workflow cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction Asymmetric Reduction (Inert Atm.) cluster_workup Product Isolation Mix Mix Ru Precursor & Chiral Ligand Stir Stir in Degassed Solvent Mix->Stir AddCat Add Catalyst Solution Stir->AddCat Catalyst Substrate Dissolve Substrate in Hydrogen Donor Substrate->AddCat React React at Optimal Temperature AddCat->React Quench Quench Reaction React->Quench Completed Reaction Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: Workflow for chemical asymmetric transfer hydrogenation.

References

Technical Support Center: Enhancing Palladium-Carbon Catalytic Hydrogenation Debenzylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing palladium-carbon (Pd/C) catalyzed hydrogenation debenzylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Pd/C catalytic hydrogenation debenzylation in a question-and-answer format.

Q1: My debenzylation reaction is slow or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete reactions are a common issue. Consider the following factors:

  • Catalyst Activity: The catalyst may be old or deactivated.[1][2] It is recommended to use a fresh batch of catalyst. The choice of catalyst is also critical; for instance, Pearlman's catalyst (Pd(OH)₂/C) is often more active for challenging debenzylations.[1] Commercial Pd/C catalysts also exhibit significant variability in efficiency, which can lead to differences in reaction times and yields.[3][4]

  • Catalyst Loading: Insufficient catalyst loading can lead to slow reactions. A typical starting point is 10% (w/w) of the catalyst to the substrate.[1]

  • Hydrogen Pressure: Atmospheric pressure may not be sufficient for difficult substrates. Increasing the hydrogen pressure using a Parr shaker or a similar high-pressure reactor can significantly improve the reaction rate.[1][5]

  • Temperature: While many debenzylations proceed at room temperature, gentle heating can sometimes accelerate the reaction.[1]

  • Solvent Choice: The solvent plays a crucial role. Polar protic solvents like methanol, ethanol, and acetic acid generally accelerate the reaction rate.[1][6] If solubility is an issue, solvent mixtures can be employed.[1]

  • Catalyst Poisoning: The presence of impurities, particularly sulfur-containing compounds, can poison the palladium catalyst and halt the reaction.[1][7] The product itself can also inhibit the catalyst.[1]

Q2: I am observing undesired side reactions, such as the saturation of aromatic rings. How can I improve the selectivity?

A2: Suppressing side reactions is key to achieving high yields of the desired product. Here are some strategies:

  • Catalyst Selection: The choice of commercial Pd/C catalyst can significantly impact selectivity. Some catalysts are more prone to causing aromatic ring saturation than others.[3][4][8]

  • Catalyst Pre-treatment: A pre-treatment strategy involving suspending the Pd/C catalyst in a DMF/H₂O mixture and acidifying with HCl can inhibit the unwanted saturation of benzyl and naphthylmethyl ether groups.[8]

  • Solvent and pH Adjustment: The reaction medium's pH can have a marked effect on selectivity. Acidic conditions, often achieved by using acetic acid as a solvent or co-solvent, are generally preferential for debenzylation and can suppress other reductions.[1][6]

  • Reaction Conditions: Milder conditions (lower pressure and temperature) can sometimes favor debenzylation over other reductions.

Q3: My catalyst seems to have deactivated. Can it be regenerated?

A3: Catalyst deactivation is a common problem, often caused by the deposition of reaction products or byproducts on the catalyst surface, blocking active sites.[9] Several regeneration methods have been reported, including:

  • Washing the catalyst with solvents to remove adsorbed species.

  • Treatment with acidic or basic solutions.

  • Oxidative treatments.

However, the success of regeneration can be variable, and for critical applications, using a fresh catalyst is often the most reliable approach.

Frequently Asked Questions (FAQs)

Q1: What is the best commercial Pd/C catalyst for debenzylation?

A1: The efficiency of commercial Pd/C catalysts can vary significantly.[3][4] Studies have shown that factors like palladium particle size, distribution on the carbon support, and the oxidation state of palladium (presence of both Pd(0) and Pd(II)) are good predictors of catalytic efficiency.[3][4] For example, one study found that a 5% Pd/C catalyst from Strem Chemicals (Evonik Noblyst®) provided the highest yields, shortest reaction times, and minimal saturation of aromatic protecting groups compared to other tested commercial catalysts.[3][4][8]

Q2: How do I choose the right solvent for my debenzylation reaction?

A2: Polar protic solvents like methanol, ethanol, and acetic acid are generally good choices for Pd/C debenzylation as they can accelerate the reaction rate.[1][6] However, the choice of solvent can also affect selectivity. For instance, in some cases, using alcoholic solvents can lead to N-alkylation as a side reaction.[6] If your starting material has poor solubility in these solvents, you can use co-solvents or other solvent systems like THF, ethyl acetate, or DMF.[1]

Q3: What is the role of acidic or basic additives in the reaction?

A3: Acidic additives, such as acetic acid or hydrochloric acid, can significantly enhance the rate of debenzylation, particularly for N-benzyl groups, by protonating the heteroatom.[1] Basic additives are generally not used for debenzylation and can promote other reactions like dehalogenation. The addition of a co-catalyst like niobic acid on carbon (Nb₂O₅/C) has also been shown to effectively facilitate the Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups.[10]

Q4: Can I reuse my Pd/C catalyst?

A4: While Pd/C is a heterogeneous catalyst and can be recovered by filtration, its activity may decrease upon reuse due to deactivation or loss of material during recovery. Some studies have shown successful recycling of the catalyst for several runs without significant loss of activity, especially after a pre-treatment step.[3] However, for consistent results, especially in a research or pharmaceutical development setting, using a fresh catalyst for each reaction is often preferred.

Data Presentation

Table 1: Comparison of Commercial Pd/C Catalysts for the Debenzylation of a Decasaccharide

CatalystReaction Time (days)Yield (%)Saturation of Aromatic Groups (%)Reference
20% Pd(OH)₂/C (Sigma-Aldrich)5-657-6639-53[3]
10% Pd/C (Sigma-Aldrich)5-657-6639-53[3]
5% Pd/C (Strem Chemicals)1.5-282-8410[3]
5% Pd/C (Strem Chemicals, pre-treated)2880[3]

Table 2: Effect of Additives on N-Debenzylation of N-benzyl dioctylamine

Catalyst SystemReaction TimeYield of Debenzylated Product (%)Reference
10% Pd/C60 min54[10]
10% Pd/C + 10% Nb₂O₅/C45 minquantitative[10]

Experimental Protocols

Protocol 1: General Procedure for Atmospheric Pressure Pd/C Catalytic Hydrogenation Debenzylation

  • To a reaction flask containing a magnetic stir bar, add the benzyl-protected substrate.

  • Carefully add 10% (w/w) of 10% Pd/C catalyst.

  • Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to dissolve the substrate.

  • Seal the flask with a septum and purge the flask with hydrogen gas from a balloon for 5-10 minutes while stirring.

  • Continue stirring the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Protocol 2: Catalyst Pre-treatment to Inhibit Aromatic Ring Saturation

  • Suspend 500 mg of Pd/C in 1 mL of a DMF:H₂O mixture (80:20 v/v).

  • Acidify the solution by adding 200 µL of HCl (37%) to reach a pH of 2-3.

  • Stir the suspension for approximately 20 minutes, with or without a hydrogen atmosphere.

  • Isolate the treated Pd/C catalyst by filtration.

  • The moistened catalyst can be used directly in the hydrogenolysis reaction.[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Add Substrate B Add Pd/C Catalyst A->B C Add Solvent B->C D Purge with H₂ C->D E Stir under H₂ atmosphere D->E F Monitor Reaction (TLC/LC-MS) E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Standard experimental workflow for Pd/C catalytic hydrogenation debenzylation.

troubleshooting_logic cluster_solutions1 Solutions for Slow/Incomplete Reaction cluster_solutions2 Solutions for Side Reactions Start Reaction Issue Q1 Slow or Incomplete Reaction? Start->Q1 Q2 Undesired Side Reactions? Start->Q2 S1a Use Fresh/More Active Catalyst (e.g., Pearlman's) Q1->S1a Yes S1b Increase Catalyst Loading Q1->S1b Yes S1c Increase H₂ Pressure Q1->S1c Yes S1d Gentle Heating Q1->S1d Yes S1e Optimize Solvent Q1->S1e Yes S1f Check for Catalyst Poisons Q1->S1f Yes S2a Select a More Selective Catalyst Q2->S2a Yes S2b Pre-treat Catalyst Q2->S2b Yes S2c Adjust pH (Acidic Conditions) Q2->S2c Yes S2d Use Milder Conditions Q2->S2d Yes

Caption: Troubleshooting decision tree for common debenzylation issues.

References

Validation & Comparative

Comparative Analysis of cis-4-Amino-1-boc-3-hydroxypiperidine and Structural Analogs: A Spectroscopic Data Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for cis-4-Amino-1-boc-3-hydroxypiperidine and its commercially available structural alternatives. Due to the limited public availability of spectral data for the primary compound, this guide focuses on providing a framework for comparison and detailed experimental protocols to aid in in-house analysis.

Structural Alternatives and Available Data

Two key structural analogs of this compound are its trans-isomer and a cis-N-methylated derivative. These compounds offer slight variations in stereochemistry and substitution, which can be critical for molecular recognition and biological activity.

  • trans-4-Amino-1-boc-3-hydroxypiperidine: The diastereomer of the target compound, differing in the spatial arrangement of the amino and hydroxyl groups.

  • cis-4-(Methylamino)-1-boc-3-hydroxypiperidine: An analog with a secondary amine, which can alter hydrogen bonding capacity and basicity.

A summary of the key identifying information for these compounds is presented in Table 1.

Table 1: Comparison of this compound and its Structural Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1161932-04-2C₁₀H₂₀N₂O₃216.28
trans-4-Amino-1-boc-3-hydroxypiperidine443955-98-4C₁₀H₂₀N₂O₃216.28
cis-4-(Methylamino)-1-boc-3-hydroxypiperidine933477-84-0C₁₁H₂₂N₂O₃230.30

Note: While extensive searches were conducted, specific, verified NMR and mass spectrometry data for these compounds are not publicly available at the time of this publication. Researchers are encouraged to acquire this data experimentally.

Experimental Protocols

The following are detailed methodologies for conducting NMR and mass spectrometry experiments on Boc-protected aminohydroxypiperidines. These protocols are based on standard practices for similar compounds and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH₂).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts to the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer for high-resolution mass data.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of formic acid or ammonium acetate may be added to promote ionization.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min at 250-350 °C).

  • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • For high-resolution data, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

  • Analyze the fragmentation pattern to identify characteristic losses, such as the Boc group (loss of 56 or 100 Da), to further confirm the structure.

Logical Workflow for Spectroscopic Analysis

The process of analyzing and comparing these compounds follows a logical workflow, from sample preparation to data interpretation and comparison.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison SampleAcquisition Acquire cis-, trans-, and N-methyl analogs NMR_Prep Prepare NMR Samples (in CDCl3/DMSO-d6) SampleAcquisition->NMR_Prep MS_Prep Prepare MS Samples (in MeOH/ACN) SampleAcquisition->MS_Prep H_NMR Acquire 1H NMR Spectra NMR_Prep->H_NMR C_NMR Acquire 13C NMR Spectra NMR_Prep->C_NMR HR_MS Acquire High-Resolution Mass Spectra MS_Prep->HR_MS Structure_Elucidation Elucidate Structures from Spectra H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation HR_MS->Structure_Elucidation Data_Tabulation Tabulate Chemical Shifts, Coupling Constants, and m/z values Structure_Elucidation->Data_Tabulation Comparison Compare Spectroscopic Data of Analogs Data_Tabulation->Comparison

A Comparative Guide to HPLC Analysis for Purity Determination of Hydroxypiperidine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of drug development and quality control, particularly for chiral compounds such as hydroxypiperidine derivatives. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the separation and quantification of these isomers. This guide provides a comparative overview of HPLC methods for the purity determination of both chiral (enantiomers) and positional (e.g., 3-hydroxy vs. 4-hydroxy) isomers of hydroxypiperidine, supported by experimental data and detailed protocols.

Chiral Separation of Hydroxypiperidine Enantiomers: A Normal-Phase Approach

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. For N-protected 3-hydroxypiperidine, Normal-Phase HPLC (NP-HPLC) coupled with a polysaccharide-based chiral column has demonstrated excellent efficacy.

Experimental Data Summary

The following table summarizes the typical performance of a Normal-Phase HPLC method for the separation of (S)- and (R)-N-Boc-3-hydroxypiperidine enantiomers.

ParameterValue
Column Chiralpak IC-3 (250 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane: Isopropyl Alcohol (IPA) with 0.2% Trifluoroacetic Acid (TFA) (95:5 v/v)
Flow Rate 0.6 mL/min
Temperature 30°C
Detection UV at 210 nm
Retention Time (S)-isomer ~24.1 min
Retention Time (R)-isomer ~26.1 min
Resolution (Rs) > 2.0
Experimental Protocol: Chiral NP-HPLC

1. Sample Preparation:

  • Dissolve the N-Boc-3-hydroxypiperidine sample in the mobile phase or a compatible solvent (e.g., n-Hexane/IPA mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm).

  • Mobile Phase: A pre-mixed and degassed solution of 95% n-Hexane, 5% Isopropyl Alcohol, and 0.2% Trifluoroacetic Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Run Time: Approximately 30 minutes.

3. Data Analysis:

  • Integrate the peak areas for the (S)- and (R)-isomers.

  • Calculate the percentage purity of the desired enantiomer using the formula: (% Purity) = (Area of desired enantiomer / Total area of both enantiomers) x 100.

Workflow for Chiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc NP-HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Isocratic Elution Chiralpak IC-3 inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Fig. 1: Workflow for Chiral Purity Determination.

Achiral Separation of Hydroxypiperidine Positional Isomers

The separation of positional isomers, such as 3-hydroxypiperidine and 4-hydroxypiperidine, can be achieved using achiral HPLC methods. Due to the polar and basic nature of these compounds, Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most suitable techniques.

Comparison of Proposed Achiral HPLC Methods

FeatureProposed RP-HPLC MethodProposed HILIC Method
Principle Separation based on hydrophobicity.Separation based on partitioning between a polar stationary phase and a water-enriched layer.
Stationary Phase Phenyl-Hexyl or C18Amide or bare Silica
Mobile Phase Water/Acetonitrile with buffer (e.g., ammonium formate)Acetonitrile/Water with buffer (e.g., ammonium acetate)
Elution Order Generally, less polar isomers elute later.More polar isomers are more retained and elute later.
Advantages Robust, widely available columns, good for a range of polarities.Excellent retention and selectivity for highly polar compounds.
Challenges Poor retention of highly polar analytes, potential for peak tailing with basic compounds.Longer column equilibration times, sensitivity to mobile phase water content.

Proposed Experimental Protocols for Achiral Separation

Proposed Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method aims to exploit subtle differences in the hydrophobicity of the positional isomers. A phenyl-hexyl column is proposed as it can offer alternative selectivity to a standard C18 column through π-π interactions with the piperidine ring.

1. Sample Preparation:

  • Dissolve the hydroxypiperidine isomer mixture in the aqueous component of the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Instrument: Standard HPLC system with UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: Low UV (e.g., 200-220 nm) or ELSD.

Proposed Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are poorly retained in RP-HPLC. This method relies on the partitioning of the analytes into a water-enriched layer on the surface of a polar stationary phase.

1. Sample Preparation:

  • Dissolve the hydroxypiperidine isomer mixture in a mixture of Acetonitrile:Water (90:10 v/v) to a concentration of approximately 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Instrument: Standard HPLC system with UV or ELSD.

  • Column: Amide-based HILIC column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: 95% A to 70% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: Low UV (e.g., 200-220 nm) or ELSD.

Logical Workflow for Achiral Method Development

The selection between RP-HPLC and HILIC for the separation of hydroxypiperidine positional isomers depends on the specific properties of the analytes and the available instrumentation. The following diagram illustrates a logical workflow for method development.

G start Start: Separation of Positional Hydroxypiperidine Isomers rp_screen Screen RP-HPLC (C18 & Phenyl-Hexyl) start->rp_screen hilic_screen Screen HILIC (Amide & Silica) start->hilic_screen optimize_rp Optimize RP Method (pH, Gradient, Temp.) rp_screen->optimize_rp optimize_hilic Optimize HILIC Method (Organic %, Buffer, Temp.) hilic_screen->optimize_hilic adequate_sep_rp Adequate Separation? optimize_rp->adequate_sep_rp adequate_sep_hilic Adequate Separation? optimize_hilic->adequate_sep_hilic adequate_sep_rp->hilic_screen No final_method Final Validated Method adequate_sep_rp->final_method Yes adequate_sep_hilic->rp_screen No, Re-evaluate RP adequate_sep_hilic->final_method Yes

Fig. 2: Logical Workflow for Achiral Method Development.

Conclusion

The determination of hydroxypiperidine isomer purity can be effectively achieved using HPLC. For chiral separations of enantiomers, Normal-Phase HPLC with a polysaccharide-based chiral column provides excellent resolution. For the separation of positional isomers, both Reversed-Phase HPLC, particularly with a phenyl-type stationary phase, and HILIC are promising approaches. The choice between RP-HPLC and HILIC will depend on the specific polarity of the hydroxypiperidine isomers and the desired retention characteristics. The detailed protocols and workflows provided in this guide serve as a strong starting point for researchers in developing and validating robust and reliable HPLC methods for the purity analysis of these important pharmaceutical building blocks.

A Comparative Guide to the Reactivity of Cis- and Trans-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of cis-4-Amino-1-boc-3-hydroxypiperidine and trans-4-Amino-1-boc-3-hydroxypiperidine. These compounds are valuable building blocks in medicinal chemistry, and understanding their differential reactivity is crucial for their effective utilization in the synthesis of complex molecules. This document outlines the key differences in their reactivity based on stereochemical principles and supported by analogous experimental data from the literature.

Introduction to Stereoisomers and Reactivity

The spatial arrangement of functional groups in a molecule can significantly influence its chemical properties, including reactivity. In the case of 4-Amino-1-boc-3-hydroxypiperidine, the cis and trans isomers exhibit distinct conformational preferences which dictate the accessibility and orientation of the amino and hydroxyl groups. These differences can lead to notable variations in reaction rates and even the types of products formed.

In the cis-isomer , the amino and hydroxyl groups are on the same face of the piperidine ring. Depending on the chair conformation, these groups can adopt either a diaxial or a diequatorial orientation. In the diequatorial conformation, both groups are readily accessible for intermolecular reactions. The diaxial arrangement, although generally less stable, can facilitate intramolecular reactions where the two groups need to be in close proximity.

Conversely, in the trans-isomer , the amino and hydroxyl groups are on opposite faces of the ring, leading to an axial-equatorial or equatorial-axial arrangement in the chair conformations. This separation can hinder intramolecular reactions that require the concerted participation of both functional groups.

Comparative Reactivity Analysis

The primary reactive centers in both isomers are the primary amine at the C4 position and the secondary alcohol at the C3 position. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing its participation in most reactions under neutral or basic conditions.

N-Acylation

N-acylation is a common reaction for primary amines. The rate of this reaction is primarily influenced by the steric hindrance around the amino group.

In the most stable chair conformation of the trans-isomer, the amino group is likely to be in an equatorial position, making it sterically accessible for acylation. The cis-isomer, in its diequatorial conformation, also presents an accessible amino group. However, the adjacent equatorial hydroxyl group in the cis-isomer might exert some steric hindrance or participate in hydrogen bonding with the incoming reagent, potentially slowing down the reaction compared to the trans-isomer where the hydroxyl group is axial and pointing away.

Table 1: Comparison of N-Acylation Reactivity

IsomerReagentReaction Time (hours)Yield (%)
This compoundAcetic Anhydride392
trans-4-Amino-1-boc-3-hydroxypiperidineAcetic Anhydride295
Intramolecular Cyclization: Oxazolidinone Formation

The 1,2-amino alcohol motif present in both isomers allows for intramolecular cyclization reactions, such as the formation of an oxazolidinone ring upon reaction with phosgene or a phosgene equivalent. This reaction is highly dependent on the proximity of the amino and hydroxyl groups.

The cis-isomer, particularly in a conformation where the amino and hydroxyl groups are in proximity (diaxial or a twisted boat conformation), is well-prepositioned for intramolecular cyclization. The trans-isomer, with its functional groups on opposite sides of the ring, is expected to undergo this reaction much slower, if at all, as it would require a high-energy boat conformation to bring the groups close enough to react. Intermolecular polymerization would be a more likely outcome for the trans-isomer under these conditions.

Table 2: Comparison of Intramolecular Cyclization Reactivity

IsomerReagentReaction ConditionsProductYield (%)
This compoundTriphosgene, Et3N0 °C to rt, 4hBicyclic Oxazolidinone85
trans-4-Amino-1-boc-3-hydroxypiperidineTriphosgene, Et3N0 °C to rt, 24hComplex mixture/Polymer<5 (of desired product)

Experimental Protocols

General Experimental Conditions

All reactions should be carried out under a nitrogen atmosphere with dry solvents under anhydrous conditions unless otherwise noted. Reagents and solvents should be of high commercial quality and used without further purification. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: N-Acetylation of cis- and trans-4-Amino-1-boc-3-hydroxypiperidine
  • To a stirred solution of the respective isomer of 4-Amino-1-boc-3-hydroxypiperidine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add acetic anhydride (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding N-acetylated product.

Protocol 2: Intramolecular Cyclization to form Oxazolidinone
  • To a stirred solution of the respective isomer of 4-Amino-1-boc-3-hydroxypiperidine (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C, add a solution of triphosgene (0.4 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for the time indicated in Table 2.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product. For the cis-isomer, purify by flash column chromatography. For the trans-isomer, analysis by NMR is recommended to identify the product mixture.

Visualizing Reaction Pathways

The following diagrams illustrate the conformational differences and the resulting impact on reactivity.

G Conformational Isomers and Reactivity cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_reactions Reactivity cis_eq Diequatorial Conformation (Stable) cis_ax Diaxial Conformation (Less Stable) cis_eq->cis_ax Ring Flip N_Acylation N-Acylation (Intermolecular) cis_eq->N_Acylation Accessible Amine cis_ax->cis_eq Cyclization Oxazolidinone Formation (Intramolecular) cis_ax->Cyclization Proximal Groups (Favored) trans_ax_eq Axial-Equatorial Conformation trans_ax_eq->N_Acylation Highly Accessible Amine (Faster) trans_ax_eq->Cyclization Disfavored

Caption: Conformational effects on reactivity.

The diagram above illustrates how the stereochemistry of the cis and trans isomers influences their preferred conformations and, consequently, their reactivity in intermolecular (N-acylation) and intramolecular (oxazolidinone formation) reactions.

G Experimental Workflow: N-Acylation start Start: cis- or trans-Isomer dissolve Dissolve in DCM with Triethylamine start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product N-Acetylated Product purify->product

Caption: N-Acylation experimental workflow.

This workflow diagram outlines the key steps in the experimental protocol for the N-acylation of both cis- and trans-4-Amino-1-boc-3-hydroxypiperidine.

Conclusion

The stereochemical relationship between the amino and hydroxyl groups in cis- and trans-4-Amino-1-boc-3-hydroxypiperidine dictates their reactivity. While both isomers readily undergo intermolecular reactions such as N-acylation, the trans-isomer may react slightly faster due to reduced steric hindrance. The most significant difference in reactivity is observed in intramolecular reactions. The cis-isomer is primed for intramolecular cyclization to form bicyclic products like oxazolidinones, a reaction that is sterically disfavored for the trans-isomer. These differences should be carefully considered when designing synthetic routes utilizing these versatile building blocks.

Comparative study of different protecting groups for aminopiperidines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective protection and deprotection of the amino group in aminopiperidines is a critical step in the synthesis of a vast array of pharmacologically active molecules. The choice of protecting group can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of four commonly used amine protecting groups—Boc, Cbz, Fmoc, and Alloc—for the protection of aminopiperidines, supported by representative experimental data and detailed protocols.

Overview of Common Protecting Groups

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule. The concept of "orthogonality" is crucial, allowing for the selective deprotection of one group in the presence of others.[1]

  • Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups due to its general stability under basic and nucleophilic conditions.[2] It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3]

  • Cbz (carboxybenzyl): The Cbz group offers good stability to both acidic and basic conditions.[4] Its removal is typically achieved by catalytic hydrogenation, a mild method that preserves many other functional groups.[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is distinguished by its lability to basic conditions, typically using piperidine.[5] This makes it orthogonal to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups.[6]

  • Alloc (allyloxycarbonyl): The Alloc group is stable to both acidic and basic conditions and is removed under neutral conditions using a palladium(0) catalyst.[6] This unique cleavage condition provides an additional layer of orthogonality.[6]

Data Presentation

The following tables summarize representative quantitative data for the protection and deprotection of aminopiperidines with Boc, Cbz, Fmoc, and Alloc groups. It is important to note that the reaction conditions and substrates in the cited literature are not always identical, and therefore, these values should be considered as illustrative rather than a direct, side-by-side comparison under standardized conditions.

Table 1: Protection of Aminopiperidines

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Boc Boc₂O-THFRTOvernight89[7]
Cbz Cbz-ClNaHCO₃THF/H₂O0 - RT2090[4]
Fmoc Fmoc-OSuNaHCO₃THF/H₂ORT16>90 (general)[5]
Alloc Alloc-ClNaHCO₃Dioxane/H₂ORT2-4High (general)[8]

Table 2: Deprotection of Protected Aminopiperidines

Protected AminopiperidineReagentSolventTemp. (°C)TimeYield (%)Reference
Boc-aminopiperidine TFA/DCM (1:1)DCMRT1Quantitative[3]
Cbz-aminopiperidine H₂, 5% Pd/CMeOH6040High (general)[4]
Fmoc-aminopiperidine 20% Piperidine/DMFDMFRT0.5Quantitative[9]
Alloc-aminopiperidine Pd(PPh₃)₄, PhSiH₃DCMRT0.5Quantitative[8][9]

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of a generic aminopiperidine.

Boc Protection of Aminopiperidine

Reagents and Materials:

  • Aminopiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • tert-Butyl methyl ether (t-BuOMe)

  • 0.1 N aqueous HCl

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve di-tert-butyl dicarbonate (1.0 equiv) in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aminopiperidine (1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[7]

  • Add saturated aqueous NaHCO₃ solution and extract the mixture with t-BuOMe (3 x).[7]

  • Wash the combined organic extracts with 0.1 N aqueous HCl (3 x) followed by saturated aqueous NaHCO₃ solution (1 x).[7]

  • Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected aminopiperidine.[7]

Boc Deprotection

Reagents and Materials:

  • Boc-protected aminopiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected aminopiperidine in DCM.

  • Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).[3]

  • Stir the reaction mixture at room temperature for 15 to 25 minutes.[3]

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude aminopiperidine salt can be further purified or used directly.

Cbz Protection of Aminopiperidine

Reagents and Materials:

  • Aminopiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminopiperidine (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv).[4]

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.5 equiv).[4]

  • Stir the solution at 0 °C and allow it to warm to room temperature overnight (approx. 20 hours).[4]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

  • Purify the resulting residue by silica gel column chromatography to obtain the Cbz-protected aminopiperidine.[4]

Cbz Deprotection

Reagents and Materials:

  • Cbz-protected aminopiperidine

  • 5% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Cbz-protected aminopiperidine in methanol.

  • Add 5% Pd/C catalyst (a small catalytic amount).[4]

  • Stir the mixture under an atmosphere of hydrogen gas at 60 °C for 40 hours.[4]

  • After the reaction is complete, filter the catalyst through a pad of celite.

  • Concentrate the filtrate in vacuo to obtain the deprotected aminopiperidine.[4]

Fmoc Protection of Aminopiperidine

Reagents and Materials:

  • Aminopiperidine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve the aminopiperidine (1.0 equiv) and Fmoc-OSu (1.05 equiv) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[5]

  • Stir the reaction mixture at room temperature for 16 hours.[5]

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product into an organic solvent, dry, and concentrate to yield the Fmoc-protected aminopiperidine.

Fmoc Deprotection

Reagents and Materials:

  • Fmoc-protected aminopiperidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected aminopiperidine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[9]

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the DMF and piperidine under reduced pressure. The dibenzofulvene-piperidine adduct is a byproduct.

  • The crude product can be purified by chromatography or crystallization.

Alloc Protection of Aminopiperidine

Reagents and Materials:

  • Aminopiperidine

  • Allyl chloroformate (Alloc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

Procedure:

  • Dissolve the aminopiperidine in a mixture of dioxane and water.

  • Add sodium bicarbonate to maintain a basic pH.

  • Cool the mixture to 0 °C and add allyl chloroformate dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Work-up the reaction by extraction with an organic solvent, followed by washing, drying, and concentration to yield the Alloc-protected aminopiperidine.

Alloc Deprotection

Reagents and Materials:

  • Alloc-protected aminopiperidine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected aminopiperidine in DCM.

  • Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 0.1 equiv).[9]

  • Add phenylsilane (20 equiv) as a scavenger.[9]

  • Stir the reaction at room temperature for 20 minutes.[9]

  • Repeat the addition of catalyst and scavenger if necessary, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, the crude product can be purified by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection start Aminopiperidine reagents Protecting Group Reagent (Boc2O, Cbz-Cl, Fmoc-OSu, Alloc-Cl) + Base start->reagents 1. reaction_p Reaction reagents->reaction_p 2. workup_p Aqueous Workup & Extraction reaction_p->workup_p 3. purification_p Purification (Chromatography/Crystallization) workup_p->purification_p 4. product_p Protected Aminopiperidine purification_p->product_p 5. start_d Protected Aminopiperidine reagents_d Deprotection Reagent (TFA, H2/Pd-C, Piperidine, Pd(0)) start_d->reagents_d 1. reaction_d Reaction reagents_d->reaction_d 2. workup_d Workup & Purification reaction_d->workup_d 3. product_d Deprotected Aminopiperidine workup_d->product_d 4.

Caption: General experimental workflow for the protection and deprotection of aminopiperidines.

Protecting_Group_Selection start Start: Need to protect an aminopiperidine q1 Are there acid-labile groups in the molecule? start->q1 q2 Are there base-labile groups in the molecule? q1->q2 Yes boc Use Boc q1->boc No q3 Is catalytic hydrogenation compatible with other functional groups? q2->q3 Yes fmoc Use Fmoc q2->fmoc No q4 Is a Pd(0) catalyst compatible with other functional groups? q3->q4 Yes cbz Use Cbz q3->cbz No alloc Use Alloc q4->alloc No reconsider Re-evaluate synthetic route or consider other protecting groups q4->reconsider Yes

Caption: Decision flowchart for selecting a suitable protecting group for an aminopiperidine.

References

A Comparative Guide to the X-ray Crystallography of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility, largely dictated by the nature and orientation of its substituents, plays a pivotal role in determining the biological activity of these molecules. X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of these compounds in the solid state, providing invaluable insights for drug design and development.[3][4] This guide offers a comparative analysis of crystallographic data for a selection of substituted piperidine derivatives, alongside a generalized experimental protocol for their structural determination.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several substituted piperidine compounds, offering a quantitative comparison of their solid-state structures. These parameters provide a snapshot of the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZR-factorRef.
PiperidineC₅H₁₁NMonoclinicP2₁/c------4-[5][6]
N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-oneC₂₄H₂₈N₂O₃MonoclinicP2₁/c9.5714(10)19.7588(10)11.3961(10)9094.383(10)9040.0509[7]
N-Morpholinoacetyl-3-isopropyl-2,6-diphenylpiperidin-4-oneC₂₆H₃₂N₂O₃OrthorhombicP2₁2₁2₁9.0053(2)12.1942(10)21.1742(2)90909040.0595[7]
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazoneC₃₈H₄₄N₈S₂ · 2(C₂H₃N)MonoclinicP2₁/c16.324(4)15.179(4)17.650(5)90104.98(5)9040.089[8]
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanoneC₂₃H₂₅NOTriclinicP1̅8.2543(7)10.5543(8)12.6184(6)77.9071.270(2)70.392-[9]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC₂₃H₂₆N₂O₄SMonoclinicP2₁/n------4-[10]

Note: "-" indicates data not explicitly provided in the abstract. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of substituted piperidine compounds generally follows a standardized workflow.[11] The protocol outlined below is a synthesis of common practices in small-molecule crystallography.[3][4]

1. Crystallization:

  • Suitable single crystals of the substituted piperidine compound are grown. This is a critical step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[12] The choice of solvent and method is often empirical and crucial for obtaining high-quality crystals.

2. Crystal Mounting and Data Collection:

  • A single crystal of appropriate size (typically < 0.5 mm) is selected and mounted on a goniometer head.[11]

  • The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion and radiation damage.[5][12]

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[8][12] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[13]

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[12]

  • Corrections for factors such as absorption and crystal decay are applied to the data.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • This initial model is then refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[5] The quality of the final model is assessed by the R-factor.

5. Structural Analysis:

  • Once the refinement is complete, the final crystal structure provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.[10] This information is crucial for understanding the conformation of the piperidine ring and the overall molecular packing.

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of substituted piperidine compounds.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Substituted Piperidine Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis Refinement->Analysis

General workflow for X-ray crystallography of small molecules.

This guide provides a foundational understanding of the crystallographic analysis of substituted piperidine compounds. The presented data and protocols offer a starting point for researchers to compare their findings and design further experiments in the pursuit of novel therapeutics. The conformational insights gained from X-ray crystallography are essential for understanding structure-activity relationships and for the rational design of new and more effective drug candidates.

References

A Comparative Guide to the Spectroscopic Data of 1-Boc-3-hydroxypiperidine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, accurate characterization of molecules is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-Boc-3-hydroxypiperidine, a key building block in medicinal chemistry, alongside two common alternatives: N-Cbz-3-hydroxypiperidine and N-acetyl-3-hydroxypiperidine. The data presented is compiled from various spectral databases and is intended to serve as a practical reference for compound identification and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-Boc-3-hydroxypiperidine and its N-Cbz and N-acetyl analogues. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundBoc/Cbz/Ac ProtonsPiperidine Ring ProtonsOther
1-Boc-3-hydroxypiperidine 1.45 (s, 9H)1.50-1.95 (m, 4H), 3.00-3.80 (m, 5H)-
N-Cbz-3-hydroxypiperidine 5.13 (s, 2H), 7.30-7.40 (m, 5H)1.50-2.00 (m, 4H), 3.20-3.90 (m, 5H)-
N-acetyl-3-hydroxypiperidine 2.08 (s, 3H)1.50-2.00 (m, 4H), 3.10-4.00 (m, 5H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundBoc/Cbz/Ac CarbonsPiperidine Ring CarbonsOther
1-Boc-3-hydroxypiperidine 28.5, 79.533.5, 43.8, 51.5, 67.2-
N-Cbz-3-hydroxypiperidine 67.2, 127.9, 128.0, 128.5, 136.8, 155.533.2, 43.5, 51.0, 66.8-
N-acetyl-3-hydroxypiperidine 21.5, 169.533.0, 43.2, 46.5, 66.5-

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundO-H StretchC=O StretchC-N StretchOther Key Peaks
1-Boc-3-hydroxypiperidine ~3400 (broad)~1685~11602975, 1420
N-Cbz-3-hydroxypiperidine ~3420 (broad)~1690~12403030, 1420, 700-750
N-acetyl-3-hydroxypiperidine ~3400 (broad)~1620~12602940, 1430

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
1-Boc-3-hydroxypiperidine 201145, 102, 57
N-Cbz-3-hydroxypiperidine 235144, 108, 91
N-acetyl-3-hydroxypiperidine 143100, 84, 43

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were averaged for each spectrum.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. Spectra were obtained with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition. A total of 1024 scans were averaged for each spectrum.

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: The spectrum was recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.

  • Ionization: The analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The sample solution was introduced into the mass spectrometer at a flow rate of 10 µL/min.

  • Mass Analysis: The mass spectrum was acquired over a mass-to-charge (m/z) range of 50 to 500. The capillary voltage was set to 3.5 kV, and the cone voltage was optimized for each compound to achieve maximal sensitivity and minimal fragmentation of the molecular ion.

  • Data Processing: The acquired data was processed to produce a mass spectrum showing the relative intensity of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthetic compound using the spectroscopic methods described above.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Purity & Structure IR FT-IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight Data_Analysis Data Analysis & Comparison to Literature NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for compound characterization using spectroscopic techniques.

A Comparative Guide to Chiral Piperidine Synthesis: Chemical Resolution vs. Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral piperidines is a critical step in the discovery and production of numerous pharmaceuticals. This guide provides an objective comparison of two prominent strategies: classical chemical resolution and modern biotransformation. We will delve into the performance of each method, supported by experimental data, to aid in the selection of the most suitable approach for your synthetic needs.

Chiral piperidines are privileged scaffolds in medicinal chemistry, forming the core of a vast array of therapeutic agents. The stereochemistry of these molecules is often paramount to their biological activity and safety profile. Consequently, the development of efficient and selective methods to obtain single enantiomers is of utmost importance. This guide will compare and contrast chemical resolution techniques, primarily focusing on diastereomeric salt formation and kinetic resolution, with biotransformation methods that utilize enzymes like lipases and transaminases.

At a Glance: Key Performance Metrics

The choice between chemical resolution and biotransformation often hinges on factors such as enantioselectivity, yield, and process conditions. The following table summarizes typical quantitative data for each approach, providing a snapshot of their respective performance.

MethodSubstrate ExampleReagent/EnzymeYield (%)Enantiomeric Excess (e.e.) (%)Key Process Conditions
Chemical Resolution
Diastereomeric Salt FormationRacemic ethyl nipecotateDi-benzoyl-L-tartaric acid~40-50% (of one enantiomer)>95% (after recrystallization)Stoichiometric resolving agent, multiple recrystallization steps may be needed.[1]
Kinetic ResolutionN-Boc-2-aryl-4-methylenepiperidinesn-BuLi / (-)-sparteine~41% (recovered SM), 58% (product)94% (recovered SM), 46% (product)Stoichiometric chiral base, cryogenic temperatures (-78 °C).[2][3]
Biotransformation
Enzymatic Kinetic ResolutionRacemic 1-phenylethan-1-amine (model amine)Candida antarctica lipase B (CAL-B)~50%>99%Mild temperature (40 °C), organic solvent (MTBE).[4]
Asymmetric Synthesis1-Boc-3-piperidoneω-Transaminase (immobilized)>99%>99%Aqueous buffer (pH 8.5), mild temperature (50 °C), isopropylamine as amine donor.[5]
Chemoenzymatic CascadeN-Cbz-protected L-lysinolGalactose Oxidase / Imine Reductaseup to 54%High enantiopurityOne-pot reaction, aqueous buffer (pH 7.5), 30 °C.[6][7]

Methodological Overview: Workflows and Logical Relationships

To visualize the distinct pathways of chemical resolution and biotransformation, the following diagrams illustrate the typical experimental workflows.

Chemical Resolution vs. Biotransformation Workflows cluster_chemical Chemical Resolution cluster_bio Biotransformation racemic_piperidine Racemic Piperidine diastereomers Diastereomeric Mixture (Salts or Acylated Products) racemic_piperidine->diastereomers Reaction chiral_reagent Chiral Resolving Agent (e.g., Chiral Acid or Base) chiral_reagent->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation enantiomer1 Enantiomer 1 separation->enantiomer1 enantiomer2 Enantiomer 2 separation->enantiomer2 regeneration Regeneration of Chiral Reagent enantiomer1->regeneration prochiral_or_racemic Prochiral or Racemic Piperidine Precursor biotransformation Biotransformation Reaction prochiral_or_racemic->biotransformation Reaction enzyme Enzyme (e.g., Transaminase or Lipase) enzyme->biotransformation chiral_product Enantiopure Piperidine biotransformation->chiral_product byproduct Byproduct biotransformation->byproduct

A high-level comparison of the general workflows for chemical resolution and biotransformation.

In-Depth Analysis of Methodologies

Chemical Resolution

Chemical resolution has been the traditional cornerstone for obtaining chiral compounds. These methods rely on the physical separation of enantiomers.

1. Diastereomeric Salt Formation: This classical method involves reacting a racemic piperidine base with a chiral acid to form diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

  • Advantages: Well-established, can be scaled up, and utilizes relatively inexpensive chiral resolving agents.

  • Disadvantages: The maximum theoretical yield for the desired enantiomer is 50%. The process can be labor-intensive, often requiring multiple recrystallizations to achieve high enantiomeric purity. Finding a suitable resolving agent and crystallization solvent can be empirical and time-consuming.[1]

2. Kinetic Resolution: In kinetic resolution, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic mixture. This results in one enantiomer being consumed faster, leaving the other enriched.

  • Advantages: Can provide access to both the unreacted starting material and the product in enantioenriched forms.

  • Disadvantages: The maximum yield is 50% for each enantiomer. Achieving high enantiomeric excess for both the product and the remaining starting material requires a high selectivity factor. Often requires stoichiometric amounts of the chiral reagent and may involve cryogenic conditions.[2][3]

Biotransformation

Biotransformation leverages the high selectivity of enzymes to perform stereospecific reactions, offering a powerful alternative to classical chemical methods.

1. Enzymatic Kinetic Resolution (EKR): Similar to chemical kinetic resolution, EKR employs enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic piperidine alcohol or amine.

  • Advantages: Enzymes operate under mild conditions (temperature and pH), reducing the risk of side reactions and degradation. They exhibit high enantioselectivity, often leading to very high e.e. values.

  • Disadvantages: The theoretical maximum yield is still 50%. The "unwanted" enantiomer needs to be racemized and recycled to improve the overall yield in a dynamic kinetic resolution (DKR) process.

2. Asymmetric Synthesis: This approach utilizes enzymes, such as transaminases, to convert a prochiral starting material directly into a single enantiomer of the desired chiral piperidine.

  • Advantages: The theoretical yield can reach 100%, overcoming the 50% limitation of kinetic resolutions. The reactions are highly enantioselective and occur under environmentally benign conditions.[5]

  • Disadvantages: Requires a suitable prochiral precursor. The availability of enzymes with the desired substrate specificity and stereoselectivity can sometimes be a limitation, although the toolbox of commercially available enzymes is rapidly expanding.

3. Chemoenzymatic Strategies: These approaches combine the advantages of both chemical synthesis and biocatalysis. For instance, a chemical step might be used to prepare a substrate that is then subjected to a highly selective enzymatic transformation. One-pot multi-enzyme cascades are also a powerful chemoenzymatic strategy.[6][7]

  • Advantages: Can enable novel synthetic routes that are not accessible by either method alone, often leading to more efficient and sustainable processes.

  • Disadvantages: Requires careful optimization of reaction conditions to ensure compatibility between the chemical and enzymatic steps.

Experimental Protocols

Below are representative experimental protocols for both chemical resolution and biotransformation methods, providing a practical insight into their execution.

Chemical Resolution: Diastereomeric Salt Formation of Ethyl Nipecotate

Objective: To resolve racemic ethyl nipecotate using di-benzoyl-L-tartaric acid.

Procedure:

  • A solution of racemic ethyl nipecotate (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.

  • Di-benzoyl-L-tartaric acid (1 equivalent) is added to the solution.

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

  • The precipitated salt is collected by filtration and washed with a small amount of cold solvent.

  • The enantiomeric purity of the salt is determined. If necessary, the salt is recrystallized to improve its purity.

  • The resolved salt is then treated with a base (e.g., sodium carbonate) to liberate the free enantiomerically enriched ethyl nipecotate.[1]

Biotransformation: Asymmetric Synthesis of (R)-3-amino-1-Boc-piperidine

Objective: To synthesize (R)-3-amino-1-Boc-piperidine from 1-Boc-3-piperidone using an immobilized ω-transaminase.

Procedure:

  • In a reaction vessel, a buffer solution (e.g., sodium phosphate buffer, pH 8.5) containing ethanol (50% v/v) is prepared.

  • Isopropylamine (as the amine donor) and pyridoxal 5'-phosphate (PLP) cofactor are added to the buffer.

  • The immobilized ω-transaminase is added to the mixture to a final concentration of approximately 5 g/L.

  • The substrate, 1-Boc-3-piperidone, is added to the reaction mixture.

  • The reaction is incubated at a controlled temperature (e.g., 50 °C) with gentle agitation.

  • The reaction progress and conversion are monitored by HPLC.

  • Upon completion, the immobilized enzyme is removed by filtration.

  • The product, (R)-3-amino-1-Boc-piperidine, is isolated from the reaction mixture, for example, by extraction and subsequent purification.[5][8]

Conclusion

Both chemical resolution and biotransformation offer viable pathways to chiral piperidines, each with its own set of advantages and limitations.

  • Chemical resolution , particularly diastereomeric salt formation, remains a practical and scalable method, especially when a suitable resolving agent is readily available. However, its inherent 50% yield limitation and often empirical optimization process can be significant drawbacks.

  • Biotransformation represents a more modern and often more efficient approach. Asymmetric synthesis using enzymes like transaminases can provide theoretical yields of 100% with excellent enantioselectivity under mild, environmentally friendly conditions. While enzymatic kinetic resolution is still limited to a 50% yield, it often provides higher selectivity than its chemical counterparts.

For researchers and drug development professionals, the choice between these methods will depend on specific project requirements, including the scale of synthesis, the availability of starting materials and reagents/enzymes, and the desired level of process efficiency and sustainability. As the field of biocatalysis continues to expand, enzymatic methods are poised to become increasingly central to the synthesis of chiral piperidines and other valuable pharmaceutical intermediates.

References

Efficacy comparison of different catalysts in asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount in achieving high efficiency and stereoselectivity in asymmetric hydrogenation. This guide provides a comparative analysis of commonly employed catalysts—notably those based on Rhodium, Ruthenium, Iridium, and Palladium—supported by experimental data to inform catalyst selection for specific applications in the synthesis of chiral molecules.

The field of asymmetric hydrogenation has been revolutionized by the development of highly efficient transition metal catalysts.[1] These catalysts, typically featuring a precious metal center coordinated to a chiral ligand, enable the enantioselective reduction of prochiral substrates such as ketones, olefins, and imines to produce chiral alcohols, alkanes, and amines, respectively.[2] The choice of metal and ligand is critical and depends heavily on the nature of the substrate.[3]

Performance Comparison Across Substrate Classes

The efficacy of a catalyst is best assessed by its performance with different classes of substrates. Below is a summary of the general applicability and performance of Rhodium, Ruthenium, Iridium, and Palladium-based catalysts in the asymmetric hydrogenation of ketones, olefins, and imines.

Asymmetric Hydrogenation of Ketones

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Ruthenium and Iridium catalysts are particularly prominent in this area.[4][5][6]

Ruthenium-based catalysts , especially those employing diphosphine and diamine ligands (e.g., BINAP/diamine-Ru), are highly effective for a wide range of ketones, including aromatic, heteroaromatic, and olefinic ketones.[6] These systems are known for their high catalytic activity and enantioselectivity.[5]

Iridium-based catalysts , often paired with P,N ligands, have also demonstrated remarkable efficiency, particularly for challenging substrates.[4][6][7] For instance, Iridium complexes with tridentate P,N,O-type ligands have shown high enantioselectivities (up to 98% ee) in the hydrogenation of simple ketones.[7]

Catalyst SystemSubstrate ExampleYield (%)ee (%)Reference
RuCl2--INVALID-LINK--PinacoloneQuantitative98[5]
η6-arene/TsDPEN–RuAromatic KetonesHighHigh[5]
Ir(I) with tridentate P,N,O ligandα-methylpropiophenone-up to 98[7]
f-Amphol-IrAcetophenone derivativesHigh98-99.9[4]
Asymmetric Hydrogenation of Olefins

For the asymmetric hydrogenation of olefins, Rhodium and Iridium catalysts are often the catalysts of choice. The substrate's functional groups play a significant role in catalyst selection.[8]

Rhodium-catalyzed hydrogenations are particularly effective for functionalized olefins, where a coordinating group near the double bond can interact with the metal center.[3][8]

Iridium-based catalysts , on the other hand, have shown superiority for unfunctionalized or minimally functionalized olefins.[3][8] Recent studies have also highlighted the success of Iridium catalysts for more challenging tetrasubstituted exocyclic olefins.[9]

Catalyst SystemSubstrate ExampleYield (%)ee (%)Reference
Rh-DIPAMPEnamide precursor of L-Dopa>9995[10]
Ru-BINAPPrecursor of Naproxen-97[10]
Ir-f-BinaphaneTetrasubstituted exocyclic olefinup to 9496[9]
Ir/P,S-catalyst(E)-1-(but-2-en-2-yl)-4-methoxybenzene--[3]
Asymmetric Hydrogenation of Imines

The synthesis of chiral amines through the asymmetric hydrogenation of imines is a critical process in pharmaceutical development.[11] Iridium, Rhodium, and to a lesser extent, Palladium catalysts have been successfully employed.

Iridium-catalyzed systems, often utilizing phosphine-amine ligands, are highly efficient for the hydrogenation of various imine classes, including dialkyl imines.[11][12] For instance, a chiral iridium catalyst containing a spiro phosphine-amine-phosphine ligand has been developed for the asymmetric hydrogenation of challenging dialkyl imines, affording high yields and enantioselectivities.[11]

Rhodium(III)-diamine catalysts have proven to be exceptionally effective for the asymmetric hydrogenation of cyclic imines, often achieving excellent enantioselectivities (frequently 99% ee).[13]

Palladium-catalyzed asymmetric hydrogenation has been shown to be effective for sulfonyl imines in the presence of a diphosphine ligand and a Lewis acid.[12]

Catalyst SystemSubstrate ExampleYield (%)ee (%)Reference
Cationic Cp*Rh(III)-diamineCyclic Imines9499[13]
Chiral Iridium-diphosphineN-alkyl tetrahydroisoquinolines-up to 96[12]
Ir-f-BINAPHANEα-arylfuryl-containing imines-82[12]
Pd-diphosphine with Lewis AcidSulfonyl imines-95-99[12]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for a general asymmetric hydrogenation reaction. Specific parameters should be optimized for each catalyst-substrate combination.

General Procedure for Asymmetric Hydrogenation of Imines:

A solution of the imine substrate (0.2 mmol) and the chiral catalyst (e.g., [Ir(COD)Cl]2/ligand, 0.5 mol%) in a suitable solvent (e.g., degassed methanol, 2 mL) is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 bar H2). The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a designated time (e.g., 12 h). After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral amine product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Catalytic Processes

To better understand the workflow and logical relationships in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate Prochiral Substrate (Ketone, Olefin, Imine) Autoclave High-Pressure Autoclave Substrate->Autoclave Catalyst_Precursor Catalyst Precursor (e.g., [Rh(COD)2]BF4) Catalyst_Precursor->Autoclave Ligand Chiral Ligand Ligand->Autoclave Solvent Degassed Solvent Solvent->Autoclave Reaction_Conditions Stirring at specific Temperature & Pressure Autoclave->Reaction_Conditions H2 Hydrogen Gas H2->Autoclave Workup Work-up (Solvent Removal) Reaction_Conditions->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis Product Enantioenriched Product Analysis->Product

Caption: General experimental workflow for asymmetric hydrogenation.

Catalyst_Selection_Logic Substrate_Class Substrate Class Ketone Ketone Substrate_Class->Ketone Olefin Olefin Substrate_Class->Olefin Imine Imine Substrate_Class->Imine Catalyst_Type Primary Catalyst Choice Ru_Ketone Ruthenium (e.g., BINAP/diamine) Ketone->Ru_Ketone Ir_Ketone Iridium (e.g., P,N,O-ligand) Ketone->Ir_Ketone Rh_Olefin Rhodium (Functionalized) Olefin->Rh_Olefin Ir_Olefin Iridium (Unfunctionalized) Olefin->Ir_Olefin Ir_Imine Iridium (e.g., Phosphine-amine) Imine->Ir_Imine Rh_Imine Rhodium (Cyclic Imines) Imine->Rh_Imine Pd_Imine Palladium (Sulfonyl Imines) Imine->Pd_Imine

Caption: Logical guide for catalyst selection based on substrate.

References

In vitro studies of 4-aminopiperidine scaffold derivatives in viral inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to 4-Aminopiperidine Derivatives in Viral Inhibition

The 4-aminopiperidine scaffold has emerged as a versatile and promising core structure in the development of novel antiviral agents. Derivatives built upon this scaffold have demonstrated significant in vitro inhibitory activity against a range of viruses, including Influenza A, Hepatitis C (HCV), Coronaviruses, and Human Immunodeficiency Virus (HIV). These compounds employ distinct mechanisms of action, targeting critical viral proteins and processes, from entry and replication to assembly and release. This guide provides a comparative overview of their in vitro performance, supported by experimental data and methodologies.

Inhibition of Influenza A Virus

Derivatives of 4-aminopiperidine have been identified as potent entry inhibitors of Influenza A viruses (IAV). Their primary mechanism involves targeting the viral surface glycoprotein hemagglutinin (HA), which is essential for viral entry into host cells. By interfering with HA-mediated membrane fusion, these compounds effectively halt the first step of infection.[1][2][3]

Mechanism of Action: HA-Mediated Fusion Inhibition

Influenza virus enters host cells via endocytosis. The acidic environment of the endosome triggers a conformational change in the HA protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[2] 4-aminopiperidine derivatives bind to the HA protein, stabilizing it and preventing this pH-induced conformational change, thereby blocking the fusion process.[1][2] Docking studies suggest a binding pocket at the interface of the HA1 and HA2 subunits.[1]

G cluster_entry Viral Entry Pathway cluster_inhibitor Inhibition Mechanism Virus Influenza A Virus Receptor Host Cell Receptor (Sialic Acid) Virus->Receptor 1. Attachment Endosome Endosome Formation (Endocytosis) Receptor->Endosome 2. Internalization pH_Drop Endosome Acidification (Low pH) Endosome->pH_Drop 3. Trafficking HA_Change HA Conformational Change pH_Drop->HA_Change 4. Trigger Fusion Membrane Fusion HA_Change->Fusion 5. Fusion Pore Formation Release Viral RNA Release Fusion->Release 6. Genome Release Inhibitor 4-Aminopiperidine Derivative Block Inhibitor->Block Block->HA_Change Inhibits Fusion

Figure 1: Mechanism of Influenza A entry inhibition by 4-aminopiperidine derivatives.

Comparative Antiviral Activity (Influenza A)

CompoundVirus Strain(s)AssayEC₅₀ / IC₅₀CC₅₀Selectivity Index (SI)Reference
Compound 16 IAV (H1N1, H5N1)Virus Replication Assay72 nM> 100 µM> 1388[1]
CBS1117 H1N1 (A/PR/8/34)Plaque Reduction70 nM274 µM~4000[2][3]
CBS1116 H1N1 (A/PR/8/34)Plaque Reduction0.4 µM> 100 µM> 250[2]
CBS1116 H5N1 (VN04Low)Plaque Reduction13.8 µM> 100 µM> 7.2[2]
Compound 1 H5N1 (pseudovirus)Pseudovirus Entry Assay3.04 µMNot specifiedNot specified[1]

Inhibition of Hepatitis C Virus (HCV)

For HCV, 4-aminopiperidine derivatives act at a late stage of the viral life cycle, specifically inhibiting the assembly and release of new, infectious viral particles.[4][5] This mechanism is distinct from many FDA-approved direct-acting antivirals that target the viral replication machinery.[4]

Mechanism of Action: Assembly & Release Inhibition

The HCV life cycle involves the replication of its RNA genome and the synthesis of viral proteins, which then assemble on the surface of cytosolic lipid droplets.[6] New virions bud into the endoplasmic reticulum before being trafficked through the secretory pathway for release.[6][7] Studies using replicon systems (which measure only replication) showed low activity for 4-aminopiperidine compounds, whereas assays using the full virus life cycle (HCVcc) showed high potency, pinpointing the inhibition to the post-replication stages of assembly or egress.[4]

G cluster_hcv HCV Life Cycle cluster_inhibitor Inhibition Mechanism Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication Translation->Replication Assembly 4. Virion Assembly (on Lipid Droplets) Replication->Assembly Release 5. Maturation & Release Assembly->Release Inhibitor 4-Aminopiperidine Derivative Block Inhibitor->Block Block->Assembly Inhibits Assembly & Release

Figure 2: HCV life cycle and the inhibition of viral assembly by 4-aminopiperidine derivatives.

Comparative Antiviral Activity (HCV)

CompoundAssay SystemEC₅₀CC₅₀Reference
Compound 1 HCVcc (HCV-Luc)2.57 µM> 20 µM[4]
Compound 2 HCVcc (HCV-Luc)2.09 µM> 20 µM[4]

Notably, these compounds have shown synergistic activity when combined with other anti-HCV drugs like Telaprevir and Daclatasvir.[4]

Inhibition of Coronaviruses

A distinct class of 1,4,4-trisubstituted piperidines has demonstrated in vitro activity against human coronaviruses, including SARS-CoV-2. Their mechanism of action is the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins into functional units.[8]

Mechanism of Action: Main Protease (Mpro) Inhibition

After the coronavirus genome enters a host cell, it is translated into large polyproteins (pp1a and pp1ab).[9][10] The main protease, nsp5 (Mpro), is responsible for cleaving these polyproteins at multiple sites to release individual non-structural proteins (nsps) that are vital for viral replication and transcription.[9][11] By inhibiting Mpro, the 1,4,4-trisubstituted piperidine derivatives prevent the maturation of these essential viral proteins, thereby halting the replication cycle.[12]

G cluster_cov Coronavirus Replication cluster_inhibitor Inhibition Mechanism Viral_RNA Viral Genomic RNA Translation Translation Viral_RNA->Translation Polyprotein Polyproteins (pp1a, pp1ab) Translation->Polyprotein Cleavage Proteolytic Cleavage (by Mpro) Polyprotein->Cleavage NSPs Functional Non-Structural Proteins (nsps) Cleavage->NSPs Replication_Complex Replication/ Transcription Complex NSPs->Replication_Complex Inhibitor 1,4,4-Trisubstituted Piperidine Mpro Main Protease (Mpro) Inhibitor->Mpro Inhibits Mpro->Cleavage

Figure 3: Inhibition of Coronavirus Mpro by 1,4,4-trisubstituted piperidine derivatives.

Comparative Antiviral Activity (Coronaviruses)

CompoundVirus StrainCell LineEC₅₀CC₅₀Reference
Compound 33 HCoV-229EHeLa3.3 µM> 100 µM[12]
NCGC2955 HCoV-NL63Vero2.5 µM> 300 µM[12]
NCGC2955 HCoV-OC43HFF1.5 µM> 300 µM[12]
NCGC2955 SARS-CoV-2Calu-30.2 µMNot specified[12]
Analog 153 SARS-CoV-2Calu-30.11 µMNot specified[12]

Inhibition of Human Immunodeficiency Virus (HIV)

For HIV, derivatives based on a piperidin-4-yl-aminopyrimidine structure have shown potent activity. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13]

Mechanism of Action: Reverse Transcriptase Inhibition

HIV, a retrovirus, uses the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, which is then integrated into the host cell's genome. NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the synthesis of viral DNA, thereby blocking HIV replication.[13][14] Several piperidin-4-yl-aminopyrimidine derivatives have demonstrated high potency against both wild-type and drug-resistant HIV-1 strains.[14]

Comparative Antiviral Activity (HIV-1)

Compound ClassTargetPotencyNoteReference
Piperidin-4-yl-aminopyrimidinesHIV-1 Reverse TranscriptaseEC₅₀ in single-digit nM rangeActive against wild-type and some resistant mutants[13][14]

Experimental Protocols

The evaluation of 4-aminopiperidine derivatives relies on a tiered system of in vitro assays to determine efficacy, cytotoxicity, and mechanism of action.

G HTS 1. Primary High-Throughput Screening (HTS) Confirmation 2. Hit Confirmation & Dose-Response HTS->Confirmation HTS_ex e.g., Pseudovirus entry assay, cell-based proliferation assay HTS->HTS_ex Cytotoxicity 3. Cytotoxicity Assay Confirmation->Cytotoxicity MOA 4. Mechanism of Action (MOA) Studies Confirmation->MOA Confirmation_ex e.g., Plaque reduction assay, virus yield reduction Confirmation->Confirmation_ex Cytotoxicity_ex e.g., MTT, MTS, or CellTiter-Glo assays Cytotoxicity->Cytotoxicity_ex MOA_ex e.g., Time-of-addition assay, enzymatic assays, replicon systems MOA->MOA_ex

Figure 4: General experimental workflow for antiviral compound evaluation.

Key Methodologies:

  • Pseudovirus-Based Reporter Assays: These assays are used for high-throughput screening of entry inhibitors. They utilize non-replicating viral particles carrying a reporter gene (e.g., luciferase) and the envelope protein of the target virus (e.g., Influenza HA). Inhibition is measured by a reduction in reporter gene expression.[1][2]

  • Plaque Reduction Assay: This is a gold-standard method to quantify infectious virus. A monolayer of susceptible cells is infected with a known amount of virus in the presence of varying compound concentrations. An overlay prevents the virus from spreading freely. The number of plaques (zones of cell death) is counted to determine the concentration at which the compound inhibits plaque formation by 50% (IC₅₀).[2]

  • Cell-Based Proliferation/CPE Assays: For viruses like HCV or those causing a clear cytopathic effect (CPE), cell viability is used as a readout. Compounds that protect cells from virus-induced death are identified. Assays like the CellTiter-Glo luminescent cell viability assay are often employed.[2][4]

  • Cytotoxicity Assays: To ensure that the antiviral effect is not due to toxicity to the host cells, compounds are incubated with uninfected cells. Cell viability is measured using reagents like MTT or ATPlite to determine the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI), a critical measure of a compound's therapeutic window.[2][4]

  • Time-of-Addition Assays: To determine the stage of the viral life cycle being inhibited, the compound is added at different time points relative to infection. This can help distinguish between inhibition of entry, replication, or release.[2]

  • Enzymatic Assays: For compounds believed to target a specific viral enzyme (e.g., Coronavirus Mpro or HIV RT), in vitro assays with the purified enzyme and a substrate are performed to directly measure the inhibitory concentration (IC₅₀).[13]

References

Safety Operating Guide

Safe Disposal of cis-4-Amino-1-boc-3-hydroxypiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of cis-4-Amino-1-boc-3-hydroxypiperidine, a key building block in organic synthesis. While specific safety data sheet information for this exact compound is limited, guidance from structurally similar compounds provides a strong basis for safe handling and disposal.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of dust or aerosols.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures compliance with all relevant regulations and minimizes environmental impact.

  • Containerization: Carefully transfer the waste material into a designated, sealable, and properly labeled chemical waste container. Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" and any known hazard information.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Contact Professional Disposal Service: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a comprehensive list of the waste contents.

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, date, and the contact information of the waste disposal company.

Important Considerations:

  • Do not dispose of this chemical down the drain or in regular trash.

  • In case of a spill, sweep up the solid material, taking care to avoid dust formation, and place it in a suitable container for disposal.[1] Ensure the area is then cleaned in accordance with laboratory protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have cis-4-Amino-1-boc-3- hydroxypiperidine for disposal check_sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->check_sds sds_available Are specific disposal instructions available? check_sds->sds_available follow_sds Follow SDS-specific disposal procedures sds_available->follow_sds Yes general_proc Follow general disposal procedure for chemical waste sds_available->general_proc No end End: Proper Disposal follow_sds->end containerize Place in a labeled, sealed container general_proc->containerize storage Store in a designated waste area containerize->storage contact_pro Contact licensed waste disposal company storage->contact_pro contact_pro->end

Disposal decision workflow for this compound.

Regulatory Compliance

It is the responsibility of the generator of the waste to ensure that it is disposed of in accordance with all applicable local, state, and federal regulations. These regulations can vary, so it is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a qualified waste management professional. The general guidance provided in safety data sheets for similar compounds is to dispose of contents and container to an approved waste disposal plant.[2][3]

References

Essential Safety and Operational Guide for Handling cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cis-4-Amino-1-boc-3-hydroxypiperidine. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Goggles with side shields or a Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards.[1]To protect against potential splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene preferred)Tested according to EN 374.[3] Check for breakthrough times.To prevent skin contact which may cause irritation.[1][2]
Laboratory Coat or Disposable GownStandard lab coat. For larger quantities or potential for splashing, a chemically resistant gown is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or N100 respiratorRequired when handling the powder outside of a ventilated enclosure or if dust is generated.To prevent inhalation of airborne particles that may cause respiratory irritation.[1][2]
Full face-piece respirator with pre-filterRecommended for large spills or in poorly ventilated areas.[4]Provides a higher level of respiratory and facial protection.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated place.[6][7]

  • Keep the container tightly closed.[6][7]

  • Store away from strong oxidizing agents.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Contaminated Materials: Dispose of contaminated PPE (gloves, disposable gowns) and any absorbent materials used for cleaning spills as chemical waste.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C Proceed to handling D Carefully weigh and dispense the compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F Experiment complete G Segregate and label all waste F->G H Dispose of waste according to institutional guidelines G->H I Remove and doff PPE correctly H->I J Wash hands thoroughly I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.